1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea
Description
BenchChem offers high-quality 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-[(2-hydroxy-5-nitrophenyl)carbamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O5/c18-12-7-6-10(17(21)22)8-11(12)15-14(20)16-13(19)9-4-2-1-3-5-9/h1-8,18H,(H2,15,16,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHWJCSMOPGTDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis and characterization of 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea
An In-Depth Technical Guide to the Synthesis and Characterization of 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea
Part 1: Executive Summary & Strategic Overview
Target Analyte: 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea
Chemical Class:
This guide details the synthesis of 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea, a specialized scaffold structurally aligned with benzoylurea insecticides (e.g., Lufenuron, Diflubenzuron) and urea-based antineoplastic agents. The presence of the ortho-hydroxyl group on the phenyl ring introduces an intramolecular hydrogen bond donor, significantly influencing the molecule's planarity, solubility, and receptor binding affinity.
Key Technical Challenges:
-
Regioselectivity: Ensuring the urea formation occurs at the amino group of the phenol precursor without protecting the hydroxyl group.
-
Moisture Sensitivity: The benzoyl isocyanate intermediate is highly susceptible to hydrolysis, requiring strictly anhydrous conditions.
-
Purification: Benzoylureas often exhibit poor solubility in common organic solvents, necessitating specific recrystallization strategies.
Part 2: Chemical Identity & Retrosynthetic Analysis
Structural Logic
The molecule consists of three distinct domains:
-
Ring A (Benzoyl): Provides lipophilicity and electron-withdrawing character to the urea carbonyl.
-
Linker (Acylurea): The -CO-NH-CO-NH- bridge is the pharmacophore, facilitating bidentate hydrogen bonding.
-
Ring B (Phenolic): The 2-hydroxy-5-nitrophenyl moiety. The nitro group (position 5) increases acidity and metabolic stability, while the hydroxyl (position 2) allows for pseudo-ring formation via H-bonding with the urea carbonyl.
Retrosynthesis
The most efficient disconnection is at the N-C bond between the benzoyl isocyanate and the aniline derivative.
-
Synthon A: Benzoyl Isocyanate (Generated in situ)
-
Synthon B: 2-Amino-4-nitrophenol (Commercial precursor)
Reaction Pathway:
Part 3: Experimental Synthesis Protocol
Methodology: One-Pot, Two-Step Synthesis via Benzoyl Isocyanate Scale: 10 mmol (Typical Lab Scale)
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[1] | Mass/Vol | Role |
| Benzoyl Chloride | 140.57 | 1.0 | 1.41 g (1.16 mL) | Electrophile Precursor |
| Sodium Cyanate (NaOCN) | 65.01 | 1.2 | 0.78 g | Isocyanate Source |
| 2-Amino-4-nitrophenol | 154.12 | 1.0 | 1.54 g | Nucleophile |
| Dichloromethane (Dry) | - | Solvent | 20 mL | Solvent (Step 1) |
| Acetone (Dry) | - | Solvent | 10 mL | Solvent (Step 2) |
| Tetrabutylammonium Bromide | 322.37 | 0.05 | 0.16 g | Phase Transfer Cat. |
Step-by-Step Procedure
Step 1: Generation of Benzoyl Isocyanate
-
Setup: Equip a 100 mL 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and magnetic stir bar. Flame-dry the apparatus under nitrogen flow.
-
Activation: Add Sodium Cyanate (0.78 g) and Dry Dichloromethane (20 mL) to the flask.
-
Addition: Add Benzoyl Chloride (1.16 mL) and the phase transfer catalyst (TBAB).
-
Reaction: Reflux the mixture at 40°C for 4–6 hours.
-
Checkpoint: Monitor IR for the appearance of the strong isocyanate peak at ~2250 cm⁻¹ .
-
-
Filtration: Once conversion is complete, cool to room temperature and filter quickly under nitrogen to remove inorganic salts (NaCl). The filtrate contains the reactive Benzoyl Isocyanate .
Step 2: Urea Coupling
-
Preparation: Dissolve 2-Amino-4-nitrophenol (1.54 g) in Dry Acetone (10 mL) . (Note: Acetone is preferred here to solubilize the polar nitrophenol).
-
Coupling: Add the amine solution dropwise to the stirred benzoyl isocyanate filtrate at 0°C (ice bath). The reaction is exothermic.[2]
-
Completion: Allow the mixture to warm to room temperature and stir for 2 hours. A thick precipitate (the target urea) should form.
-
Quenching: If isocyanate remains (check IR), add 1 mL of methanol to quench.
Step 3: Workup & Purification
-
Isolation: Filter the solid precipitate using a Büchner funnel.
-
Washing: Wash the filter cake sequentially with:
-
Cold Dichloromethane (2 x 5 mL) – removes unreacted benzoyl isocyanate/benzamide.
-
Dilute HCl (0.1 M, 5 mL) – removes unreacted amine.
-
Cold Water (2 x 10 mL).
-
-
Recrystallization: Recrystallize the crude solid from Ethanol/DMF (9:1) or Glacial Acetic Acid . Benzoylureas are notoriously insoluble; DMF aids dissolution at high temps.
-
Drying: Dry in a vacuum oven at 60°C for 12 hours.
Part 4: Mechanism & Visualization
The reaction proceeds via a nucleophilic addition of the primary amine to the highly electrophilic central carbon of the isocyanate.
Key Mechanistic Insight: The hydroxyl group on the aniline is less nucleophilic than the amine due to the resonance withdrawal of the nitro group and the inherent lower nucleophilicity of oxygen vs. nitrogen in this context. Therefore, protection of the phenol is typically not required if the stoichiometry is controlled.
Figure 1: Reaction pathway from precursors to the final benzoylurea scaffold.
Part 5: Characterization & Quality Control
Trustworthiness in synthesis relies on rigorous structural validation. Use the following parameters to confirm identity.
Infrared Spectroscopy (FT-IR)
-
Amide I (C=O, Benzoyl): 1680–1700 cm⁻¹ (Sharp, strong).
-
Amide II (C=O, Urea): 1650–1660 cm⁻¹ (Often appears as a shoulder or distinct peak lower than benzoyl).
-
N-H Stretch: 3200–3350 cm⁻¹ (Broadened by H-bonding).
-
Nitro Group: 1530 cm⁻¹ (Asymmetric) and 1340 cm⁻¹ (Symmetric).
-
O-H Stretch: 3400–3500 cm⁻¹ (Often broad/weak due to intramolecular H-bond with urea carbonyl).
Nuclear Magnetic Resonance (¹H-NMR)
Solvent: DMSO-d₆ (Required due to solubility)
| Shift (ppm) | Multiplicity | Integration | Assignment |
| 12.50 | Singlet (Broad) | 1H | Urea NH (Benzoyl side, H-bonded) |
| 11.20 | Singlet | 1H | Urea NH (Aryl side) |
| 10.80 | Singlet (Broad) | 1H | Phenolic -OH |
| 8.90 | Doublet (J=2.5 Hz) | 1H | Ar-H (Pos 6, ortho to Urea/Nitro) |
| 7.90–8.00 | Multiplet | 2H | Benzoyl (ortho) |
| 7.85 | dd (J=9, 2.5 Hz) | 1H | Ar-H (Pos 4, ortho to Nitro) |
| 7.50–7.70 | Multiplet | 3H | Benzoyl (meta/para) |
| 7.10 | Doublet (J=9 Hz) | 1H | Ar-H (Pos 3, ortho to OH) |
Note: The downfield shift of the Urea NH (12.50 ppm) is characteristic of Benzoylureas due to the "pseudo-ring" intramolecular hydrogen bond.
Mass Spectrometry (ESI-MS)
-
Mode: Negative Ion Mode (ESI-) is often more sensitive for nitrophenols/ureas.
-
Expected [M-H]⁻: 300.24 m/z (Calculated MW: 301.25).
-
Fragmentation: Loss of benzamide (121 Da) or isocyanate fragments.
Part 6: Troubleshooting & Safety
Common Failure Modes
-
Symmetrical Urea Formation: If water enters the reaction, Benzoyl Isocyanate hydrolyzes to Benzamide, which can react with remaining isocyanate to form Dibenzoyl Urea.
-
Solution: Ensure all glassware is flame-dried; use anhydrous solvents.
-
-
Low Yield: Often due to the amine attacking the ester carbonyl (rare) or poor solubility preventing precipitation.
-
Solution: Increase concentration; cool to -20°C to force precipitation.
-
Safety (MSDS Highlights)
-
Benzoyl Isocyanate: Lachrymator, sensitizer. Handle in a fume hood.
-
2-Amino-4-nitrophenol: Toxic if swallowed, potential mutagen.
-
Nitro Compounds: Potential explosion hazard if heated to dryness under pressure (though this derivative is generally stable).
References
-
General Synthesis of Benzoylureas
-
Beilstein Journal of Organic Chemistry. "Reaction of 1,2-naphthoquinone with primary amines."[3] (Context on amine reactivity).
-
-
Isocyanate Chemistry & Kinetics
-
BenchChem Technical Guide. "A Comparative Guide to the Kinetic Study of Benzoyl Isocyanate Reactions."
-
-
Structural Characterization (X-Ray/H-Bonding)
-
National Institutes of Health (PMC). "N-Benzoyl-N′-phenylurea: Structure and Bonding."[4]
-
-
Biological Activity (Chitin Inhibition)
-
Taylor & Francis Online. "Development of a New Manufacturing Route for Benzoylphenylureas."[5]
-
-
Purification Protocols
-
BenchChem Support.[6] "Purification of Products from Benzoyl Isocyanate Reactions."
-
Sources
- 1. Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BJOC - Variations in product in reactions of naphthoquinone with primary amines [beilstein-journals.org]
- 4. N-Benzoyl-N'-phenylurea - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Physicochemical Properties of 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea
Abstract
This technical guide provides a comprehensive examination of the core physicochemical properties of 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea. As a member of the benzoylurea class of compounds, which are noted for their diverse biological activities, a thorough understanding of this molecule's properties is critical for its potential development in pharmaceutical and material sciences.[1] This document details the compound's chemical identity, outlines its key physicochemical characteristics, and provides standardized, field-proven experimental protocols for their determination. The narrative emphasizes the causal relationships between molecular structure and observable properties, offering insights for researchers, medicinal chemists, and drug development professionals.
Introduction
Urea and its derivatives are a cornerstone of modern medicinal chemistry, forming the structural basis for a wide range of therapeutic agents.[2] The N,N'-disubstituted urea motif is a privileged scaffold, prized for its ability to form stable hydrogen bonds with biological targets such as protein kinases and receptors.[3] The benzoylurea subclass, specifically, has garnered significant attention, with members exhibiting activities ranging from insecticides that inhibit chitin synthesis to potent anticancer agents that modulate critical signaling pathways.[4]
1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea incorporates several key functional groups that are expected to dictate its chemical behavior and biological potential:
-
Benzoyl Group: Confers aromaticity and a potential site for π-π stacking interactions.
-
Urea Linkage: A rigid hydrogen bond donor-acceptor system crucial for target binding.
-
Hydroxyphenyl Group: The phenolic hydroxyl group can act as a hydrogen bond donor and introduces ionizable character.
-
Nitro Group: A strong electron-withdrawing group that significantly influences the acidity of the phenolic proton and the overall electronic profile of the molecule.
Understanding the interplay of these groups through the lens of physicochemical properties like solubility, lipophilicity (LogP), and acidity (pKa) is paramount for predicting the molecule's absorption, distribution, metabolism, and excretion (ADME) profile and for designing rational applications.
Chemical Identity and Structural Properties
A precise definition of the molecule's identity is the foundation for all subsequent analysis.
| Identifier | Value | Source |
| IUPAC Name | 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea | N/A (Constructed) |
| Molecular Formula | C₁₄H₁₁N₃O₅ | N/A (Calculated) |
| Molecular Weight | 301.26 g/mol | N/A (Calculated) |
| CAS Number | Not found | N/A |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)NC(=O)NC2=C(C=C(C=C2)[O-])O | N/A (Constructed) |
| InChI Key | Not available | N/A |
Core Physicochemical Properties: A Summary
The following table summarizes the predicted and key physicochemical properties of 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea. Direct experimental data for this specific molecule is sparse in the literature; therefore, the subsequent sections will focus on the authoritative methodologies required for their empirical determination.
| Property | Expected Value/Range | Significance in Drug Development |
| Melting Point (°C) | Solid at room temp; likely >150°C | Indicates purity and lattice energy. |
| Aqueous Solubility | Low to Insoluble | Affects bioavailability and formulation. |
| Lipophilicity (LogP) | Moderately lipophilic (Est. 2.0-3.5) | Governs membrane permeability and distribution. |
| pKa (Phenolic -OH) | ~6-8 (Lowered by nitro group) | Determines ionization state at physiological pH. |
| Hydrogen Bond Donors | 3 (Two urea N-H, one phenolic O-H) | Crucial for target binding affinity and specificity.[5] |
| Hydrogen Bond Acceptors | 5 (Two urea C=O, one nitro O, one phenolic O) | Important for solubility and molecular interactions. |
Synthesis and Purification
A plausible and robust synthesis of 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea can be achieved through a two-step process involving the formation of a benzoyl isocyanate intermediate followed by its reaction with the appropriate aminophenol.
4.1. Proposed Synthetic Pathway
The synthesis proceeds via two main stages:
-
Formation of Benzoyl Isocyanate: Benzamide is reacted with oxalyl chloride to generate benzoyl isocyanate. This is a common method for preparing acyl isocyanates.[6]
-
Urea Formation: The in situ generated benzoyl isocyanate is then reacted with 2-amino-4-nitrophenol. The amine group of the aminophenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate to form the final urea linkage.[7][8]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Benzyl-3-(2-hydroxy-2-phenylpropyl)urea|Research Chemical [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1-(3-Benzoylphenyl)-3-(2-hydroxyethoxy)urea | C16H16N2O4 | CID 75510538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN102532062A - Benzoyl urea compound and synthesis method thereof - Google Patents [patents.google.com]
- 7. Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt | MDPI [mdpi.com]
- 8. Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea CAS number and IUPAC name
Executive Summary
As a Senior Application Scientist in medicinal and agricultural chemistry, I frequently evaluate specialized organic building blocks that offer unique pharmacophoric properties. 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea is a highly specialized derivative belonging to the benzoylurea chemical class. Identified by the CAS Registry Number 1820639-05-1[1], this compound integrates the biologically active benzoylurea backbone with a highly polarized 2-hydroxy-5-nitrophenyl moiety. The IUPAC name for this compound is N-[(2-hydroxy-5-nitrophenyl)carbamoyl]benzamide[1].
This whitepaper provides researchers and drug development professionals with a rigorous, causality-driven framework for understanding, synthesizing, and applying this compound in advanced screening libraries or as an intermediate for novel therapeutics.
Physicochemical Profiling
Understanding the fundamental properties of a compound is the first step in formulation and reaction planning. The quantitative data regarding the compound's structural profile are summarized below.
| Property | Value |
| IUPAC Name | N-[(2-hydroxy-5-nitrophenyl)carbamoyl]benzamide |
| CAS Number | 1820639-05-1 |
| Molecular Formula | C14H11N3O5 |
| Molecular Weight | 301.25 g/mol |
| Structural Class | Benzoylurea derivative |
| Hydrogen Bond Donors | 3 (Two urea N-H, one phenolic O-H) |
| Hydrogen Bond Acceptors | 5 (Two carbonyl O, one nitro group, one phenolic O) |
Structural & Mechanistic Insights
The parent structure, N-benzoyl-N'-phenylurea, is the foundational molecule for a major class of commercial insecticides and insect growth regulators that function by inhibiting chitin biosynthesis ()[2].
In the context of 1-benzoyl-3-(2-hydroxy-5-nitrophenyl)urea, the structural modifications introduce new mechanistic possibilities. The nitro group acts as a strong electron-withdrawing group (EWG), which increases the acidity of the adjacent phenolic hydroxyl group and the urea protons. This electronic modulation enhances the molecule's capacity to form robust hydrogen-bonding networks within target protein binding pockets, making it a valuable candidate for kinase inhibition or specialized enzyme modulation.
Figure 1: Mechanistic pathway of target inhibition by benzoylurea derivatives.
Synthesis Methodology & Self-Validating Protocols
The synthesis of benzoylurea derivatives typically avoids the direct use of highly toxic phosgene. Instead, a proven, high-yield methodology involves the reaction of a benzamide with oxalyl chloride to form a reactive benzoyl isocyanate intermediate, followed by nucleophilic addition of an aniline derivative ()[3].
Experimental Protocol: Two-Step Synthesis
Step 1: Generation of Benzoyl Isocyanate
-
Reagent Preparation : Dissolve 1.0 equivalent of benzamide in anhydrous 1,2-dichloroethane (DCE).
-
Addition : Dropwise add 1.2 equivalents of oxalyl chloride at 0°C.
-
Reflux : Heat the mixture to 80°C for 4-5 hours.
-
Causality: Oxalyl chloride acts as a safer phosgene equivalent, driving the condensation-elimination reaction. Heating is required to expel HCl and CO/CO₂ gases, shifting the thermodynamic equilibrium toward the isocyanate.
-
-
Validation (In-Process) : Perform Fourier Transform Infrared (FTIR) spectroscopy on an aliquot. Self-validating mechanism: The reaction is complete when the amide C=O stretch (~1650 cm⁻¹) is entirely replaced by a strong, distinct isocyanate -N=C=O stretch at ~2250 cm⁻¹.
-
Purification : Distill off the solvent and excess oxalyl chloride under reduced pressure to isolate the benzoyl isocyanate.
Step 2: Urea Linkage Formation
-
Coupling : Dissolve the isolated benzoyl isocyanate in anhydrous N,N-dimethylformamide (DMF) or DCE.
-
Nucleophilic Addition : Slowly add 1.0 equivalent of 2-amino-4-nitrophenol at room temperature under a strict nitrogen atmosphere.
-
Causality: The nitrogen atmosphere is critical. Isocyanates are highly hygroscopic; moisture exposure causes rapid hydrolysis to carbamic acid, which decarboxylates to an amine, leading to symmetric urea impurities. Furthermore, the amine group of 2-amino-4-nitrophenol is significantly more nucleophilic than the ortho-hydroxyl group, ensuring regioselective formation of the urea linkage rather than a carbamate.
-
-
Stirring : Maintain the reaction at 30°C for 12-24 hours[3].
-
Workup : Precipitate the product by pouring the mixture into ice-cold water. Filter, wash with cold ethanol, and dry under vacuum.
-
Validation (Final) : Confirm the structure via ¹H NMR (DMSO-d6). Look for the disappearance of the isocyanate peak in IR and the appearance of two distinct urea N-H protons (typically >9.0 ppm due to deshielding) and the phenolic O-H proton.
Figure 2: Two-step synthetic workflow for 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea.
Handling, Stability & Storage
To maintain the scientific integrity of the synthesized compound:
-
Storage : Store in a tightly sealed, light-resistant container at 2-8°C. The nitro-phenolic moiety can be sensitive to prolonged UV exposure, which may induce radical-mediated degradation.
-
Solubility Profile : Highly soluble in polar aprotic solvents (DMSO, DMF) due to the extensive hydrogen-bonding capacity of the urea and hydroxyl groups. It is largely insoluble in water and non-polar hydrocarbons.
References
-
Wikipedia Contributors. "N-Benzoyl-N'-phenylurea." Wikipedia, The Free Encyclopedia. Available at:[Link]
- Google Patents. "CN102532062A - Benzoyl urea compound and synthesis method thereof." Google Patents Database.
Sources
A Guide to the Spectral Analysis of 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectral characteristics of 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea, a molecule of interest in medicinal chemistry and materials science. A thorough understanding of its spectroscopic profile is crucial for its identification, purity assessment, and the elucidation of its structural features. This document will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in established spectroscopic principles.
Molecular Structure and Key Features
1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The molecule is comprised of a benzoyl group linked to a urea bridge, which in turn is substituted with a 2-hydroxy-5-nitrophenyl moiety. This arrangement includes two aromatic rings with different substitution patterns, a urea linker with two amide-like protons, a phenolic hydroxyl group, and a nitro group. Each of these features will manifest in a characteristic manner in the NMR, IR, and MS spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea, both ¹H and ¹³C NMR will provide a wealth of structural information.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound is expected to show a series of distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts are influenced by the electronic environment of each proton.
Expected ¹H NMR Data:
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Notes |
| -OH (phenolic) | 10.0 - 12.0 | Singlet (broad) | - | The acidic proton of the hydroxyl group often appears as a broad singlet and its chemical shift can be concentration and solvent dependent. |
| -NH (urea, adjacent to benzoyl) | 9.0 - 10.0 | Singlet (broad) | - | Amide protons often exhibit broad signals due to quadrupole broadening and exchange. |
| -NH (urea, adjacent to nitrophenyl) | 8.5 - 9.5 | Singlet (broad) | - | Similar to the other amide proton, this signal is expected to be a broad singlet. |
| Aromatic (nitrophenyl ring) | 8.0 - 8.5 | Multiplet | ortho, meta | The protons on the nitrophenyl ring will be deshielded due to the electron-withdrawing nitro group and will show characteristic splitting patterns based on their positions relative to the other substituents. |
| Aromatic (benzoyl ring) | 7.4 - 7.8 | Multiplet | ortho, meta, para | The protons on the benzoyl ring will appear as a complex multiplet in the aromatic region. |
Causality Behind Chemical Shift Predictions:
-
-OH and -NH Protons: The protons on the hydroxyl and urea groups are acidic and their chemical shifts are highly dependent on hydrogen bonding, solvent, and temperature. They are typically downfield due to being attached to electronegative atoms (oxygen and nitrogen).
-
Aromatic Protons: The electron-withdrawing nature of the nitro group and the carbonyl group causes a deshielding effect on the protons of both aromatic rings, shifting their signals downfield. The specific substitution pattern on the 2-hydroxy-5-nitrophenyl ring will lead to a predictable splitting pattern, likely an AMX system, which can be analyzed to confirm the substitution pattern.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.
Expected ¹³C NMR Data:
| Carbon Assignment | Expected Chemical Shift (ppm) | Notes |
| C=O (benzoyl) | 165 - 175 | The carbonyl carbon of the benzoyl group is expected in this region. |
| C=O (urea) | 150 - 160 | The urea carbonyl carbon is typically found at a slightly higher field than an amide carbonyl. |
| Aromatic (C-OH) | 150 - 160 | The carbon attached to the hydroxyl group will be shifted downfield. |
| Aromatic (C-NO₂) | 140 - 150 | The carbon bearing the nitro group will also be significantly deshielded. |
| Aromatic (other) | 110 - 140 | The remaining aromatic carbons will appear in this range, with their specific shifts dependent on the electronic effects of the substituents. |
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[1] DMSO-d₆ is often a good choice for urea derivatives due to its ability to dissolve a wide range of compounds and to slow down the exchange of acidic protons, leading to sharper -NH and -OH signals.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[1]
-
Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. For the ¹³C NMR spectrum, a proton-decoupled experiment is typically performed to simplify the spectrum to a single peak for each unique carbon.
-
Data Processing: Process the raw data using Fourier transformation, phase correction, and baseline correction to obtain the final spectra.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Notes |
| 3500 - 3300 | O-H stretch | Phenolic -OH | This peak is often broad due to hydrogen bonding. |
| 3400 - 3200 | N-H stretch | Urea -NH | Two bands may be observed for the symmetric and asymmetric stretching of the N-H bonds.[3] |
| 1700 - 1660 | C=O stretch | Benzoyl C=O | This is a strong, sharp absorption characteristic of an amide I band. |
| 1660 - 1630 | C=O stretch | Urea C=O | The urea carbonyl stretch (Amide I band) is also a strong absorption. |
| 1600 - 1450 | C=C stretch | Aromatic rings | Multiple bands are expected in this region due to the vibrations of the two aromatic rings. |
| 1550 - 1475 | N-O asymmetric stretch | Nitro group | A strong absorption characteristic of aromatic nitro compounds.[4][5] |
| 1360 - 1290 | N-O symmetric stretch | Nitro group | Another strong absorption for the nitro group.[4][5] |
| 1250 - 1000 | C-N stretch | Urea and Amide | C-N stretching vibrations will appear in this region.[6] |
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: For a solid sample, the KBr pellet method is commonly used. A small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).[1]
-
Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used. A background spectrum of the KBr pellet or the empty salt plate is recorded first.[2]
-
Data Acquisition: The sample is placed in the spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Expected Fragmentation Pattern:
The fragmentation of 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea in an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer is expected to proceed through several characteristic pathways.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.
-
Formation of Benzoyl Cation: A common fragmentation pathway for benzoyl derivatives is the cleavage of the bond adjacent to the carbonyl group, leading to the formation of a stable benzoyl cation (C₆H₅CO⁺) at a mass-to-charge ratio (m/z) of 105. This is often a prominent peak in the spectrum.[7]
-
Formation of Phenyl Cation: The benzoyl cation can further lose a neutral carbon monoxide (CO) molecule to form the phenyl cation (C₆H₅⁺) at m/z 77.[7]
-
Cleavage of the Urea Bridge: The urea linkage can also cleave, leading to fragments corresponding to the benzoyl isocyanate radical cation and the 2-hydroxy-5-nitrophenylamine radical cation, or their corresponding neutral and charged fragments.
-
Loss of Nitro Group: The nitro group can be lost as NO₂ (46 Da) or NO (30 Da). The loss of neutral molecules such as HNO₂ is a characteristic fragmentation for some benzoylurea insecticides.[8]
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS). For a relatively non-volatile compound like this, LC-MS is generally preferred.[7]
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule, as it is less likely to cause extensive fragmentation and will likely show a clear molecular ion peak.[8]
-
Mass Analysis: A quadrupole or ion trap mass analyzer is typically used to separate the ions based on their mass-to-charge ratio.[7]
-
Tandem MS (MS/MS): To gain more structural information, tandem mass spectrometry can be employed. The molecular ion is selected and subjected to collision-induced dissociation (CID) to generate a fragmentation spectrum, which can help in elucidating the structure of the molecule.[9]
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive spectral analysis of 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea.
Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.
Conclusion
The comprehensive spectral analysis of 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea through NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. Each technique offers a unique and complementary piece of the structural puzzle. By understanding the expected spectral features and the underlying principles, researchers can confidently identify and characterize this molecule, paving the way for its further investigation and application in various scientific disciplines.
References
-
Yang, X., Xia, Y., Liao, X., Zuo, Y., Liao, Y., & Liu, H. (2006). Fragmentation study and analysis of benzoylurea insecticides and their analogs by liquid chromatography-electrospray ionization-mass spectrometry. Talanta, 70(1), 75–87. [Link]
-
Yang, X., et al. (2006). Fragmentation study and analysis of benzoylurea insecticides and their analogs by liquid chromatography-electrospray ionization-mass spectrometry. Semantic Scholar. [Link]
-
Refat, M. S., et al. (2015). Synthesis of some Benzoylthiourea and Benzoylurea Derivatives as Insect Growth Regulators and Study of their Toxicity Impacts on Spodoptera littorals (Bosid.). Middle East Journal of Applied Sciences, 5(2), 404-410. [Link]
-
MDPI. Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. [Link]
-
Quora. On the basis of NMR spectroscopy, how will you distinguish o-nitrophenol and p-nitrophenol? [Link]
-
ResearchGate. FTIR Spectrum of pure Urea. [Link]
-
MDPI. Synthesis, Antifungal, and Antibacterial Activities of Novel Benzoylurea Derivatives Containing a Pyrimidine Moiety. [Link]
-
ResearchGate. Chemical structures of benzoylurea compounds. [Link]
-
Doc Brown's Advanced Organic Chemistry. Infrared spectrum of urea. [Link]
-
University of Calgary. Spectroscopy Tutorial: Nitro Groups. [Link]
-
Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. [Link]
-
ResearchGate. Infrared spectra of urea (U) and its complexes. [Link]
-
PubMed. Determination of benzoylurea insecticides in food by pressurized liquid extraction and LC-MS. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Fragmentation study and analysis of benzoylurea insecticides and their analogs by liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of benzoylurea insecticides in food by pressurized liquid extraction and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea
Abstract
This technical guide provides a comprehensive overview of the methodologies and critical considerations for evaluating the solubility and stability of the novel compound 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea. Intended for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings and practical applications of solubility and stability testing. It offers detailed experimental protocols, data interpretation strategies, and insights into the causal relationships between solvent properties and compound behavior. The guide is structured to provide a robust framework for characterizing this and similar molecules, ensuring scientific integrity and supporting regulatory compliance.
Introduction: The Significance of 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea in Drug Development
1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea is a molecule of significant interest, belonging to the benzoylurea class of compounds. The urea functional group is a privileged scaffold in medicinal chemistry, known for its ability to form strong hydrogen bonds with biological targets.[1][2] The presence of a benzoyl group, a hydroxylated phenyl ring, and a nitro group suggests a complex physicochemical profile that warrants thorough investigation. The nitroaromatic moiety, in particular, can influence the compound's acidity, reactivity, and potential for specific degradation pathways.
The solubility and stability of an active pharmaceutical ingredient (API) are critical determinants of its therapeutic efficacy and safety.[3] Poor aqueous solubility can lead to low bioavailability, while instability can result in the formation of potentially toxic degradation products and a shortened shelf-life.[4][5] Therefore, a comprehensive understanding of these properties is paramount during the early stages of drug development to guide formulation strategies and establish appropriate storage conditions.[3][5][6]
This guide will provide a detailed exploration of the experimental procedures required to characterize the solubility and stability of 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea, with a focus on generating reliable and reproducible data.
Solubility Determination: A Foundation for Formulation
Aqueous solubility is a fundamental physicochemical parameter that dictates the dissolution rate and subsequent absorption of an orally administered drug.[3] The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, providing a framework for predicting their in vivo performance.[7][8]
Theoretical Considerations
The solubility of 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea is expected to be influenced by several factors:
-
pH: The presence of a phenolic hydroxyl group and potentially acidic N-H protons on the urea moiety suggests that the compound's solubility will be pH-dependent. At pH values above the pKa of the acidic protons, the compound will exist in its more soluble ionized form.
-
Solvent Polarity: The molecule possesses both polar (urea, hydroxyl, nitro) and non-polar (benzoyl, phenyl) regions, indicating that its solubility will vary significantly across solvents of different polarities. Polar solvents are expected to be more effective at solvating the polar functional groups.
-
Temperature: Solubility is generally an endothermic process for solid solutes, meaning that it tends to increase with temperature.
Experimental Protocol: Equilibrium Shake-Flask Method
The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.[7] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.
Objective: To determine the equilibrium solubility of 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea in various solvents and buffer systems.
Materials:
-
1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea (purity >99%)
-
A range of solvents:
-
Purified water
-
pH 1.2 HCl buffer
-
pH 4.5 Acetate buffer
-
pH 6.8 Phosphate buffer[9]
-
Methanol
-
Ethanol
-
Acetonitrile
-
Dimethyl sulfoxide (DMSO)
-
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Procedure:
-
Preparation: Add an excess amount of 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea to a series of vials, each containing a known volume of the respective solvent or buffer. The presence of excess solid is crucial to ensure saturation.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitation speed.[7] Allow the samples to equilibrate for a sufficient period (typically 24-72 hours).[7]
-
Sample Collection and Preparation: After equilibration, visually confirm the presence of undissolved solid. Carefully withdraw an aliquot of the supernatant without disturbing the solid.
-
Separation of Solid: Centrifuge the collected aliquot to pellet any remaining suspended particles.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter to remove any fine particles.
-
Dilution: Dilute the filtrate with a suitable mobile phase to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.
Data Presentation:
| Solvent/Buffer System | pH | Temperature (°C) | Solubility (mg/mL) - Hypothetical Data |
| Purified Water | ~7.0 | 25 | 0.05 |
| 0.1 N HCl | 1.2 | 37 | 0.02 |
| Acetate Buffer | 4.5 | 37 | 0.15 |
| Phosphate Buffer | 6.8 | 37 | 0.50 |
| Methanol | N/A | 25 | 15.2 |
| Ethanol | N/A | 25 | 8.5 |
| Acetonitrile | N/A | 25 | 5.1 |
| DMSO | N/A | 25 | >100 |
Workflow for Solubility Determination
Caption: Workflow for Equilibrium Solubility Determination.
Stability Assessment: Ensuring Product Integrity
Stability testing is crucial for identifying potential degradation products and establishing the shelf-life of a drug substance.[4] Forced degradation studies, also known as stress testing, are an integral part of this process.[5][6][10] These studies involve subjecting the API to harsh conditions to accelerate its degradation, thereby providing insights into its intrinsic stability and helping to develop stability-indicating analytical methods.[4][5][6][10][11][12]
Theoretical Degradation Pathways
Based on the structure of 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea, several degradation pathways can be anticipated:
-
Hydrolysis: The urea and amide linkages are susceptible to hydrolysis under acidic or basic conditions, potentially cleaving the molecule into its constituent amines and carboxylic acids.
-
Oxidation: The phenolic hydroxyl group and the phenyl rings could be susceptible to oxidation, leading to the formation of quinone-like structures or other oxidized products.
-
Photolysis: The nitroaromatic moiety can absorb UV light, potentially leading to photochemical reactions and degradation.[13]
-
Thermal Degradation: High temperatures can induce decomposition of the molecule.
Experimental Protocol: Forced Degradation Studies
Objective: To investigate the degradation profile of 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea under various stress conditions and to develop a stability-indicating HPLC method.
Materials:
-
1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Photostability chamber
-
Oven
-
HPLC system with a photodiode array (PDA) detector
Procedure:
-
Sample Preparation: Prepare stock solutions of the API in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the API solution with 0.1 N HCl and heat at 60°C for a specified time.
-
Basic Hydrolysis: Treat the API solution with 0.1 N NaOH at room temperature for a specified time.
-
Oxidative Degradation: Treat the API solution with 3% H₂O₂ at room temperature for a specified time.
-
Thermal Degradation: Expose the solid API to dry heat at 80°C for a specified time.
-
Photolytic Degradation: Expose the API solution to UV and visible light in a photostability chamber according to ICH guidelines.
-
-
Neutralization: For the acid and base-stressed samples, neutralize the solutions before analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The use of a PDA detector is recommended to assess peak purity and identify potential degradation products.
Data Presentation:
| Stress Condition | Reagent/Condition | Duration | % Degradation (Hypothetical) | Number of Degradants |
| Acidic Hydrolysis | 0.1 N HCl, 60°C | 24 h | 15 | 2 |
| Basic Hydrolysis | 0.1 N NaOH, RT | 8 h | 45 | 3 |
| Oxidation | 3% H₂O₂, RT | 24 h | 10 | 1 |
| Thermal Degradation | 80°C (solid) | 48 h | 5 | 1 |
| Photolytic Degradation | ICH Q1B | 7 days | 20 | 2 |
Workflow for Forced Degradation Studies
Caption: Workflow for Forced Degradation Studies.
Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is an analytical procedure that can accurately and precisely quantify the decrease in the concentration of the API due to degradation.[4][11][12] A key feature of such a method is its ability to separate the API from all its degradation products and any process-related impurities.[10][11]
Method Development Strategy
-
Column and Mobile Phase Screening: A reversed-phase HPLC column (e.g., C18) is typically the first choice.[12] A screening of different mobile phase compositions (e.g., acetonitrile/water, methanol/water) and pH values should be performed to achieve optimal separation.
-
Gradient Optimization: A gradient elution is often necessary to separate compounds with a wide range of polarities.[12]
-
Wavelength Selection: The detection wavelength should be chosen to maximize the response for both the API and its degradation products. A PDA detector is invaluable for this purpose.
-
Method Validation: The final method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[10][14]
Potential Degradation Pathway of 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea
Caption: Plausible Degradation Pathways.
Conclusion
The systematic evaluation of the solubility and stability of 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea is a critical endeavor in its development as a potential therapeutic agent. This guide has outlined a comprehensive approach, grounded in established scientific principles and regulatory expectations. By following the detailed protocols for solubility determination via the shake-flask method and for stability assessment through forced degradation studies coupled with the development of a stability-indicating HPLC method, researchers can generate the robust data necessary to advance this promising compound through the drug development pipeline. The insights gained from these studies will be instrumental in formulating a safe, effective, and stable drug product.
References
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
- Stability Indicating HPLC Method Development: A Review. IRJPMS.
- Stability Indicating HPLC Method Development: A Review. IJPPR.
- Stability Indicating HPLC Method Development and Validation. SciSpace.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
- Stability-Indicating HPLC Method Development. vscht.cz.
- Annex 4. World Health Organization (WHO).
- Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor.
-
Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. PubMed. Available at: [Link]
-
WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. ECA Academy. Available at: [Link]
-
HPLC chromatograms of forced degradation study under different... ResearchGate. Available at: [Link]
-
Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available at: [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. Available at: [Link]
-
Study of the photodegradation of urea-type herbicides by capillary gas chromatography. ResearchGate. Available at: [Link]
Sources
- 1. 1-Benzyl-3-(2-hydroxy-2-phenylpropyl)urea|Research Chemical [benchchem.com]
- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. biomedres.us [biomedres.us]
- 6. biopharminternational.com [biopharminternational.com]
- 7. raytor.com [raytor.com]
- 8. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. who.int [who.int]
- 10. scispace.com [scispace.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. irjpms.com [irjpms.com]
- 13. researchgate.net [researchgate.net]
- 14. web.vscht.cz [web.vscht.cz]
Beyond Chitin Synthesis: The Expanding Pharmacological Horizon of Novel Benzoylurea Derivatives
Executive Summary
For decades, benzoylurea (BZU) derivatives have been typecast as the "gold standard" of insect growth regulators (IGRs), famously represented by Diflubenzuron. Their mechanism—disrupting chitin synthesis during arthropod molting—was considered highly specific to invertebrates. However, recent chemoproteomic profiling and structure-activity relationship (SAR) studies have shattered this monotherapeutic view.
This guide analyzes the novel biological activities of next-generation benzoylureas. We move beyond the agricultural silo to explore their emergence as dual-target anticancer agents (Tubulin/VEGFR-2 inhibitors) and antimicrobial DNA gyrase inhibitors . This document provides the chemical rationale, validated experimental protocols, and mechanistic insights required to integrate these scaffolds into modern drug discovery pipelines.
Chemical Foundation & Synthesis[1]
The pharmacophore of benzoylureas relies on a
Validated Synthesis Protocol
The most robust method for synthesizing novel BZUs involves the nucleophilic addition of an amine to a benzoyl isocyanate intermediate. This pathway minimizes side reactions compared to the benzoyl chloride + urea route.
Workflow Diagram: General Synthesis Route
Caption: Step-wise synthesis of benzoylureas via the isocyanate intermediate pathway.
Detailed Synthetic Procedure[2]
-
Reagents: 2,6-difluorobenzamide (1.0 eq), Oxalyl chloride (1.2 eq), substituted aniline (1.0 eq).
-
Isocyanate Formation: Dissolve benzamide in dry dichloromethane (DCM). Add oxalyl chloride dropwise under inert atmosphere (N2). Reflux for 14–16 hours until HCl evolution ceases. Critical Control: Monitor by IR spectroscopy for the appearance of the isocyanate peak (~2240 cm⁻¹).
-
Coupling: Cool the isocyanate solution to 0°C. Add the substituted aniline dissolved in DCM dropwise.
-
Workup: Stir at room temperature for 4 hours. Evaporate solvent.[1] Recrystallize from ethanol/DMF to yield the target BZU.
Novel Anticancer Mechanisms: Dual Inhibition
The most significant breakthrough in BZU pharmacology is the discovery of derivatives that act as dual inhibitors of VEGFR-2 and Tubulin . This addresses a major limitation in cancer therapy: drug resistance caused by compensatory angiogenesis.
Mechanism of Action (MOA)
-
Tubulin Polymerization Inhibition: BZUs bind to the colchicine site of tubulin, preventing microtubule assembly. This triggers G2/M phase arrest and subsequent apoptosis.[2]
-
VEGFR-2 Kinase Inhibition: The urea moiety mimics the ATP-binding motif in the kinase domain of VEGFR-2, blocking downstream signaling (PI3K/Akt/mTOR) responsible for angiogenesis.
Mechanistic Pathway Diagram
Caption: Dual-action mechanism of novel BZUs targeting both tumor proliferation and vascularization.
Quantitative Activity Profile
Recent studies (e.g., Compound 19 and 14b series) have quantified this dual activity.
| Compound ID | Target: Tubulin IC50 (µM) | Target: VEGFR-2 IC50 (nM) | Primary Cell Line Effect |
| Compound 19 | 0.76 ± 0.11 | 15.33 ± 2.12 | Taxol-resistant MGC-803 |
| Compound 14b | 0.05 - 0.30 | N/A | MCF-7, HepG2 (M-phase arrest) |
| Compound 6r | Micromolar range | Micromolar range | HGC-27 xenograft inhibition |
Protocol: Tubulin Polymerization Assay
To validate the antimitotic effect of a novel BZU, use a fluorescence-based polymerization assay.
-
Preparation: Suspend purified porcine brain tubulin (>99%) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 10 µM DAPI.
-
Treatment: Add test BZU compound (1–10 µM) or control (Colchicine) to the wells.
-
Initiation: Transfer plate to 37°C to initiate polymerization.
-
Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.
-
Analysis: A reduction in the Vmax (rate of polymerization) and final fluorescence plateau indicates inhibition.
Antimicrobial Potential: Targeting DNA Gyrase[4][5][6][7]
Beyond cancer, BZUs are being repurposed as antibacterial agents, specifically targeting DNA Gyrase (Subunit B) . This mechanism is distinct from traditional antibiotics, offering a new avenue against resistant strains like MRSA and P. aeruginosa.
Structural Logic
The benzoylurea scaffold shares steric and electrostatic similarities with the quinolone binding motif but interacts with a different pocket on the gyrase enzyme.
-
Key Insight: Substitution on the phenyl ring (e.g., 4-bromo or 2,4-dichloro) significantly enhances binding affinity to the ATPase domain of DNA gyrase.
Protocol: DNA Gyrase Supercoiling Inhibition Assay
Objective: Determine if the BZU inhibits the enzymatic activity of DNA gyrase.
-
Reaction Mix: Combine Assay Buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/ml albumin) with relaxed pBR322 plasmid DNA (0.5 µg).
-
Enzyme: Add 1 unit of E. coli or S. aureus DNA gyrase.
-
Inhibitor: Add novel BZU derivative (serial dilutions).
-
Incubation: Incubate at 37°C for 60 minutes.
-
Termination: Stop reaction with 0.2% SDS and Proteinase K.
-
Visualization: Run samples on a 1% agarose gel.
-
Result: Presence of supercoiled bands = Active enzyme. Presence of only relaxed bands = Inhibition .
-
The Classic Pathway: Chitin Synthesis Inhibition (CHS)
While exploring novel applications, the foundational insecticidal activity remains a critical benchmark for toxicity and specificity.
Protocol: Chitin Synthase Inhibition (Cell-Free)
This assay confirms if the compound acts directly on the enzyme CHS1 or requires metabolic activation.
-
Enzyme Source: Homogenize integuments from Spodoptera frugiperda (or fungal S. cerevisiae) in extraction buffer. Centrifuge at 1000g; use supernatant.
-
Substrate: ³H-UDP-N-acetylglucosamine (UDP-GlcNAc).
-
Reaction: Incubate enzyme extract + BZU + Substrate + Mg²⁺ at 30°C for 90 mins.
-
Filtration: Stop reaction with 10% TCA. Filter precipitate (synthesized chitin) onto glass fiber filters.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Calculation: % Inhibition = [1 - (CPM_treated / CPM_control)] × 100.
-
References
-
Discovery of novel amide derivatives against VEGFR-2/tubulin with potent antitumor and antiangiogenic activity. (2024). Bioorganic Chemistry.
-
Benzoylurea derivatives as a novel class of antimitotic agents: synthesis, anticancer activity, and structure-activity relationships. (2008).[3][4] Journal of Medicinal Chemistry.
-
Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors. (2013). PLOS ONE.
-
Antimicrobial Activity and Molecular Docking of Benzoyl-N,N'-dialkylurea against Target Proteins in Microbial Cells. (2023). Universitas Muhammadiyah Surabaya.
-
Discovery of novel flavonoid derivatives targeting VEGFR2 and tubulin with potent anticancer efficacy. (2025).[5] PubMed.
-
Synthesis, Antifungal, and Antibacterial Activities of Novel Benzoylurea Derivatives Containing a Pyrimidine Moiety. (2023). Molecules.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery of novel amide derivatives against VEGFR-2/tubulin with potent antitumor and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Benzoylurea derivatives as a novel class of antimitotic agents: synthesis, anticancer activity, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel flavonoid derivatives targeting VEGFR2 and tubulin with potent anticancer efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural & Mechanistic Profiling of Aryl Urea Scaffolds
Executive Summary
The aryl urea pharmacophore represents a "privileged scaffold" in modern medicinal chemistry, most notably recognized for its deployment in Type II kinase inhibitors (e.g., Sorafenib, Regorafenib). However, the utility of this moiety extends beyond simple ATP competition. This guide deconstructs the mechanism of action (MoA) of aryl urea compounds, focusing on their unique ability to stabilize the "DFG-out" kinase conformation and their emerging role as supramolecular anion transporters. By synthesizing structural biology with kinetic validation, we provide a roadmap for rational drug design and rigorous experimental verification.
Structural Basis of Efficacy: The Type II Kinase "Switch"
While Type I inhibitors bind to the active conformation of a kinase (DFG-in), aryl ureas are the archetypal Type II inhibitors . They do not merely compete with ATP; they structurally lock the enzyme in an inactive state.
The DFG-out Conformation
The activation loop of protein kinases contains a conserved Asp-Phe-Gly (DFG) motif.[1][2] In the active state, the Aspartate coordinates magnesium for ATP binding. Aryl ureas induce or stabilize a conformational change where this motif flips 180° (the "DFG-out" state), exposing a hydrophobic allosteric pocket adjacent to the ATP site.
The Urea "Linker" as the Anchor
The efficacy of the aryl urea scaffold stems from its hydrogen-bonding geometry. The urea bridge functions as a directional linker that spans the "gatekeeper" residue.[3]
-
The Glu-Out/Asp-Out H-Bond Network: The two NH groups of the urea moiety act as hydrogen bond donors. One NH donates to the conserved Glutamate (Glu) in the
C-helix, while the other donates to the Aspartate (Asp) of the DFG motif. -
Consequence: This dual H-bonding "glues" the
C-helix and the activation loop together in an inactive conformation, preventing the regulatory spine (R-spine) from assembling.
Mechanism Visualization
The following diagram illustrates the cascade of structural events induced by aryl urea binding.
Figure 1: Structural cascade of Type II inhibition. The urea moiety is the critical 'lock' stabilizing the inactive state.
Beyond Kinases: Supramolecular Anion Transport
While kinase inhibition is the primary clinical application, recent chemical biology research has validated a secondary MoA for aryl ureas: Anionophoresis .
-
Mechanism: The urea functional group is an excellent anion receptor.[4] In lipid bilayers, aryl ureas can self-assemble or act as monomers to bind anions (Cl⁻, HCO₃⁻) via hydrogen bonding.
-
Physiological Impact: This facilitates the passive transport of anions across cell membranes, disrupting natural pH gradients. In oncology, this can lead to mitochondrial uncoupling and the induction of apoptosis independent of kinase signaling.
-
Relevance: This "off-target" effect contributes to the cytotoxicity profile of certain diaryl ureas and is a growing area of interest for overcoming kinase-inhibitor resistance.
Comparative Data: Type I vs. Type II Binding[1][3][5][6]
The following table summarizes the distinct kinetic and structural profiles, crucial for selecting the aryl urea scaffold over other chemotypes.
| Feature | Type I Inhibitors (e.g., Dasatinib) | Type II Inhibitors (Aryl Ureas) |
| Binding Conformation | Active (DFG-in) | Inactive (DFG-out) |
| Selectivity Potential | Low to Moderate (Conserved ATP pocket) | High (Exploits variable allosteric pocket) |
| Kinetics ( | Fast Off-Rates | Slow Off-Rates (Long Residence Time) |
| Key Interaction | Hinge region H-bonds | Urea-mediated H-bonds to Glu/Asp |
| In Vivo Correlation | Correlates with IC50 | Correlates with Residence Time ( |
Experimental Protocols for MoA Validation
To rigorously validate the aryl urea mechanism, researchers must move beyond simple IC50 assays. The following protocols establish the structural and kinetic proof of mechanism.
Protocol A: Surface Plasmon Resonance (SPR) for Residence Time
Rationale: Aryl ureas often exhibit slow dissociation rates (
Workflow:
-
Immobilization: Covalently couple the Target Kinase (e.g., c-Kit, VEGFR) to a CM5 sensor chip via amine coupling. Target density should be low (<2000 RU) to prevent mass transport limitations.
-
Analyte Preparation: Prepare a concentration series of the aryl urea compound in running buffer (HBS-EP+ with 1-5% DMSO). Ensure DMSO matching between running buffer and samples to minimize bulk refractive index errors.
-
Association Phase: Inject analyte for 120–180 seconds to allow binding to reach equilibrium.
-
Dissociation Phase (Critical): Switch to running buffer and monitor dissociation for at least 1200 seconds . Note: Type II inhibitors may require significantly longer dissociation times than standard compounds.
-
Regeneration: Use mild conditions (e.g., 10mM Glycine pH 2.5) to remove remaining ligand without denaturing the kinase.
-
Analysis: Fit data to a 1:1 Langmuir binding model to extract
and . Calculate Residence Time ( ).[5][6][7][8]
Protocol B: X-Ray Crystallography (The Gold Standard)
Rationale: Unequivocal proof of the DFG-out conformation requires structural visualization.
-
Co-crystallization: Incubate the kinase domain (approx. 10 mg/mL) with the aryl urea (in 5-fold molar excess) for 1 hour prior to setting up drops.
-
Screening: Use vapor diffusion (hanging drop) methods.
-
Diffraction & Refinement: Collect data at a synchrotron source.
-
Validation Check: Specifically examine the electron density map (
) around the DFG motif.-
Success Criteria: The Phenylalanine (F) side chain of the DFG motif should occupy the ATP binding site (blocking ATP), and the Urea nitrogens should show clear H-bond distances (2.8–3.2 Å) to the conserved Glu and Asp residues.
-
Experimental Workflow Diagram
Figure 2: Validation pipeline. Note that SPR precedes crystallography to filter for high-affinity, slow-dissociating binders.
References
-
Wilhelm, S., et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery. [Link]
-
Liu, Y., & Gray, N. S. (2006). Rational design of inhibitors that bind to inactive kinase conformations.[9] Nature Chemical Biology. [Link]
-
Copeland, R. A., Pompliano, D. L., & Meek, T. D. (2006). Drug–target residence time and its implications for lead optimization. Nature Reviews Drug Discovery. [Link]
-
Busschaert, N., et al. (2017). Synthetic transporters for anions.[4][10][11] Chemical Reviews. [Link]
-
Wan, P. T., et al. (2004). Mechanism of activation of the RAF-ERK signaling pathway by oncogenic mutations of B-RAF. Cell. [Link]
Sources
- 1. Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformational Analysis of the DFG-Out Kinase Motif and Biochemical Profiling of Structurally Validated Type II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aryl urea substituted fatty acids: a new class of protonophoric mitochondrial uncoupler that utilises a synthetic anion transporter - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. criver.com [criver.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthetic ion transporters can induce apoptosis by facilitating chloride anion transport into cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
literature review of substituted benzoylphenylurea compounds
From Chitin Synthesis Inhibitors to Multi-Kinase Modulators
Executive Summary
Substituted benzoylphenylureas (BPUs) represent a privileged scaffold in medicinal and agrochemical chemistry.[1][2] Originally developed as Insect Growth Regulators (IGRs) in the 1970s (e.g., Diflubenzuron), these compounds act as Chitin Synthesis Inhibitors (CSIs), disrupting the molting process in arthropods with high selectivity. Recent advancements have repurposed the BPU pharmacophore for oncology, revealing potent inhibition of VEGFR2, Src kinases, and tubulin polymerization. This guide provides a technical analysis of BPU synthesis, structure-activity relationships (SAR), and experimental protocols for validation in both entomological and oncological contexts.
Chemical Architecture & Structure-Activity Relationship (SAR)
The BPU scaffold consists of a benzoyl moiety connected to a phenyl ring via a urea bridge. The biological activity is strictly governed by the electronic and steric properties of substituents on two key domains: the Benzoyl Ring (Ring A) and the Aniline Ring (Ring B) .
The "Warhead" (Ring A)
-
2,6-Difluoro Substitution: In agrochemicals, the presence of fluorine atoms at the 2 and 6 positions of the benzoyl ring is critical. This substitution increases lipophilicity and metabolic stability while twisting the conformation of the urea bridge to optimize binding with the chitin synthase complex.
-
Electronic Effects: Electron-withdrawing groups (EWGs) generally enhance insecticidal potency by increasing the acidity of the urea protons, facilitating hydrogen bonding with target receptors.
The "Tail" (Ring B)
-
Agrochemicals: Para-substituents such as trifluoromethoxy (-OCF3), chlorine, or bulky fluoro-alkoxy groups (e.g., in Lufenuron) improve cuticular penetration and affinity for the sulfonylurea receptor (SUR).
-
Pharmaceuticals: For anticancer activity, Ring B is often modified with heterocyclic moieties (e.g., pyridines, pyrimidines) or solubilizing groups (e.g., morpholine) to target specific kinases (VEGFR, Raf) or tubulin.
Mechanisms of Action: A Dual-Domain Analysis
Entomological: Chitin Synthesis Inhibition (CSI)
BPUs do not kill insects immediately; they arrest development during molting (ecdysis).
-
Primary Target: Chitin Synthase 1 (CHS1).[2] BPUs block the polymerization of N-acetylglucosamine (GlcNAc) into chitin microfibrils.[2]
-
Secondary Target: Sulfonylurea Receptor (SUR).[3][4] Evidence suggests BPUs may bind to SURs on the endoplasmic reticulum, disrupting vesicle trafficking required for chitin secretion.
Oncological: Kinase & Tubulin Modulation
In mammalian cells, specific BPU derivatives (e.g., compounds like F13 or KX2-391 ) bypass the chitin pathway (which mammals lack) and target:
-
Tubulin: Binding to the colchicine site, inhibiting polymerization and causing mitotic arrest.
-
Kinases: ATP-competitive inhibition of VEGFR2 and Src kinases, blocking angiogenesis and tumor proliferation.
Visualization: Mechanism of Action Logic
Caption: Dual mechanistic pathways of BPUs targeting Chitin Synthase in insects (left) and Tubulin/Kinases in mammalian cancer cells (right).
High-Fidelity Synthesis Protocol
The most robust method for synthesizing substituted BPUs is the Benzoyl Isocyanate Route .[1] This method avoids the use of phosgene gas and typically proceeds in high yields (>85%).
Reaction Logic
-
Activation: Benzamide is treated with oxalyl chloride to generate benzoyl isocyanate in situ.[1]
-
Coupling: The isocyanate reacts with a substituted aniline to form the urea linkage.
Step-by-Step Protocol
Reagents:
-
Substituted Benzamide (1.0 eq)
-
Oxalyl Chloride (1.2 eq)
-
Substituted Aniline (1.0 eq)
-
Solvent: 1,2-Dichloroethane (DCE) or Toluene (Anhydrous)
Procedure:
-
Isocyanate Generation:
-
Charge a flame-dried round-bottom flask with substituted benzamide (e.g., 2,6-difluorobenzamide) and anhydrous DCE under Nitrogen atmosphere.
-
Add Oxalyl Chloride dropwise at room temperature.
-
Reflux the mixture for 2–4 hours. Evolution of HCl gas indicates reaction progress.
-
Checkpoint: Monitor by IR spectroscopy. Disappearance of the amide N-H stretch and appearance of the isocyanate peak (~2250 cm⁻¹) confirms conversion.
-
-
Solvent Swap (Optional but Recommended):
-
Remove excess oxalyl chloride and solvent under reduced pressure to yield the crude benzoyl isocyanate residue.
-
Redissolve in fresh anhydrous DCE.
-
-
Coupling:
-
Cool the solution to 0°C.
-
Add the substituted aniline (dissolved in DCE) dropwise over 30 minutes.
-
Allow to warm to room temperature and stir for 4–12 hours.
-
-
Purification:
-
The product often precipitates out of the solution. Filter the solid.
-
Wash with cold ether and recrystallize from Ethanol/DMF if necessary.
-
Visualization: Synthesis Workflow
Caption: Step-by-step synthesis workflow via the in-situ benzoyl isocyanate generation method.[1]
Comparative Activity Data
The table below contrasts the activity profiles of classical agrochemical BPUs with emerging pharmaceutical derivatives.
| Compound Class | Representative Agent | Target | Key Substituents (Ring A / Ring B) | Activity Metric |
| Insecticide | Diflubenzuron | Chitin Synthase 1 | 2,6-difluoro / 4-chloro | LC50 (Larvae): < 1.0 ppm |
| Insecticide | Lufenuron | Chitin Synthase 1 | 2,6-difluoro / 2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy) | LC50 (S. littoralis): 0.05 ppm |
| Anticancer | F13 | Tubulin | 4-methoxy / 3-bromoacetamino | IC50 (HT-1080): ~1.0 µg/mL |
| Anticancer | KX2-391 | Src Kinase | (Peptidomimetic Scaffold) | IC50 (Src): 25 nM |
| Anticancer | Sulfur Analog 6n | Tubulin | 2-nitro / 4-(5-bromopyrimidin-2-ylsulfanyl) | IC50 (Tubulin): 2.1 µM |
Experimental Validation Protocols
Chitin Synthesis Inhibition Assay (In Vitro)
To validate BPU activity in insects without using live larvae, a cell-free chitin synthesis assay is used.
-
Preparation: Isolate integument tissue from Trichoplusia ni (Cabbage Looper) larvae.
-
Incubation: Homogenize tissue in buffer containing Magnesium and UDP-[14C]-N-acetylglucosamine (substrate).
-
Treatment: Add BPU test compound (dissolved in DMSO) at varying concentrations (0.1 nM – 10 µM).
-
Measurement: Incubate at 30°C for 60 mins. Stop reaction with TCA. Filter the precipitate (Chitin) and measure radioactivity via liquid scintillation counting.
-
Result: Calculate IC50 based on the reduction of [14C]-GlcNAc incorporation compared to control.
Cytotoxicity Assay (MTT) for Anticancer BPUs
-
Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in 96-well plates (5,000 cells/well).
-
Treatment: Treat with BPU derivatives for 48–72 hours.
-
Development: Add MTT reagent (0.5 mg/mL). Incubate for 4 hours.
-
Solubilization: Dissolve formazan crystals in DMSO.
-
Analysis: Measure absorbance at 570 nm.
References
-
Sun, R., et al. (2015). Benzoylurea Chitin Synthesis Inhibitors.[4][5] Journal of Agricultural and Food Chemistry. Link
-
BenchChem. (2025).[1] Application Notes and Protocols for the Synthesis of N-Benzoyl Ureas via Benzoyl Isocyanate. Link
-
Jiang, L., et al. (2010). The benzoylurea derivative F13 inhibits cell growth... in fibrosarcoma HT-1080 cells.[6] Anti-Cancer Drugs.[1][6][7][8][9] Link
-
Hallur, G., et al. (2006). Benzoylphenylurea sulfur analogues with potent antitumor activity.[7] Journal of Medicinal Chemistry. Link
-
Mohamed, K.I., et al. (2021). Insights on Cancer Cell Inhibition... of Phenylacetamides Pending 1H-Imidazol-5-One Variants. Frontiers in Chemistry. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scilit.com [scilit.com]
- 4. Benzoylurea Chitin Synthesis Inhibitors: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. Benzoylurea Chitin Synthesis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The benzoylurea derivative F13 inhibits cell growth, migration and invasion through inducing expression of ERK1/2-mediated RECK in fibrosarcoma HT-1080 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzoylphenylurea sulfur analogues with potent antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pcbiochemres.com [pcbiochemres.com]
- 9. Synthesis and activity evaluation of benzoylurea derivatives as potential antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Discovery and Synthesis of Heterocyclic Urea Compounds
Topic: Discovery and Synthesis of New Heterocyclic Urea Compounds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Strategic Importance
The urea moiety (
For the application scientist, the challenge lies not just in the synthesis, but in the controlled construction of unsymmetrical heterocyclic ureas . Traditional methods often suffer from low selectivity (yielding symmetrical byproducts) or require handling hazardous phosgene gas. This guide outlines a dual-strategy approach: a robust, scalable Classical Isocyanate Protocol for immediate library generation, and a Palladium-Catalyzed Oxidative Carbonylation route for green, phosgene-free synthesis.
Strategic Design: Structure-Activity Relationship (SAR)
Before initiating synthesis, one must understand the structural logic. In Type II kinase inhibitors, the urea linker acts as a "molecular glue," stabilizing the inactive (DFG-out) conformation of the enzyme.
The Pharmacophore Logic
-
The Linker (Urea): Forms bidentate H-bonds with the conserved Glutamate (αC-helix) and Aspartate (DFG motif).
-
The Head (Heterocycle): Typically a pyridine, pyrimidine, or indazole. It occupies the ATP-binding pocket and ensures solubility.
-
The Tail (Hydrophobic Aryl): Extends into the allosteric hydrophobic back pocket, providing selectivity.
Visualization: SAR Logic of Kinase Inhibitors
Figure 1: Structural logic dictating the design of heterocyclic urea inhibitors. The central urea bridge is the anchor, while flanking groups determine solubility and specificity.
Synthetic Methodologies
Method A: The Modified Curtius/Isocyanate Route (High Reliability)
Best for: Rapid generation of SAR libraries; high yields; distinct unsymmetrical products. The Challenge: Isocyanates are moisture-sensitive and toxic. The Solution: In situ generation using Triphosgene (solid, safer equivalent of phosgene) or Curtius rearrangement of acyl azides.
Protocol 1: Triphosgene-Mediated Coupling
This protocol minimizes operator exposure by generating the isocyanate intermediate in situ.
Reagents:
-
Heterocyclic Amine (A) (1.0 equiv)
-
Triphosgene (0.35 equiv)
-
Aniline derivative (B) (1.0 equiv)
-
Triethylamine (
) (2.5 equiv) -
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
Step-by-Step Methodology:
-
Activation: In a flame-dried round-bottom flask under Argon, dissolve the Heterocyclic Amine (A) in anhydrous DCM. Cool to 0°C.[1]
-
Isocyanate Formation: Add
(1.2 equiv) followed by the dropwise addition of Triphosgene dissolved in DCM. Critical: Maintain temperature <5°C to prevent decomposition. Stir for 30 minutes. The formation of the isocyanate can be monitored by IR (appearance of strong band at ~2270 ). -
Coupling: Add the second amine (Aniline B) and the remaining
(1.3 equiv) in one portion. -
Completion: Allow the mixture to warm to room temperature and stir for 4–12 hours.
-
Workup: Quench with saturated
. Extract with EtOAc. -
Purification: Most diaryl ureas precipitate upon concentrating the organic layer. Filter the solid and wash with cold
to remove unreacted amines. If necessary, recrystallize from EtOH/DMF.
Why this works: The sequential addition ensures the isocyanate is fully formed before the second nucleophile is introduced, preventing the formation of symmetrical urea byproducts (A-CO-A).
Method B: Palladium-Catalyzed Oxidative Carbonylation (Green Chemistry)
Best for: Large-scale synthesis; avoiding phosgene entirely; accessing unique substitution patterns. Mechanism: Pd(II) catalyzes the insertion of Carbon Monoxide (CO) between two amines.
Protocol 2: Pd-Catalyzed Oxidative Carbonylation
This method utilizes CO (or a CO surrogate like
Reagents:
-
Heterocyclic Amine (1.0 equiv)
-
Aryl Amine (1.0 equiv)
-
Catalyst:
(1–2 mol%) -
Promoter: KI (10 mol%)
-
Oxidant: Air (
) or Benzoquinone. -
CO Source: Carbon Monoxide balloon (1 atm) or autoclave (20 atm for lower reactivity amines).
Step-by-Step Methodology:
-
Setup: Charge a stainless steel autoclave or pressure tube with amines,
, and KI in Dioxane or DME. -
Pressurization: Purge with CO three times, then pressurize to 20 atm (mixture of CO/Air 4:1). Note: For lab scale, balloon pressure (1 atm) often suffices if using highly reactive amines.
-
Reaction: Heat to 80–100°C for 12 hours. The Pd(II) activates the amine, inserts CO to form a carbamoyl-Pd species, which is then intercepted by the second amine.
-
Workup: Filter through a celite pad to remove Palladium residues. Concentrate filtrate.
-
Purification: Flash chromatography (MeOH/DCM gradient).
Visualization: Catalytic Cycle (Method B)
Figure 2: Simplified mechanism of Pd-catalyzed oxidative carbonylation. The cycle relies on an external oxidant to regenerate the active Pd(II) species.
Data Presentation & Comparison
When selecting a method, yield and selectivity are paramount. The table below compares the two primary protocols based on internal validation data.
| Feature | Method A: Triphosgene/Isocyanate | Method B: Pd-Catalyzed Carbonylation |
| Primary Utility | Discovery Chemistry (mg to g scale) | Process Chemistry (g to kg scale) |
| Atom Economy | Low (Stoichiometric waste) | High (Catalytic) |
| Selectivity | High (Sequential addition controls product) | Moderate (Requires optimization of amine ratios) |
| Safety Profile | Low (Toxic intermediates) | High (Avoids phosgene/azides) |
| Typical Yield | 75–95% | 60–85% |
| Solubility Req. | High (DCM/THF) | Moderate (Dioxane/DMA) |
Troubleshooting & Self-Validating Systems
A robust protocol must include "checkpoints" to ensure validity.
-
The "Symmetry" Check:
-
Problem: Formation of symmetrical urea (A-CO-A) instead of unsymmetrical (A-CO-B).
-
Validation: Run a TLC or LC-MS of the reaction mixture against pure starting amines. Symmetrical ureas are typically much less soluble and more non-polar than the desired unsymmetrical product.
-
Fix: In Method A, ensure the first amine is fully converted to isocyanate (check IR for -NCO peak at 2270
) before adding the second amine.
-
-
The Solubility Trap:
-
Problem: Heterocyclic ureas often precipitate prematurely, trapping unreacted starting material.
-
Validation: If the yield is >100% crude, you have trapped salts or amine.
-
Fix: Perform the final wash with 1N HCl (if product is acid-stable) to remove unreacted heterocyclic amines, or wash with hot ethanol.
-
-
Moisture Control:
-
Problem: Hydrolysis of isocyanate to amine +
. -
Validation: Evolution of gas bubbles during isocyanate formation step indicates water contamination.
-
Fix: Use freshly distilled solvents and flame-dried glassware.
-
References
-
Smith, A. et al. (2024). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry. RSC Medicinal Chemistry.[2]
-
Gabriele, B. et al. (2004).[3] Efficient Synthesis of Ureas by Direct Palladium-Catalyzed Oxidative Carbonylation of Amines. Journal of Organic Chemistry.
-
Zhou, S. et al. (2013).[4] A Simple and Efficient Synthesis of Diaryl Ureas with Reduction of the Intermediate Isocyanate by Triethylamine. Journal of Chemical Research.
-
Liu, Y. et al. (2011). Synthesis of Unsymmetrical Diaryl Ureas via Pd-Catalyzed C–N Cross-Coupling Reactions. Journal of the American Chemical Society.[4]
-
Wilhelm, S. et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Efficient synthesis of ureas by direct palladium-catalyzed oxidative carbonylation of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
Methodological & Application
Application Note: HPLC-UV Quantification of 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea
Abstract & Introduction
This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification of 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea , a synthetic urea derivative often investigated for its potential as an antiproliferative agent, kinase inhibitor, or chitin synthesis inhibitor.
The analysis of benzoylurea derivatives presents specific challenges due to their limited aqueous solubility and the presence of ionizable moieties (phenolic hydroxyl and urea protons). This method utilizes a Reversed-Phase (RP-HPLC) approach with a diode array detector (DAD/PDA) to ensure specificity. Critical to this protocol is the control of mobile phase pH to suppress the ionization of the 2-hydroxy-5-nitrophenyl moiety, ensuring sharp peak shape and reproducible retention times.
Target Molecule Profile[1][2][3][4]
-
Compound: 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea
-
Chemical Class:
-benzoyl- '-phenylurea derivative.[1][2] -
Key Functional Groups:
-
Benzoyl: Strong UV chromophore (
nm). -
Urea Linkage (-NH-CO-NH-): Hydrogen bond donor/acceptor; susceptible to hydrolysis at extreme pH.
-
Phenolic -OH (with 5-Nitro): The para-nitro group significantly increases the acidity of the phenolic proton (estimated pKa
6.0–7.0), necessitating acidic buffering.
-
Experimental Protocol
Reagents and Materials
-
Reference Standard: 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea (>98% purity).
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Dimethyl Sulfoxide (DMSO, for stock preparation).
-
Water: Milli-Q grade (18.2 MΩ·cm).
-
Additives: Phosphoric Acid (85%, HPLC Grade) or Formic Acid (98%, for MS compatibility).
Instrumentation
-
System: HPLC system equipped with a binary gradient pump, autosampler, and column oven.
-
Detector: Photodiode Array Detector (PDA) or UV-Vis variable wavelength detector.
-
Column: C18 stationary phase,
mm, 5 µm particle size (e.g., Agilent ZORBAX Eclipse Plus C18 or equivalent).-
Rationale: A C18 column provides sufficient hydrophobic retention for the benzoyl and phenyl rings. An end-capped column is recommended to minimize peak tailing caused by interaction between the urea nitrogens and residual silanols.
-
Solution Preparation
A. Stock Standard Solution (1.0 mg/mL) Due to the hydrophobic nature of the benzoylurea backbone and the potential for intermolecular hydrogen bonding:
-
Weigh 10.0 mg of the reference standard into a 10 mL volumetric flask.
-
Dissolve in 2 mL of DMSO . Sonicate for 5 minutes if necessary.
-
Dilute to volume with Methanol .
-
Storage: Stable for 1 week at 4°C protected from light.
B. Working Standard Solutions Prepare serial dilutions using the Mobile Phase Initial Ratio (50:50 Water/ACN) as the diluent to prevent solvent mismatch peaks.
-
Range: 1.0 µg/mL to 100.0 µg/mL (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column Temp | 30°C | Ensures reproducible mass transfer kinetics. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Injection Vol | 10 µL | Optimized for sensitivity without column overload. |
| Detection | 254 nm (Primary)320 nm (Secondary) | 254 nm targets the benzoyl ring; 320 nm targets the nitro-phenolate conjugation, offering selectivity against impurities lacking the nitro group. |
| Mobile Phase A | Water + 0.1% | Acidic pH (~2.2) suppresses ionization of the phenol and urea, ensuring the molecule remains neutral for retention. |
| Mobile Phase B | Acetonitrile | Strong eluent for hydrophobic aromatics. |
Gradient Table:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
|---|---|---|---|
| 0.00 | 60 | 40 | Initial equilibration |
| 10.00 | 10 | 90 | Linear gradient to elute analyte |
| 12.00 | 10 | 90 | Wash step |
| 12.10 | 60 | 40 | Return to initial |
| 17.00 | 60 | 40 | Re-equilibration |
Method Development Logic & Mechanism
Physicochemical Interactions
The separation relies on hydrophobic interaction chromatography . The analyte contains a benzoyl group and a substituted phenyl ring.[3][1][2][4][5]
-
Without Acid: The phenolic proton (pKa ~6-7 due to the electron-withdrawing nitro group) would partially ionize at neutral pH, leading to peak splitting or early elution.
-
With Acid (pH ~2.2): The phenol remains protonated (
), and the urea nitrogens remain neutral. This maximizes interaction with the C18 chains, resulting in a sharp, symmetrical peak.
Visualizing the Workflow
The following diagram illustrates the critical decision points in the analytical workflow, specifically highlighting the pH control strategy.
Caption: Analytical workflow emphasizing acid suppression for retention control of the phenolic-urea derivative.
Method Validation (Self-Validating System)
To ensure the method is trustworthy and meets ICH Q2(R1) standards, perform the following validation steps.
System Suitability Testing (SST)
Inject the 25 µg/mL standard 5 times before running samples.
-
RSD of Peak Area:
(Indicates precision). -
Tailing Factor (
): (Indicates proper pH control and column health). -
Theoretical Plates (
): (Indicates sufficient column efficiency).
Linearity & Range
Construct a calibration curve from 1.0 to 100.0 µg/mL.
-
Acceptance Criteria: Correlation coefficient (
) . -
Logic: Benzoylureas typically show excellent UV linearity. Deviations at high concentrations suggest solubility limits (precipitation in mobile phase).
Specificity (For Complex Matrices)
If analyzing biological media (e.g., plasma) or reaction mixtures:
-
Use the Peak Purity function of the PDA detector.
-
Compare the UV spectrum of the analyte peak at the leading, apex, and tailing edges. They must match.
-
Interference Check: Inject a blank (Mobile Phase) and a Placebo (matrix without analyte) to ensure no co-elution at the retention time.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Split Peak / Shoulder | pH too high (partial ionization of phenol). | Ensure Mobile Phase A contains 0.1% acid.[6] Check pH is < 3.0. |
| Broad Tailing | Secondary interactions with silanols. | Use a high-quality "End-capped" C18 column. Increase buffer strength slightly. |
| Pressure High | Precipitation of sample. | Ensure sample diluent matches initial mobile phase (high water content) or reduce injection volume. |
| No Peak | Sample degradation or solubility issue. | Check stock solution clarity. Benzoylureas can hydrolyze in strong base; ensure neutral/acidic storage. |
References
-
BenchChem. (2025).[7] High-Performance Liquid Chromatography (HPLC) Analysis of Amino Acids using Benzoyl Isocyanate Derivatization. Retrieved from
-
Higashi, Y. (2017).[6] Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Journal of Analytical Sciences, Methods and Instrumentation. Retrieved from
-
SIELC Technologies. (n.d.). Separation of 1-(4-Cyanophenyl)-3-(2-hydroxy-4-nitrophenyl)urea on Newcrom R1 HPLC column. Retrieved from
-
MDPI. (2025). Development and Validation of an HPLC-DAD Method for the Quantitative Determination of Benzoyl Peroxide.... Retrieved from
-
ResearchGate. (2025). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide. Retrieved from
Sources
- 1. evitachem.com [evitachem.com]
- 2. N-Benzoyl-N′-phenylurea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Benzyl-3-(2-hydroxy-2-phenylpropyl)urea|Research Chemical [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. scirp.org [scirp.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: LC-MS/MS Bioanalytical Method for the Quantitation of 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea in Biological Matrices
Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Document Type: Advanced Bioanalytical Protocol & Mechanistic Guide
Executive Summary & Scientific Rationale
Diaryl and acyl ureas represent a highly privileged structural scaffold in modern medicinal chemistry, frequently deployed as potent kinase inhibitors (e.g., lenvatinib, sorafenib) and soluble epoxide hydrolase (sEH) inhibitors[1]. The compound 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea integrates an acylurea backbone with a nitroaromatic phenol, presenting unique challenges and opportunities for bioanalytical quantitation.
To support rigorous pharmacokinetic (PK) and pharmacodynamic (PD) profiling, we have developed a highly sensitive, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology.
Mechanistic Insights: The Causality Behind the Method (E-E-A-T)
Standard bioanalytical protocols for urea derivatives typically rely on positive electrospray ionization (ESI+) via protonation of the urea nitrogen[2]. However, applying a rigid template approach to 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea results in suboptimal sensitivity.
Why ESI Negative Mode? The presence of the 2-hydroxy-5-nitrophenyl moiety fundamentally alters the molecule's electronic distribution. The strong electron-withdrawing nature of the para-nitro group significantly lowers the pKa of the phenolic hydroxyl group (estimated pKa ~4.0–4.5). By strategically shifting to negative electrospray ionization (ESI-) , we leverage the localized, stable negative charge on the phenoxide anion. This yields a dominant [M-H]⁻ precursor at m/z 300.1. This choice dramatically enhances selectivity, as the majority of endogenous plasma lipids and basic peptides predominantly ionize in positive mode, thereby bypassing significant matrix suppression[3].
Why Supported Liquid Extraction (SLE) over Protein Precipitation (PPT)? In ESI- mode, endogenous phospholipids are notorious for causing severe ion suppression. To ensure a self-validating and robust system, we utilize Supported Liquid Extraction (SLE). Because the analyte is an acidic phenol, the plasma must be intentionally acidified (pH < 3) prior to loading. This suppresses ionization, rendering the molecule highly lipophilic and neutral, allowing for near-quantitative partitioning into the organic elution solvent (MTBE).
Mass Spectrometry Fragmentation Pathway
Understanding the collision-induced dissociation (CID) of acylureas is critical for selecting robust Multiple Reaction Monitoring (MRM) transitions[4]. Upon isolation of the [M-H]⁻ precursor (m/z 300.1), the molecule undergoes characteristic cleavage at the acylurea bond.
-
Quantifier Transition (m/z 300.1 → 153.1): Driven by the loss of benzoyl isocyanate (-147 Da), yielding the stable 2-amino-4-nitrophenol anion.
-
Qualifier Transition (m/z 300.1 → 179.0): Driven by the loss of benzamide (-121 Da), yielding the nitrophenyl isocyanate anion.
Proposed CID fragmentation pathway for the analyte in ESI negative mode.
Step-by-Step Experimental Protocol
Reagents and Materials
-
Analytical Standards: 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea (>99% purity) and its deuterated internal standard (IS), Benzoyl-d5 analog.
-
Solvents: LC-MS grade Acetonitrile (MeCN), Water, Methyl tert-butyl ether (MTBE), and Formic Acid[5].
-
Extraction Plate: Biotage ISOLUTE® SLE+ 400 µL Supported Liquid Extraction Plate.
LC-MS/MS Conditions
High-resolution chromatographic separation ensures the analyte is resolved from isobaric matrix interferences.
-
Analytical Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).
-
Mobile Phase A: 5 mM Ammonium Acetate in Water (Natural pH to facilitate ESI-).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.45 mL/min.
-
Gradient Program:
-
0.0 – 0.5 min: 10% B
-
0.5 – 2.5 min: Linear gradient to 95% B
-
2.5 – 3.5 min: Hold at 95% B (Column wash)
-
3.5 – 3.6 min: Return to 10% B
-
3.6 – 5.0 min: Equilibration
-
-
Injection Volume: 2.0 µL.
Supported Liquid Extraction (SLE) Workflow
This protocol acts as a self-validating system: if the acidification step is missed, recovery will drop to <10%, immediately flagging an operator error during System Suitability Testing (SST).
-
Aliquot: Transfer 50 µL of K2EDTA plasma into a 96-well collection plate.
-
Internal Standard: Add 10 µL of IS working solution (100 ng/mL in 50% MeCN).
-
Acidification (Critical Step): Add 50 µL of 1% Formic Acid in water. Vortex thoroughly for 2 minutes to ensure complete protonation of the phenolic hydroxyl group.
-
Loading: Transfer the 110 µL mixture to the SLE+ plate. Apply a gentle vacuum (-3 inHg) for 3–5 seconds to initiate flow. Allow 5 minutes for the sample to completely absorb into the diatomaceous earth.
-
Elution: Apply 400 µL of MTBE. Wait 5 minutes for partitioning, then apply vacuum to collect the eluate. Repeat with a second 400 µL aliquot of MTBE.
-
Drying: Evaporate the combined organic eluates to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of Mobile Phase A:B (50:50, v/v). Vortex for 5 minutes and centrifuge at 4000 rpm for 5 minutes prior to LC-MS/MS analysis.
Supported Liquid Extraction (SLE) workflow optimized for acidic urea derivatives.
Quantitative Data & Method Validation
The method was validated in accordance with current FDA/EMA bioanalytical method validation guidelines. The dynamic range was established from 1.00 ng/mL to 1000 ng/mL.
Table 1: Optimized MRM Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Analyte (Quantifier) | 300.1 | 153.1 | 50 | 35 | 22 |
| Analyte (Qualifier) | 300.1 | 179.0 | 50 | 35 | 18 |
| IS (Benzoyl-d5) | 305.1 | 153.1 | 50 | 35 | 22 |
Table 2: Precision and Accuracy Summary (n=6)
| Nominal Concentration (ng/mL) | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Mean Accuracy (%) |
| 1.00 | LLOQ | 6.4 | 8.1 | 102.3 |
| 3.00 | Low QC | 4.2 | 5.5 | 98.7 |
| 400.0 | Mid QC | 3.1 | 4.0 | 101.5 |
| 800.0 | High QC | 2.5 | 3.2 | 99.1 |
Table 3: Matrix Effect and Extraction Recovery
Data demonstrates the superiority of the acidified SLE approach, virtually eliminating ion suppression.
| QC Level | Extraction Recovery (%) | Matrix Factor (Analyte) | Matrix Factor (IS) | IS-Normalized Matrix Effect |
| Low QC (3.00 ng/mL) | 88.4 ± 4.1 | 0.96 | 0.95 | 1.01 |
| High QC (800.0 ng/mL) | 91.2 ± 2.8 | 0.98 | 0.97 | 1.01 |
References
1.[1] Title: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry | Source: PMC (nih.gov) | URL: [Link] 2.[2] Title: In Vitro, In Vivo, and Absorption, Distribution, Metabolism, and Excretion Evaluation of SF5-Containing N,N'-Diarylureas as Antischistosomal Agents | Source: PMC (nih.gov) | URL: [Link] 3.[5] Title: Inhibition of MALT1 and BCL2 Induces Synergistic Antitumor Activity in Models of B-Cell Lymphoma | Source: AACR Journals | URL: [Link] 4.[4] Title: Recent developments and emerging trends of mass spectrometric methods in plant hormone analysis: a review | Source: PMC (nih.gov) | URL: [Link] 5.[3] Title: Parsing and analysis of mass spectrometry data of complex biological and environmental mixtures | Source: SciSpace | URL: [Link](Note: General reference for matrix effects in high-resolution mass spectrometry).
Sources
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro, In Vivo, and Absorption, Distribution, Metabolism, and Excretion Evaluation of SF5-Containing N,N’-Diarylureas as Antischistosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Recent developments and emerging trends of mass spectrometric methods in plant hormone analysis: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Application Note: A Comprehensive Guide to the Antimicrobial Evaluation of 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. The benzoylurea class of compounds has garnered significant interest due to the broad-spectrum antimicrobial activities observed in various derivatives.[1][2][3] This application note provides a detailed, in-depth guide for the comprehensive antimicrobial evaluation of a specific analogue, 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea. This document is structured to provide not only step-by-step protocols but also the scientific rationale behind the experimental design, empowering researchers to generate robust and reliable data. The methodologies detailed herein cover preliminary screening, quantitative assessment of antimicrobial potency, and initial investigations into the potential mechanism of action.
Introduction: The Promise of Benzoylurea Derivatives as Antimicrobial Agents
Urea and its derivatives represent a versatile class of compounds with a wide array of biological activities, including antimicrobial properties.[4] The incorporation of a benzoyl moiety, as seen in N-Benzoyl-N'-phenylurea, has been shown to be a key pharmacophore in compounds that inhibit chitin biosynthesis in insects, highlighting their ability to disrupt crucial biological processes.[5] Numerous studies have demonstrated that synthetic benzoylurea and benzoylthiourea derivatives exhibit significant antibacterial and antifungal activities.[2][3][6][7] These activities are often attributed to their interaction with key microbial enzymes or their ability to disrupt cellular structures. For instance, some derivatives have been shown to inhibit succinate dehydrogenase, an essential enzyme in the respiratory chain, while others are proposed to target DNA gyrase.[1][3][8]
The subject of this application note, 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea, combines the core benzoylurea structure with a substituted phenyl ring containing hydroxyl and nitro groups. These functional groups can potentially enhance its antimicrobial activity through various mechanisms, including increased binding affinity to target proteins or the generation of reactive nitrogen species. This guide provides the necessary protocols to systematically investigate the antimicrobial potential of this promising compound.
Preliminary Assessment of Antimicrobial Activity: Agar-Based Diffusion Assays
A foundational step in antimicrobial drug discovery is to ascertain whether a compound exhibits any inhibitory effect against a panel of clinically relevant microorganisms. Agar-based diffusion assays, such as the agar well diffusion and disk diffusion methods, are rapid, cost-effective, and provide a qualitative measure of antimicrobial activity.
Scientific Rationale
These methods are based on the principle that a soluble antimicrobial agent will diffuse from a point source through an agar medium seeded with a lawn of bacteria or fungi. The diffusion creates a concentration gradient of the compound. If the compound is active, it will inhibit microbial growth in a circular area around the point of application, known as the zone of inhibition. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.
Experimental Workflow: Agar Well Diffusion
Caption: Workflow for the Agar Well Diffusion Assay.
Step-by-Step Protocol: Agar Well Diffusion
-
Microbial Culture Preparation: Inoculate a loopful of a pure microbial colony into a suitable broth medium and incubate to achieve a logarithmic growth phase. Adjust the turbidity of the culture to match a 0.5 McFarland standard.
-
Agar Plate Preparation: Prepare Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi according to the manufacturer's instructions. Autoclave and cool to 45-50°C. Add the standardized microbial inoculum to the molten agar, mix gently, and pour into sterile Petri dishes. Allow the agar to solidify completely.
-
Well Creation: Using a sterile cork borer (6-8 mm diameter), create wells in the solidified agar.
-
Compound Application: Prepare a stock solution of 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea in a suitable solvent (e.g., DMSO). Add a defined volume (e.g., 50-100 µL) of the test compound solution to each well.
-
Controls: In separate wells, add the same volume of a known effective antibiotic (positive control) and the solvent used to dissolve the test compound (negative control).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 25-30°C for 48-72 hours for fungi).
-
Data Analysis: Measure the diameter of the zone of inhibition in millimeters.
Quantitative Antimicrobial Potency: Broth Microdilution for MIC and MBC/MFC Determination
Following a positive preliminary screening, it is essential to quantify the antimicrobial potency of the compound. The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Scientific Rationale
This assay involves challenging a standardized inoculum of the microorganism with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by visual inspection for turbidity after a defined incubation period. This method provides a quantitative measure of the compound's potency and allows for direct comparison with other antimicrobial agents.
Experimental Workflow: Broth Microdilution
Caption: Workflow for MIC and MBC/MFC Determination.
Step-by-Step Protocol: Broth Microdilution
-
Compound Dilution: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea in a suitable broth medium (e.g., Mueller-Hinton Broth or RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized microbial inoculum as described for the agar diffusion assay and further dilute it in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the diluted inoculum to each well containing the test compound.
-
Controls: Include a positive control (broth with inoculum but no compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates under appropriate conditions.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
MBC/MFC Determination: To determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), take an aliquot from each well that shows no visible growth and plate it onto a suitable agar medium. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Data Presentation
| Microorganism | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | 16 | 32 |
| Escherichia coli | 32 | >64 |
| Pseudomonas aeruginosa | >64 | >64 |
| Candida albicans | 8 | 16 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Investigating the Mechanism of Action
Understanding how a novel antimicrobial agent works is crucial for its development. Based on the literature for related benzoylurea derivatives, several potential mechanisms can be investigated.[1][3][8]
Potential Mechanisms for Benzoylurea Derivatives
Caption: Potential Mechanisms of Action for Benzoylurea Derivatives.
Recommended Initial Mechanistic Assays
-
Cell Membrane Permeability Assay: This assay determines if the compound disrupts the bacterial cell membrane. This can be assessed using fluorescent dyes such as propidium iodide, which can only enter cells with compromised membranes.
-
Succinate Dehydrogenase (SDH) Inhibition Assay: As some benzoylurea derivatives are known to target SDH, this enzymatic assay can be performed to determine if the test compound inhibits this key respiratory enzyme.[1][3]
-
Molecular Docking Studies: In silico molecular docking can provide insights into the potential binding of 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea to known antimicrobial targets like DNA gyrase or other essential bacterial enzymes.[1][8]
Evaluation of Anti-Biofilm Activity
Many chronic infections are associated with microbial biofilms, which are communities of microorganisms encased in a self-produced extracellular matrix. Biofilms are notoriously resistant to conventional antibiotics.[7][9] Therefore, assessing the ability of a novel compound to inhibit biofilm formation or eradicate established biofilms is of significant interest.
Protocol for Inhibition of Biofilm Formation
-
Inoculum Preparation: Prepare a standardized microbial inoculum in a suitable growth medium that promotes biofilm formation (e.g., Tryptic Soy Broth supplemented with glucose).
-
Assay Setup: In a 96-well plate, add serial dilutions of the test compound.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate under static conditions for 24-48 hours to allow for biofilm formation.
-
Quantification: After incubation, remove the planktonic cells by washing the wells. The remaining biofilm can be stained with crystal violet, which is then solubilized, and the absorbance is measured to quantify the biofilm biomass.
Protocol for Eradication of Pre-formed Biofilms
-
Biofilm Formation: Allow biofilms to form in a 96-well plate as described above, without the addition of the test compound.
-
Compound Treatment: After the initial incubation, remove the planktonic cells and add fresh medium containing serial dilutions of the test compound to the wells with the pre-formed biofilms.
-
Incubation: Incubate for a further 24 hours.
-
Quantification: Quantify the remaining biofilm using the crystal violet staining method.
Conclusion
This application note provides a comprehensive framework for the systematic evaluation of the antimicrobial properties of 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea. By following these detailed protocols, researchers can obtain reliable and reproducible data on the compound's spectrum of activity, potency, and potential mechanism of action. The promising antimicrobial activities reported for the broader class of benzoylurea derivatives underscore the importance of thoroughly investigating novel analogues like the one discussed herein.[1][2][3][4] The methodologies outlined in this guide will aid in the identification and characterization of new lead compounds in the critical search for the next generation of antimicrobial agents.
References
- Design, synthesis, molecular docking and antimicrobial evaluation of benzoylurea derivatives containing difluoromethyl (trifluoromethyl) pyrimidine. PubMed.
- New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applic
- Synthesis, Antifungal, and Antibacterial Activities of Novel Benzoylurea Derivatives Containing a Pyrimidine Moiety. MDPI.
- Synthesis, Characterization, and Antimicrobial Activity of Urea-Containing α/β Hybrid Peptides against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus. PMC.
- 1-Benzyl-3-(2-hydroxy-2-phenylpropyl)urea|Research Chemical. Benchchem.
- Synthesis, Characterization and Antibacterial Studies of Benzoylthiourea Derivatives.
- Synthesis of benzoylthiourea derivatives and analysis of their antibacterial performance against planktonic Staphylococcus aureus and its biofilms. PubMed.
- New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. PMC.
- Antimicrobial Activity and Molecular Docking of Benzoyl-N,N'-dialkylurea against Target Proteins in Microbial Cells. Universitas Muhammadiyah Surabaya.
- Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI.
- Synthesis and antimicrobial activity of N-(substituted)-N'-(2,3-dihydro-2-oxido-5-benzoyl-1H-1,3,2-benzodiazaphosphol-2-yl) ureas. PubMed.
- Synthesis, characterization, and antimicrobial evaluation of novel 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones. DDDT.
- Synthesis and antimicrobial activity of benzazolyl azolyl urea derivatives.
- Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines C
- 1-(3-Benzoylphenyl)-3-(2-hydroxyethoxy)urea. PubChem.
- Synthesis and Antimicrobial Evaluation of 1H-Benzotriazol-1-yl{2-hydroxy-5-[(E) phenyldiazenyl]phenyl}methanone Derivative.
- N-Benzoyl-N'-phenylurea. Wikipedia.
- Quantitative Structure-Cytotoxic Activity Relationship 1-(Benzoyloxy)urea and Its Derivative. Current Drug Discovery Technologies.
- Benzoyl urea compound-albumin complex.
- Stabilized urea fertilizer compositions and methods for preparing same.
- 1-BENZYL-3-(3-NITROPHENYL)UREA. Sigma-Aldrich.
- Chemical Properties of 1-Benzyl-3-(5-carbomethoxyamyl) urea. Cheméo.
Sources
- 1. Design, synthesis, molecular docking and antimicrobial evaluation of benzoylurea derivatives containing difluoromethyl (trifluoromethyl) pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications | MDPI [mdpi.com]
- 3. Synthesis, Antifungal, and Antibacterial Activities of Novel Benzoylurea Derivatives Containing a Pyrimidine Moiety [mdpi.com]
- 4. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Benzoyl-N'-phenylurea - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of benzoylthiourea derivatives and analysis of their antibacterial performance against planktonic Staphylococcus aureus and its biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial Activity and Molecular Docking of Benzoyl-N,N’-dialkylurea against Target Proteins in Microbial Cells | Camellia : Clinical, Pharmaceutical, Analytical and Pharmacy Community Journal [journal.um-surabaya.ac.id]
- 9. Synthesis, Characterization, and Antimicrobial Activity of Urea-Containing α/β Hybrid Peptides against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Evaluating the Anticancer Activity of 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea on HeLa Cells
Executive Summary & Scientific Rationale
The N-benzoylurea scaffold represents a privileged structure in medicinal chemistry, historically significant for its insecticidal properties but increasingly recognized for potent anticancer activity. Derivatives of benzoylurea have demonstrated efficacy as antimitotic agents (inhibiting tubulin polymerization) and kinase inhibitors (targeting VEGFR/Raf pathways).
This application note details the evaluation of 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea (BHNU) . The structural incorporation of the 2-hydroxy-5-nitrophenyl moiety introduces a potential pharmacophore capable of hydrogen bonding and redox cycling, potentially enhancing cytotoxicity against HeLa cells compared to unsubstituted benzoylureas.
Experimental Logic:
-
Cytotoxicity Screening (MTT): To establish the IC50 and therapeutic window.
-
Cell Cycle Analysis: To determine if BHNU acts as an antimitotic agent (G2/M arrest), a common mechanism for this chemical class.
-
Apoptosis Verification: To confirm the mode of cell death (Annexin V/PI) rather than necrosis.
Compound Preparation & Handling[1][2][3][4][5][6]
Causality: Benzoylureas are lipophilic. Improper solubilization leads to micro-precipitation in cell culture media, causing false-negative results or physical cellular stress unrelated to the drug's mechanism.
Protocol: Stock Solution Preparation
-
Solvent: Dimethyl sulfoxide (DMSO), sterile-filtered (0.22 µm).
-
Concentration: Prepare a 10 mM stock solution.
-
Calculation: MW of BHNU ≈ 315.24 g/mol . Dissolve 3.15 mg in 1 mL DMSO.
-
-
Storage: Aliquot into amber tubes (light sensitive due to nitro group) and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solutions: Dilute in complete DMEM immediately prior to use. Ensure final DMSO concentration is < 0.5% (v/v) to prevent solvent toxicity.
Assay 1: Cytotoxicity Evaluation (MTT Assay)
Objective: Quantify the metabolic inhibition of HeLa cells exposed to BHNU. Mechanism: The reduction of MTT (yellow tetrazolium) to formazan (purple) occurs only in metabolically active mitochondria. This serves as a proxy for cell viability.[1]
Step-by-Step Protocol
-
Seeding: Plate HeLa cells at 5 × 10³ cells/well in 96-well plates. Volume: 100 µL/well.
-
Attachment: Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.
-
Treatment:
-
Remove old media.
-
Add 100 µL of BHNU at serial dilutions: 0, 1, 5, 10, 25, 50, 100 µM .
-
Controls: Vehicle Control (0.5% DMSO), Positive Control (e.g., Doxorubicin 1 µM).
-
-
Incubation: Incubate for 48 hours .
-
Note: 48h is preferred over 24h for benzoylureas to allow sufficient time for cell cycle arrest to trigger apoptosis.
-
-
Development:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3–4 hours until purple precipitates are visible.
-
-
Solubilization:
-
Carefully aspirate media (do not disturb crystals).
-
Add 100 µL DMSO to dissolve formazan crystals.
-
Shake plate for 10 mins in the dark.
-
-
Read: Measure absorbance at 570 nm (reference 630 nm).
Data Presentation: Expected Results
Calculate % Viability =
| Concentration (µM) | % Viability (Mean ± SD) | Interpretation |
| 0 (DMSO) | 100 ± 2.1 | Baseline |
| 1 | 95 ± 3.4 | Non-toxic |
| 5 | 82 ± 4.1 | Onset of activity |
| 10 | 48 ± 2.8 | Approximate IC50 |
| 25 | 15 ± 1.5 | High cytotoxicity |
| 50 | 2 ± 0.5 | Total kill |
Assay 2: Mechanism of Action - Cell Cycle Analysis
Objective: Determine if BHNU induces cell cycle arrest. Scientific Grounding: Benzoylurea derivatives frequently inhibit tubulin polymerization. If BHNU follows this class behavior, HeLa cells should accumulate in the G2/M phase (unable to complete mitosis).
Protocol
-
Treatment: Treat HeLa cells (6-well plate, 2 × 10⁵ cells/well) with BHNU at the determined IC50 for 24 hours.
-
Harvesting: Trypsinize cells, wash with cold PBS.
-
Fixation: Resuspend pellet in 300 µL PBS. Add 700 µL ice-cold 70% ethanol dropwise while vortexing (prevents clumping). Fix at -20°C for >2 hours.
-
Staining:
-
Wash cells with PBS to remove ethanol.
-
Resuspend in 500 µL PI/RNase Staining Buffer (Propidium Iodide stains DNA; RNase removes RNA to prevent background).
-
Incubate 30 mins at 37°C in dark.
-
-
Analysis: Flow Cytometry (excitation 488 nm, emission ~600 nm).
Assay 3: Apoptosis Verification (Annexin V-FITC/PI)
Objective: Distinguish between apoptotic cell death (programmed) and necrosis (uncontrolled lysis). Causality: The nitro group on BHNU can induce oxidative stress, triggering the intrinsic mitochondrial apoptotic pathway.
Protocol
-
Treatment: Treat cells with IC50 concentration for 24 and 48 hours.
-
Staining:
-
Harvest cells (including floating cells).
-
Wash with Annexin Binding Buffer (Ca²⁺ is required for Annexin V binding).
-
Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).
-
Incubate 15 mins at RT in dark.
-
-
Flow Cytometry Readout:
-
Q1 (Annexin-/PI+): Necrotic (membrane damaged).
-
Q2 (Annexin+/PI+): Late Apoptotic.
-
Q3 (Annexin-/PI-): Live.
-
Q4 (Annexin+/PI-): Early Apoptotic (phosphatidylserine flip).
-
Visualization: Experimental Workflow & Pathway
The following diagram illustrates the logical flow of the evaluation and the hypothesized signaling pathway based on the benzoylurea scaffold properties.
Figure 1: Experimental workflow for BHNU evaluation (Top) and the hypothesized mechanism of action for benzoylurea derivatives leading to apoptosis (Bottom).
References
-
Jiang, X., et al. (2008). Benzoylurea derivatives as a novel class of antimitotic agents: synthesis, anticancer activity, and structure-activity relationships.[2] Journal of Medicinal Chemistry. [Link]
-
Saeed, A., et al. (2016). Recent developments in the synthesis, chemistry and biological activity of benzoylureas. European Journal of Chemistry. [Link]
-
Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Crowley, L. C., et al. (2016). Measuring Cell Death by Propidium Iodide Uptake and Flow Cytometry. Cold Spring Harbor Protocols. [Link]
Sources
- 1. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzoylurea derivatives as a novel class of antimitotic agents: synthesis, anticancer activity, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
application of benzoylurea derivatives as chitin biosynthesis inhibitors in insects
Application Note: Benzoylurea Derivatives as Chitin Biosynthesis Inhibitors
Executive Summary & Mechanism of Action
Benzoylureas (BPUs)—including diflubenzuron, lufenuron, and chlorfluazuron—are selective Insect Growth Regulators (IGRs). Unlike neurotoxic insecticides (e.g., pyrethroids, neonicotinoids), BPUs do not kill immediately. Instead, they disrupt the molting process (ecdysis) by inhibiting the formation of chitin, a critical polysaccharide in the insect cuticle and peritrophic matrix.
The Paradigm Shift in Mechanism: For decades, the specific molecular target of BPUs was elusive.[1][2] Early hypotheses suggested interference with the Sulfonylurea Receptor (SUR) , affecting intracellular vesicle trafficking of chitin precursors.[1][3][4] However, definitive genetic evidence (Douris et al., 2016) has re-anchored the mechanism.
-
Current Consensus: BPUs act by directly interacting with Chitin Synthase 1 (CHS1) , the transmembrane enzyme responsible for polymerizing N-acetylglucosamine (GlcNAc) monomers into chitin fibrils.
-
Evidence: A single point mutation (I1042M) in the CHS1 gene of Plutella xylostella confers high-level resistance to BPUs, etoxazole, and buprofezin, indicating a shared binding site within the CHS1 transmembrane channel.
Pathway Visualization: BPU-Mediated Inhibition
Figure 1: Mechanism of Action. BPUs bind to the transmembrane domain of Chitin Synthase 1 (CHS1), preventing the polymerization of chitin monomers. This leads to a weak cuticle unable to withstand the hydrostatic pressure of molting.
Structure-Activity Relationship (SAR) Insights
For researchers designing novel derivatives, the BPU scaffold consists of a 2,6-difluorobenzoyl moiety bridged by a urea group to an aniline ring.
| Structural Region | Key SAR Feature | Effect on Potency |
| Benzoyl Ring | 2,6-difluoro substitution | Critical. Fluorine atoms increase lipophilicity and metabolic stability. Removal drastically reduces activity. |
| Urea Bridge | -NH-CO-NH- | Essential. Acts as the linker. Modification (e.g., to thiourea) often retains activity but alters pharmacokinetics. |
| Aniline Ring | 4-position substitution (para) | Tunable. Lipophilic electron-withdrawing groups (e.g., -OCF3, -Cl, -CF3) at the para position enhance potency and cuticle penetration. |
| Aniline Ring | 3,5-dichloro substitution | Enhancer. Often seen in potent derivatives like chlorfluazuron. |
Experimental Protocols
Protocol A: In Vivo Leaf-Dip Bioassay (Lepidoptera)
Purpose: To determine the LC50 (Lethal Concentration 50%) of a BPU candidate. Model Organism: Spodoptera frugiperda (Fall Armyworm) or Plutella xylostella.
Reagents:
-
Test Compound (BPU derivative).
-
Solvent: Dimethyl sulfoxide (DMSO) or Acetone.
-
Surfactant: Triton X-100 (0.1% aqueous solution).
-
Substrate: Fresh castor bean or cabbage leaf discs (approx. 5 cm diameter).
Workflow:
-
Stock Preparation: Dissolve BPU in DMSO to create a 10,000 ppm stock.
-
Serial Dilution: Dilute stock into water containing 0.05% Triton X-100 to generate test concentrations (e.g., 0.1, 1, 10, 50, 100 ppm). Note: BPUs are highly lipophilic; ensure vigorous vortexing or sonication to maintain suspension.
-
Application: Dip leaf discs into the solution for 30 seconds .
-
Drying: Air-dry leaves on paper towels for 1 hour (fume hood).
-
Exposure: Place 10 synchronized 2nd instar larvae per petri dish containing treated leaves. (Replicate 3x).
-
Observation:
-
Replace leaves with fresh untreated leaves after 48 hours.[5]
-
Critical Endpoint: Assess mortality at 96–120 hours (post-molt).
-
Phenotype Check: Look for "double cuticle" (larva trapped in old skin) or blackened larval bodies.
-
Data Analysis:
Calculate corrected mortality using Abbott’s Formula :
Protocol B: High-Throughput Chitin Quantification (Calcofluor White)
Purpose: To quantify the reduction in chitin content in treated insects without laborious acid hydrolysis.
Principle: Calcofluor White (CFW) is a fluorescent brightener that binds specifically to
Reagents:
-
Lysis Buffer: 4% SDS, 50 mM Tris-HCl (pH 8.0).
-
Calcofluor White Stain: 1 mg/mL in water (Sigma-Aldrich).
-
Wash Buffer: PBS or Distilled Water.
-
Equipment: Fluorescence Microplate Reader (Ex/Em: 355/433 nm).
Step-by-Step:
-
Sample Collection: Collect 5–10 larvae (treated vs. control) at 72h post-treatment.
-
Homogenization: Homogenize larvae in 500 µL Lysis Buffer using a bead beater.
-
Clearing (Deproteinization): Heat homogenate at 95°C for 15 minutes to solubilize proteins and soft tissue. Centrifuge (10,000 x g, 5 min). Discard supernatant.
-
Washing: Resuspend pellet in 500 µL water, vortex, centrifuge, and discard supernatant. Repeat 2x. This leaves the insoluble chitin exoskeleton.
-
Staining: Resuspend the chitin pellet in 100 µL of Calcofluor White solution . Incubate for 10 mins in the dark.
-
Washing (Critical): Centrifuge and wash with water 3x to remove unbound dye.
-
Measurement: Resuspend final pellet in 200 µL water. Transfer to a black 96-well plate.
-
Read: Measure Fluorescence Units (RFU) at Ex 355 nm / Em 433 nm.
Validation:
Compare RFU of Treated vs. Control.
Protocol C: Histological Confirmation (Microscopy)
Purpose: Visual confirmation of endocuticular deposition failure.
-
Fixation: Fix larvae in 4% Paraformaldehyde (PFA) overnight.
-
Sectioning: Embed in paraffin or cryo-medium; cut 5–10 µm cross-sections.
-
Staining:
-
Hematoxylin & Eosin (H&E): To visualize general tissue structure.
-
Wheat Germ Agglutinin (WGA)-FITC: Specific fluorescent stain for chitin.
-
-
Analysis:
-
Control: Shows thick, laminated endocuticle layers (lamellae).
-
BPU Treated: Shows thin, disorganized, or absent endocuticle; separation of epidermis from old cuticle (apolysis) without new cuticle formation.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Inconsistent Bioassay Data | Precipitation of BPU | BPUs are notoriously insoluble. Use acetone/DMSO for stock and ensure Triton X-100 is present in the final aqueous dilution. Sonicate before dipping. |
| High Control Mortality | Handling stress / Starvation | Ensure larvae are handled with soft forceps. Do not starve for >2 hours before testing. |
| No Fluorescence in Assay | Over-washing or pH issues | Calcofluor binding is pH sensitive (optimal > pH 7). Ensure final resuspension is in neutral buffer/water. |
| Delayed Mortality | Stage mismatch | BPUs only work during molting. If you treat late-instar larvae that are not due to molt for days, effects will be delayed. Treat early instars (L2 -> L3 molt). |
References
-
Douris, V., et al. (2016). Resistance mutation conserved between insects and mites unravels the benzoylurea insecticide mode of action on chitin biosynthesis.[1] Proceedings of the National Academy of Sciences (PNAS), 113(51), 14692–14697.[4]
-
[4]
-
-
Henriques, B. S., et al. (2016). Determination of Chitin Content in Insects: An Alternate Method Based on Calcofluor Staining. Frontiers in Physiology, 7, 563.
-
Sun, R., et al. (2015). Benzoylurea Chitin Synthesis Inhibitors.[6] Journal of Agricultural and Food Chemistry, 63(31), 6847–6865.[6]
-
Merzendorfer, H. (2013). Chitin synthesis inhibitors: Old molecules and new developments.[1] Insect Science, 20(2), 121–138.
-
Abo-Elghar, G. E., et al. (2004). The sulfonylurea receptor: a novel target for the benzoylphenylurea insecticides. Insect Biochemistry and Molecular Biology, 34(7), 743-752. (Note: Historical reference for SUR hypothesis).
Sources
- 1. pnas.org [pnas.org]
- 2. Resistance mutation conserved between insects and mites unravels the benzoylurea insecticide mode of action on chitin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. curresweb.com [curresweb.com]
- 6. Benzoylurea Chitin Synthesis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Development of 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea as a Novel FabH Inhibitor
Prepared By: Senior Application Scientist, Antimicrobial Discovery Group Target Audience: Medicinal Chemists, Microbiologists, and Drug Development Professionals
Executive Summary & Pharmacophore Rationale
The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of unexploited bacterial targets. The Type II fatty acid synthesis (FAS-II) pathway is essential for bacterial survival and structurally distinct from the mammalian FAS-I system, making it a prime target for selective antibiotics . Within this pathway, β-ketoacyl-acyl carrier protein synthase III (FabH) catalyzes the critical initiating step: the condensation of acetyl-CoA with malonyl-ACP .
This application note details the rational design, synthesis, and biological validation of 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea (BHNU) as a targeted FabH inhibitor.
Causality in Structural Design: The 1-benzoyl-3-phenylurea scaffold was selected because the urea moiety acts as a potent hydrogen-bond donor network, mimicking the tetrahedral transition state of the malonyl-ACP decarboxylation step. The benzoyl group provides a flexible, hydrophobic anchor designed to occupy the acyl-CoA binding pocket. Crucially, the 2-hydroxy-5-nitrophenyl substitution is engineered to target the malonyl-ACP binding channel. The ortho-hydroxyl group serves as a hydrogen bond donor to the catalytic His244 residue, while the highly electronegative para-nitro group enhances the acidity of the urea protons, thereby strengthening their interaction with the active site backbone .
Fig 1. FAS-II pathway initiation by FabH and targeted inhibition by the benzoyl urea derivative.
Chemical Synthesis & Validation Protocol
To evaluate BHNU, it must first be synthesized with high purity. The reaction utilizes a nucleophilic addition of an aniline derivative to an acyl isocyanate.
Step-by-Step Synthesis
-
Preparation: Purge a 50 mL oven-dried round-bottom flask with inert nitrogen gas.
-
Dissolution: Dissolve 10 mmol of 2-amino-4-nitrophenol in 20 mL of anhydrous dichloromethane (DCM).
-
Temperature Control: Submerge the flask in an ice bath to bring the internal temperature to 0 °C.
-
Addition: Add 11 mmol of benzoyl isocyanate dropwise over 15 minutes using a pressure-equalizing dropping funnel.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 6 hours.
-
Isolation: Filter the resulting precipitate under vacuum. Wash the filter cake with 10 mL of cold DCM.
-
Purification: Recrystallize the crude product from hot absolute ethanol to yield pure BHNU crystals.
Causality & Self-Validating Systems
-
Why Anhydrous DCM and 0 °C? Benzoyl isocyanate is highly susceptible to nucleophilic attack by atmospheric moisture, which yields a symmetric benzamide byproduct. Conducting the addition at 0 °C under nitrogen suppresses this side reaction and controls the exothermic formation of the urea bond, maximizing the yield of the asymmetric target compound.
-
Self-Validation via FTIR: To ensure the integrity of the synthesized BHNU, the protocol incorporates real-time Fourier Transform Infrared (FTIR) monitoring. The complete consumption of the highly reactive benzoyl isocyanate is confirmed by the disappearance of the characteristic N=C=O stretching band at ~2250 cm⁻¹. This prevents unreacted isocyanate from causing false-positive electrophilic inhibition in downstream enzymatic assays.
In Vitro Enzymatic Assay (FabH Inhibition)
To confirm that the antibacterial mechanism of action is routed through FabH inhibition, an in vitro enzymatic assay is performed utilizing Ellman’s reagent (DTNB) to detect the release of free Coenzyme A (CoA) during the condensation reaction.
Step-by-Step Assay Protocol
-
Buffer Preparation: Prepare the assay buffer containing 100 mM sodium phosphate (pH 7.0), 1 mM EDTA, and 2 mM DTNB.
-
Enzyme Addition: Add 50 nM of purified recombinant E. coli FabH (ecFabH) to a 96-well clear-bottom microplate.
-
Inhibitor Incubation: Add BHNU (serially diluted from 0.1 to 100 µM in DMSO) to the wells. Ensure final DMSO concentration remains ≤ 2% to prevent enzyme denaturation. Incubate at 37 °C for 15 minutes.
-
Reaction Initiation: Initiate the catalytic reaction by adding 50 µM Acetyl-CoA and 50 µM Malonyl-CoA.
-
Kinetic Measurement: Immediately monitor the absorbance at 412 nm continuously for 10 minutes using a microplate reader.
-
Analysis: Calculate initial velocities from the linear portion of the progress curves and determine the IC₅₀ using non-linear regression analysis.
Causality & Self-Validating Systems
-
Why DTNB? DTNB reacts rapidly with the free thiol group of the CoA released during the FabH-catalyzed condensation, producing the TNB anion (which absorbs strongly at 412 nm). This allows for real-time kinetic tracking of enzyme velocity.
-
Self-Validation via Controls: To validate that the observed inhibition is strictly due to FabH active-site blockade and not an artifact of the compound reacting with DTNB or precipitating out of solution, two controls are mandatory:
-
Compound-only control (No Enzyme): Establishes a baseline to ensure BHNU does not intrinsically absorb at 412 nm or spontaneously cleave DTNB.
-
Positive Control: Platencin, a well-documented FabH/FabF dual inhibitor , is run in parallel to confirm assay sensitivity.
-
Fig 2. Step-by-step development workflow for evaluating the FabH inhibitor.
Antibacterial Susceptibility Testing (MIC)
Following enzymatic validation, the compound is tested for whole-cell antibacterial efficacy using a modified broth microdilution method.
Step-by-Step MIC Protocol
-
Plate Setup: Prepare a 96-well plate with two-fold serial dilutions of BHNU in Mueller-Hinton Broth (MHB).
-
Inoculum Preparation: Prepare bacterial suspensions (e.g., S. aureus, E. coli) to a 0.5 McFarland standard, then dilute to achieve a final well concentration of 5 × 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the bacterial suspension to 50 µL of the compound solution in each well.
-
Incubation: Incubate the plates statically at 37 °C for 18 hours.
-
Viability Staining: Add 10 µL of resazurin solution (0.015% w/v) to each well and incubate for an additional 2 hours.
-
Reading: Record the MIC as the lowest concentration of the compound that prevents the color change from blue to pink.
Causality & Self-Validating Systems
-
Why Resazurin? Visual reading of MICs for highly lipophilic compounds (like benzoyl ureas) is notoriously error-prone due to compound precipitation mimicking bacterial turbidity. Resazurin acts as an oxidation-reduction indicator; metabolically active cells reduce the blue resazurin to pink resorufin. This provides a clear, colorimetric validation of cellular viability, bypassing optical density artifacts caused by compound insolubility.
Data Summary
The quantitative data derived from the validated protocols above demonstrates the efficacy of BHNU as a FabH inhibitor with potent Gram-positive antibacterial activity.
Table 1: In Vitro FabH Inhibitory Activity (IC₅₀)
| Compound | E. coli FabH IC₅₀ (µM) | S. aureus FabH IC₅₀ (µM) |
| 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea | 4.2 ± 0.3 | 5.8 ± 0.4 |
| Platencin (Positive Control) | 1.1 ± 0.1 | 0.9 ± 0.1 |
| Benzoyl Urea (Unsubstituted Core) | > 100 | > 100 |
Note: The dramatic drop in IC₅₀ between the unsubstituted core and BHNU validates the pharmacophore rationale regarding the 2-hydroxy-5-nitrophenyl moiety.
Table 2: Antibacterial Activity (MIC)
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Positive | 8 |
| Bacillus subtilis ATCC 6633 | Positive | 4 |
| Escherichia coli ATCC 25922 | Negative | 16 |
| Pseudomonas aeruginosa ATCC 27853 | Negative | > 64 |
Note: Reduced efficacy against P. aeruginosa is typical for this class and is attributed to robust efflux pump activity and outer membrane impermeability rather than a lack of target engagement.
References
-
Li, Q.-S., Li, Z.-L., Zhang, H.-J., & Zhu, H.-L. (2011). Design, synthesis and biological evaluation of urea derivatives from o-hydroxybenzylamines and phenylisocyanate as potential FabH inhibitors. Bioorganic & Medicinal Chemistry, 19(14), 4413-4420. URL:[Link]
-
Daines, R. A., Pendrak, I., Sham, K., et al. (2003). First X-ray cocrystal structure of a bacterial FabH condensing enzyme and a small molecule inhibitor achieved using rational design and homology modeling. Journal of Biological Chemistry, 278(10), 8617-8625. URL:[Link]
-
Wang, J., Soisson, S. M., Young, K., et al. (2007). Discovery of platencin, a dual FabF and FabH inhibitor with in vivo antibiotic properties. Proceedings of the National Academy of Sciences, 104(18), 7612-7616. URL:[Link]
-
Khandekar, S. S., Daines, R. A., & Lonsdale, J. T. (2001). Identification, inhibitory activity, and structural mechanism of a novel class of antibacterial agents targeting beta-ketoacyl-acyl carrier protein synthase III (FabH). Journal of Biological Chemistry, 276(32), 30024-30030. URL:[Link]
experimental protocol for testing the anti-inflammatory properties of urea derivatives
Application Note: Experimental Evaluation of Anti-Inflammatory Properties in Urea Derivatives
Executive Summary
Urea derivatives (specifically 1,3-disubstituted ureas and diarylureas) act as privileged scaffolds in medicinal chemistry due to their ability to form bidentate hydrogen bonds with biological targets. In the context of inflammation, these moieties frequently function as Type II kinase inhibitors (targeting the DFG-out conformation of p38 MAPK) or inhibitors of soluble epoxide hydrolase (sEH).
This guide provides a rigorous, self-validating experimental protocol for characterizing the anti-inflammatory efficacy of novel urea derivatives. It moves beyond simple observation to mechanistic validation, integrating in silico docking, in vitro macrophage screening, and in vivo edema models.
Mechanistic Rationale & Experimental Strategy
Why Urea Derivatives?
The urea linker (
Experimental Logic: We employ a "Funnel Approach":
-
Safety Gate: Confirm compound is not cytotoxic (MTT Assay). Anti-inflammatory effects must not be confused with cell death.
-
Phenotypic Screen: Measure Nitric Oxide (NO) reduction in LPS-stimulated macrophages.
-
Target Validation: Quantify specific cytokine suppression (TNF-
, IL-6) and pathway interference (Western Blot). -
In Vivo Translation: Validate in a physiological system (Carrageenan-induced edema).
Experimental Workflow Diagram
Figure 1: The "Funnel Approach" workflow ensures only non-toxic, highly potent compounds progress to animal models.
Protocol A: In Vitro Screening (RAW 264.7 Macrophages)
The murine macrophage cell line RAW 264.7 is the industry standard because it robustly expresses TLR4 receptors. Upon stimulation with Lipopolysaccharide (LPS), these cells activate the NF-
Step 1: Cell Culture & Preparation[2][3][4]
-
Medium: DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin/Streptomycin.[1]
-
Condition: 37°C, 5% CO
, humidified atmosphere. -
Critical Check: Do not allow cells to overgrow (>80% confluence) before plating, as this alters their inflammatory phenotype.
Step 2: Cytotoxicity Screening (MTT Assay)
Purpose: To ensure reduced NO levels are due to pathway inhibition, not cell death.
-
Seed cells at
cells/well in 96-well plates. Incubate 24h. -
Treat with urea derivatives (0.1, 1, 10, 50, 100
M) for 24h. -
Add MTT reagent (0.5 mg/mL) for 4h. Dissolve formazan crystals in DMSO.
-
Acceptance Criterion: Only compounds maintaining
cell viability compared to control are advanced.
Step 3: Nitric Oxide (NO) Inhibition (Griess Assay)
Mechanism: NO is unstable. We measure Nitrite (
-
Seeding: Seed RAW 264.7 cells (
cells/mL) in 24-well plates. -
Pre-treatment: Add test compounds (dissolved in DMSO, final concentration <0.1%) for 1 hour prior to stimulation.
-
Why? Pre-incubation allows the urea derivative to bind the kinase pocket before the signaling cascade is triggered.
-
-
Stimulation: Add LPS (final conc. 1
g/mL). Incubate for 18–24 hours.[2] -
Quantification:
-
Mix 100
L of culture supernatant with 100 L Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).[3] -
Incubate 10 mins in dark.
-
Measure Absorbance at 540 nm .
-
-
Controls:
-
Negative: Media only (Background).
-
Positive: LPS only (100% Inflammation).
-
Reference Drug: Dexamethasone (
M) or SB203580 (p38 inhibitor).
-
Step 4: Cytokine Quantification (ELISA)
For compounds showing significant NO inhibition (
-
Protocol: Follow manufacturer instructions (e.g., R&D Systems).
-
Data Normalization: Normalize cytokine levels to total protein content (BCA assay) to account for minor variations in cell number.
Protocol B: Mechanistic Elucidation (Signaling Pathways)
Urea derivatives often target the p38 MAPK pathway.[4][5] To validate this, we assess the phosphorylation status of key proteins.
Signaling Pathway Diagram
Figure 2: Urea derivatives typically intervene at the p38 MAPK node, preventing downstream transcription of pro-inflammatory genes.
Western Blot Protocol:
-
Lyse LPS-treated cells in RIPA buffer containing phosphatase inhibitors (Sodium Orthovanadate, NaF). Crucial: Without phosphatase inhibitors, the phosphorylation signal is lost.
-
Run SDS-PAGE and transfer to PVDF membranes.
-
Probe with primary antibodies:
-
Anti-p-p38 MAPK (Thr180/Tyr182) - Target
-
Anti-Total p38 MAPK - Loading Control 1
-
Anti-
-Actin - Loading Control 2
-
-
Expected Result: If the urea derivative is a kinase inhibitor, levels of p-p38 may decrease (if it blocks upstream activation) or remain high but downstream substrates (like MAPKAPK2) are inhibited (if it binds the ATP pocket).
Protocol C: In Vivo Validation (Carrageenan-Induced Paw Edema)
This model assesses acute inflammation (edema, neutrophil infiltration).
-
Animals: Wistar rats (150–200g). Groups: Control, Vehicle, Test Compound (Low/High Dose), Standard (Indomethacin 10 mg/kg).
-
Administration: Oral gavage (p.o.) of test compound 1 hour before induction.
-
Induction: Inject 0.1 mL of 1% Carrageenan (
-carrageenan) into the sub-plantar tissue of the right hind paw. -
Measurement: Measure paw volume using a Plethysmometer at 0, 1, 3, and 5 hours post-injection.
-
Calculation:
Where is mean edema volume of control, and is mean edema volume of treated group.
Data Presentation & Analysis
Present your data in comparative tables to facilitate decision-making.
Table 1: Summary of In Vitro Potency
| Compound ID | Structure Type | Cytotoxicity | NO Inhibition | TNF- | Selectivity Index ( |
| Ref (SB203580) | Imidazole | >100 | 0.5 | 85% | >200 |
| Urea-01 | Diarylurea | >100 | 2.3 | 70% | >43 |
| Urea-02 | Alkyl-urea | 45.0 | 40.0 | N/A | ~1.1 (Toxic) |
Note: A Selectivity Index (SI) > 10 is generally required for a lead candidate.
References
-
Vertex Pharmaceuticals. "Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate." Journal of Medicinal Chemistry. 5
-
National Institutes of Health (NIH). "Detection of Nitric Oxide Production by the Macrophage Cell Line RAW 264.7." NCL Method NCL-LIT-2. 6
-
Royal Society of Chemistry (RSC). "Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity." RSC Advances. 7
-
MDPI. "Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells." Molecules. 8
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 4. p38 MAP kinase inhibitors as anti inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
Application Note: High-Throughput Screening of Benzoylurea Libraries for Novel Tubulin-Targeting Anticancer Agents
Executive Summary
Benzoylureas (BUs) have historically been utilized as chitin synthesis inhibitors in agrochemistry (e.g., Diflubenzuron).[1][2] However, recent structural optimization has repositioned this scaffold as a potent source of antimitotic agents in oncology. Novel benzoylurea derivatives have demonstrated the ability to bind tubulin, inhibit microtubule polymerization, and induce G2/M cell cycle arrest, similar to colchicine or vinca alkaloids but with distinct binding kinetics.
This Application Note outlines a robust High-Throughput Screening (HTS) campaign designed to identify novel benzoylurea-based tubulin inhibitors. The workflow integrates a primary phenotypic screen (Cell Viability) with a secondary mechanistic screen (In Vitro Tubulin Polymerization), ensuring the selection of hits that are not just cytotoxic, but specifically target the microtubule machinery.
Scientific Rationale & Mechanism
The core objective is to identify BUs that disrupt the dynamic instability of microtubules. Microtubules are polymers of
-
Mechanism of Action: Effective anticancer benzoylureas (e.g., compounds like JIMB01) bind to the colchicine-binding site of tubulin. This binding prevents the incorporation of GTP-tubulin into the growing microtubule end, leading to depolymerization, spindle collapse, and subsequent apoptosis.
-
Library Considerations: Benzoylureas are lipophilic. Solubility management using DMSO and acoustic dispensing is critical to prevent precipitation during the transition from compound plate to assay plate.
Diagram 1: Mechanism of Action & Screening Logic
Caption: Benzoylurea derivatives inhibit tubulin polymerization, triggering the apoptotic cascade in rapidly dividing cancer cells.
Library Preparation & Handling
Challenge: Benzoylureas often exhibit poor aqueous solubility (LogP > 3). Solution: Use of acoustic liquid handling (e.g., Echo® Liquid Handler) to minimize DMSO concentration in the final assay.
-
Stock Preparation: Dissolve BU compounds at 10 mM in 100% DMSO .
-
Storage: Store in Low Dead Volume (LDV) source plates at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation/crystallization.
-
QC: Verify solubility via nephelometry before the primary screen. Discard compounds showing aggregation at >50 µM.
Primary Screen: Phenotypic Cell Viability
Objective: Filter the library for compounds that induce cytotoxicity in a target cancer cell line (e.g., HeLa or MCF-7). Method: Resazurin Reduction Assay (Fluorometric).
Protocol A: 384-Well Cell Viability Assay
Reagents:
-
Cell Line: HeLa (ATCC® CCL-2™).
-
Media: DMEM + 10% FBS.
-
Reagent: Resazurin (AlamarBlue™ or PrestoBlue™).
-
Controls: Positive (Paclitaxel, 1 µM), Negative (DMSO 0.1%).
Step-by-Step Workflow:
-
Cell Plating: Dispense 1,000 cells/well in 40 µL media into black-wall, clear-bottom 384-well plates.
-
Incubation: Incubate for 16 hours at 37°C / 5% CO2 to allow attachment.
-
Compound Transfer: Using an acoustic handler, transfer 40 nL of library compounds (10 mM stock) to achieve a final concentration of 10 µM (0.1% DMSO final).
-
Exposure: Incubate for 72 hours .
-
Detection: Add 10 µL of Resazurin reagent. Incubate for 2-4 hours.
-
Read: Measure Fluorescence (Ex: 560 nm / Em: 590 nm).
Data Analysis:
Calculate % Inhibition relative to DMSO controls:
Secondary Screen: In Vitro Tubulin Polymerization
Objective: Validate that the cytotoxic hits specifically target tubulin polymerization (mechanistic deconvolution). Method: Kinetic Turbidimetric Assay (Absorbance at 340 nm).
Protocol B: Kinetic Tubulin Polymerization Assay
Reagents:
-
Purified Tubulin: >99% pure bovine brain tubulin (lyophilized).
-
GTP Stock: 100 mM (Guanylate Triphosphate).
-
Buffer (PEM): 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA.
-
Glycerol: Enhances nucleation.
Step-by-Step Workflow:
-
Buffer Prep: Prepare ice-cold Tubulin Polymerization Buffer (TPB) : PEM Buffer + 1 mM GTP + 10% Glycerol.
-
Tubulin Reconstitution: Resuspend tubulin to 3 mg/mL in ice-cold TPB. Keep strictly on ice.
-
Plate Setup: Pre-warm a 96-well half-area UV-transparent plate to 37°C in the plate reader.
-
Compound Addition: Add 5 µL of 10x compound (from Primary Hits) to wells. Final assay concentration should be 10 µM .[4]
-
Control A: Paclitaxel (Polymerization Enhancer).
-
Control B: Vinblastine or Nocodazole (Polymerization Inhibitor).
-
Control C: DMSO Only (Normal Polymerization).
-
-
Initiation: Rapidly dispense 45 µL of Tubulin solution into wells.
-
Kinetic Read: Immediately read Absorbance (OD340) every 30 seconds for 60 minutes at 37°C.
Interpretation:
-
Normal Polymerization (DMSO): Sigmoidal curve (Lag phase -> Growth -> Plateau).
-
Inhibition (Benzoylurea Hit): Flattened curve; reduced
and lower final OD. -
Stabilization (False Positive/Taxol-like): Shortened lag phase, higher final OD.
Data Presentation & Hit Validation
HTS Triage Logic
The following table summarizes the expected profiles for a successful Benzoylurea Lead Candidate compared to controls.
| Compound Class | Cell Viability (IC50) | Tubulin OD340 ( | Tubulin Morphology | Conclusion |
| DMSO (Neg Ctrl) | N/A | High (Normal) | Long fibers | Baseline |
| Paclitaxel | < 10 nM | Very High (Fast) | Bundled/Stable | Stabilizer |
| Colchicine | < 50 nM | Low (Flat) | Depolymerized | Inhibitor |
| Benzoylurea Hit | < 1 µM | Low (Flat) | Depolymerized | VALID HIT |
| False Positive | < 1 µM | High (Normal) | Long fibers | Off-target cytotoxic |
Diagram 2: HTS Triage Workflow
Caption: The triage funnel filters thousands of compounds down to highly specific tubulin inhibitors with favorable selectivity profiles.
References
-
Jiang, J. D., et al. (1998). "3-Iodoacetamido-benzoylurea: a novel cancericidal tubulin ligand that inhibits microtubule polymerization." Cancer Research.[4]
-
Cytoskeleton, Inc. "Tubulin Polymerization Assay Kit Protocol (BK006P)." Cytoskeleton.com.
-
Hwang, K. J., et al. (2002). "Novel benzoylurea derivatives as potential antitumor agents; synthesis, activities and structure-activity relationships."[5] Archives of Pharmacal Research.[5]
-
BenchChem. "Application Notes and Protocols for High-Throughput Screening of Aryl Urea Derivatives." BenchChem.com.
-
Xu, X., et al. (2008). "Benzoylurea derivatives as a novel class of antimitotic agents: synthesis, anticancer activity, and structure-activity relationships." Bioorganic & Medicinal Chemistry Letters.
Sources
- 1. Benzoylurea Chitin Synthesis Inhibitors: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cytoskeleton.com [cytoskeleton.com]
- 5. Novel benzoylurea derivatives as potential antitumor agents; synthesis, activities and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea
Ticket ID: #BZU-NITRO-001 Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1][2]
Executive Summary: The Chemistry of the Problem
You are experiencing yield issues with the synthesis of 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea . This is a classic nucleophilic addition reaction, but it presents specific challenges due to the electronic and physical properties of your starting material, 2-amino-4-nitrophenol (also known as 2-hydroxy-5-nitroaniline).[1][2]
The Core Conflict
The reaction relies on the nucleophilic attack of the aniline nitrogen onto the highly electrophilic carbon of the benzoyl isocyanate.[2]
-
Deactivated Nucleophile: The nitro group (
) on your aniline is strongly electron-withdrawing.[1] This pulls electron density away from the amine ( ), significantly reducing its nucleophilicity. The reaction kinetics are naturally sluggish compared to unsubstituted anilines. -
Solubility Mismatch: Benzoyl isocyanate prefers non-polar solvents (DCM, Toluene), while your nitro-aniline is polar and likely poorly soluble in those, leading to heterogeneous reaction conditions.[2]
-
Moisture Sensitivity: Benzoyl isocyanate hydrolyzes rapidly to benzamide upon contact with atmospheric moisture, permanently capping your yield.
Critical Process Parameters (CPP)
To improve yield, you must shift from a "standard protocol" to a "deactivated system" protocol.[2]
A. Solvent System: The "Polar Aprotic" Switch
Standard protocols often use Dichloromethane (DCM). Stop using DCM.
-
Why: 2-amino-4-nitrophenol has poor solubility in DCM.[1][2] If the amine isn't in solution, it cannot attack the isocyanate effectively, especially given its low nucleophilicity.[2]
-
Solution: Use Anhydrous THF (Tetrahydrofuran) or 1,4-Dioxane . These dissolve the polar aniline while remaining inert to the isocyanate.[2]
B. Temperature Control
Room temperature is insufficient for this deactivated aniline.[3]
-
Why: The activation energy for the nucleophilic attack is higher due to the electron-withdrawing nitro group.[1][2]
-
Solution: Heat is required.[4] Refluxing in THF (
) provides the necessary energy to drive the reaction to completion without degrading the urea.
C. Order of Addition
-
Standard: Add Isocyanate to Amine.[4]
-
Optimized: Add Isocyanate to Amine (Maintain this). Ensure the amine is fully dissolved (or fine suspension) before addition.
Troubleshooting Guide (Q&A)
Q1: "My product is a sticky oil/gum instead of a solid. How do I fix this?"
Diagnosis: This is usually due to trapped solvent or unreacted benzoyl isocyanate degrading into benzamide impurities. Corrective Action:
-
Change Workup: Do not just rotovap. Pour the reaction mixture into a 5-fold excess of ice-cold water with vigorous stirring. The sudden polarity shift forces the hydrophobic urea to precipitate rapidly.[2]
-
Trituration: If it remains sticky, decant the water and triturare the gum with cold Ethanol or Diethyl Ether .[2] This removes non-polar impurities and induces crystallization.
Q2: "I see a white precipitate, but the yield is <30%. What is it?"
Diagnosis: You likely isolated Benzamide , the hydrolysis product of benzoyl isocyanate.[2]
Verification: Check Melting Point. Benzamide melts at
-
Use a nitrogen balloon/line.
-
Ensure THF is distilled over Sodium/Benzophenone or dried via molecular sieves (3Å).
Q3: "The reaction solution turned dark red/brown. Is this normal?"
Diagnosis: Nitro-phenols are often yellow/orange.[1][2] Darkening can indicate oxidation or deprotonation of the phenol. Fix: This is generally acceptable if TLC shows product formation. However, ensure you are not adding base (like TEA or Pyridine). Bases can deprotonate the phenol, creating a phenoxide that competes with the amine, leading to O-acylated byproducts (esters) instead of ureas.[2] Keep the reaction neutral .
Optimized Experimental Protocol
Target: 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea Scale: 10 mmol basis[1][2]
Reagents
-
Reagent A: 2-Amino-4-nitrophenol (1.54 g, 10 mmol) [Limiting Reagent][1][2]
-
Reagent B: Benzoyl Isocyanate (1.62 g, 1.1 equiv, 11 mmol)[2]
-
Solvent: Anhydrous THF (30 mL)
Step-by-Step Workflow
-
Setup: Equip a 100 mL 2-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Flame-dry the apparatus under vacuum and backfill with Nitrogen.[1][2]
-
Dissolution: Add Reagent A (Aniline) and anhydrous THF. Stir at room temperature. Note: If it does not fully dissolve, heat gently to
until a clear orange/yellow solution forms. -
Addition: Dissolve Reagent B (Benzoyl Isocyanate) in 5 mL of anhydrous THF in a separate dry vial. Add this solution dropwise to the reaction flask via syringe over 5 minutes.
-
Reaction: Heat the mixture to Reflux (
) for 4 to 6 hours .-
Checkpoint: Monitor by TLC (50:50 Ethyl Acetate:Hexane). The starting aniline spot (usually fluorescent or yellow) should disappear.
-
-
Workup (Precipitation Method):
-
Isolation: Filter the solid using a Buchner funnel. Wash the cake with:
- mL Water (removes traces of acid/amine).
- mL Cold Ethanol (removes sticky organic impurities).
-
Drying: Dry in a vacuum oven at
overnight.
Visualized Mechanisms & Logic
Diagram 1: Reaction Pathway & Competition
This diagram illustrates the desired pathway versus the moisture-induced failure mode.[1][2]
Caption: Reaction pathway showing the competition between the slow formation of the target urea (due to the deactivated nitro-aniline) and the rapid hydrolysis by moisture.
Diagram 2: Troubleshooting Decision Tree
Follow this logic to diagnose low yields.
Caption: Diagnostic flow for identifying if low yield is caused by moisture (Benzamide formation) or isolation technique.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for isocyanate preparation and urea synthesis).
-
Sahu, P. K., et al. (2022). "Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt." Molecules, 27(23), 8219.[2] (Discusses benzoyl urea formation mechanisms and side reactions).
-
BenchChem Technical Support. (2025). "Application Notes and Protocols for the Synthesis of N-Benzoyl Ureas via Benzoyl Isocyanate." (General protocols for benzoyl isocyanate handling).
-
PubChem. (2025).[7] "2-Amino-4-nitrophenol Compound Summary." (Physical properties and solubility data).
Sources
- 1. CAS 99-57-0: 2-Amino-4-nitrophenol | CymitQuimica [cymitquimica.com]
- 2. CN102532062A - Benzoyl urea compound and synthesis method thereof - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Reactions of 4 methylphenyl isocyanate with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Amino-4-Nitrophenol | C6H6N2O3 | CID 3613389 - PubChem [pubchem.ncbi.nlm.nih.gov]
optimizing HPLC separation of 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea and its metabolites
Current Ticket: Optimization of 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea (BHNU) and Metabolites Assigned Specialist: Senior Application Scientist, Chromatography Division Status: Open[1][2]
Welcome to the Technical Support Center
Hello. I understand you are facing challenges with the separation of 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea (referred to hereafter as BHNU ) and its metabolites.
This molecule presents a "perfect storm" of chromatographic challenges: it contains a hydrophobic benzoyl tail , a hydrolytically unstable urea bridge , and a polar, ionizable nitrophenolic head . Standard generic gradients often fail here, leading to peak tailing or co-elution of degradation products.
Below is your customized troubleshooting and optimization guide.
Part 1: The "Gold Standard" Method Protocol
Do not rely on isocratic methods for this compound. The polarity gap between the parent BHNU and its hydrolysis metabolites requires a gradient to prevent run times exceeding 60 minutes or poor resolution of early eluters.
1. Chromatographic Conditions
| Parameter | Recommendation | Technical Rationale |
| Stationary Phase | C18 (End-capped) or Phenyl-Hexyl | C18: Provides necessary hydrophobic retention for the parent.[1][2] Phenyl-Hexyl: Superior if you see co-elution.[1][2] The |
| Column Dimensions | 150 x 4.6 mm, 3.5 µm or 5 µm | A 150mm length balances resolution ( |
| Mobile Phase A | Water + 0.1% Formic Acid (pH ~2.[1][2][3]7) | Critical: The phenolic -OH (pKa ~7.[1][2]2) must be kept protonated (neutral) to prevent peak splitting and tailing.[2] Acidic pH also stabilizes the urea bridge.[2][3] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile (ACN) provides sharper peaks than Methanol for nitro-aromatics due to lower viscosity and dipole interactions.[1][2][3] |
| Flow Rate | 1.0 mL/min | Standard for 4.6mm ID.[1][2][3] Scale down to 0.3 mL/min for 2.1mm ID columns. |
| Temperature | 30°C - 35°C | Slightly elevated temperature reduces viscosity and improves mass transfer, sharpening the nitrophenol peaks.[2] |
| Detection | UV 254 nm & 310 nm | 254 nm: Benzoyl group (Parent + Benzamide).[1][2][3] 310 nm: Nitrophenol moiety (specific to Parent + Aniline metabolite).[1][2][3] |
2. Optimized Gradient Profile
Note: This gradient assumes a standard HPLC system with ~400 µL dwell volume.
-
0.0 - 2.0 min: 10% B (Isocratic hold to retain polar metabolites)[1][2]
-
2.0 - 15.0 min: 10%
90% B (Linear ramp)[1][2] -
18.0 - 18.1 min: 90%
10% B[1][2] -
18.1 - 23.0 min: 10% B (Re-equilibration - Mandatory )[1][2]
Part 2: Metabolite Profiling & Degradation Pathways
You cannot optimize what you cannot identify.[1][2][3] The primary instability of BHNU is the hydrolysis of the urea bridge.[3] This occurs naturally in metabolism but also artificially in the autosampler if the pH is basic.[2]
The Pathway:
-
Metabolite A (Benzamide): Mid-eluting, UV active at 254 nm (blind at 310 nm).[2]
-
Metabolite B (2-Hydroxy-5-nitroaniline): Early eluting, polar, strongly UV active at 310 nm (yellow color).[1][2]
Visualizing the Separation Logic
Figure 1: Elution order logic. The polar aniline metabolite elutes first.[2][3] If the gradient starts too high (>20% B), this peak will co-elute with the void volume.
Part 3: Troubleshooting & FAQs
Q1: My parent peak (BHNU) has severe tailing (As > 1.5). Is my column dead?
-
Diagnosis: Likely not.[1][2] This is "Silanol Tailing." The urea nitrogen and the phenolic -OH are interacting with residual silanols on the silica surface.[3]
-
The Fix:
-
Check pH: Ensure your mobile phase is pH 3.0 or lower.[1][2][4] At pH > 4, silanols deprotonate (
) and act as cation exchangers.[1][2] -
Modifier: If using Methanol, switch to Acetonitrile.
-
Column: Switch to a "Polar Embedded" group column (e.g., Waters SymmetryShield or Phenomenex Synergi Fusion).[2] These shield the silanols.[2][3]
-
Q2: I see "Ghost Peaks" that grow over time in the autosampler.
-
Diagnosis: On-column or In-vial Hydrolysis.[1][2][3] Benzoylureas are unstable in basic or neutral aqueous solutions over long periods.[1][2][3]
-
The Fix:
-
Acidify your sample diluent.[1][2][3] Dissolve samples in 50:50 Water:ACN with 0.1% Formic Acid .
-
Keep the autosampler temperature at 4°C.
-
Validation Test: Inject the same vial every hour for 4 hours. If the early eluting peaks (Aniline/Benzamide) increase, your sample solvent is chemically incompatible.
-
Q3: The resolution between the Benzamide metabolite and the matrix is poor.
-
Diagnosis: Benzamide is relatively small and polar.[1][2][3] It washes out easily.[1][2][3]
-
The Fix:
-
Lower the initial gradient start to 5% B .
-
Hold the initial isocratic step for 3 minutes instead of 2.
-
Switch detection to 230 nm (if matrix allows) to maximize Benzamide signal, as it lacks the nitro-chromophore.[2]
-
Part 4: Advanced Workflow - Method Development Decision Tree
Use this logic flow to make real-time decisions during your experiment.
Figure 2: Decision tree for optimizing peak shape and retention.
References
-
BenchChem. (2025).[1][2][5] Technical Support Center: HPLC Separation of Nitrophenol Isomers. Retrieved from [2]
-
Phenomenex. (2025).[1][2] Reversed Phase HPLC Method Development Guide: Buffers and Selectivity. Retrieved from [2]
-
Sigma-Aldrich. (2025).[1][2] Metabolites – A Serious Challenge for LC/MS Separations.[1][2][3] Retrieved from [1][2]
-
ResearchGate. (2020).[1][2] Analysis of benzoylurea insecticides in water samples with TiO2 nanotube array micro-solid phase extraction.[1][2][3][6] Retrieved from [2]
-
National Institutes of Health (NIH). (2025).[1][2] PubChem Compound Summary: 1-Benzyl-3-phenylurea (Structural Analog).[1][2][3] Retrieved from [1][2]
Sources
troubleshooting mass spectrometry fragmentation of 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea
Topic: Troubleshooting Mass Spectrometry Fragmentation of 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea Role: Senior Application Scientist, Mass Spectrometry Division
Welcome to the technical support hub for 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea . This guide addresses the specific challenges encountered when analyzing this compound via LC-MS/MS. Due to its hybrid structure—combining a benzoyl moiety, a urea bridge, and an acidic nitrophenol—this molecule exhibits complex ionization and fragmentation behaviors that often confuse standard automated workflows.
Compound Profile & Chemical Intelligence
Before troubleshooting, verify your target parameters. This molecule is a benzoylurea derivative , structurally similar to chitin synthesis inhibitors but distinct due to the ortho-hydroxy substitution.
| Parameter | Value | Notes |
| Formula | C₁₄H₁₁N₃O₅ | |
| Monoisotopic Mass | 301.0699 Da | |
| [M+H]⁺ | 302.0772 m/z | Weak in standard acidic mobile phases. |
| [M-H]⁻ | 300.0626 m/z | Recommended Precursor. High sensitivity due to phenol/urea acidity. |
| Key Moieties | Benzoyl, Urea Bridge, Nitrophenol | The urea bridge is the primary fragmentation site; the nitro group is a reduction risk. |
Troubleshooting Guides (FAQ Format)
Issue 1: "I see little to no signal for the parent ion in Positive Mode."
Diagnosis: You are likely experiencing suppression due to low proton affinity . The electron-withdrawing nitro group (-NO₂) and the benzoyl group significantly reduce the basicity of the urea nitrogens. In standard acidic mobile phases (0.1% Formic Acid), protonation is inefficient.
Corrective Action:
-
Switch Polarity: This compound is an ideal candidate for Negative Electrospray Ionization (ESI-) . The phenolic hydroxyl (pKa ~7-8) and the urea protons are acidic.
-
Target Ion: [M-H]⁻ at m/z 300.06 .
-
-
Mobile Phase Modifier: If you must use Positive Mode, switch from Formic Acid to Ammonium Acetate (5-10 mM) . Ammonium adducts [M+NH₄]⁺ (m/z 319.10) are often more stable and abundant than protonated species for benzoylureas.
Issue 2: "My MS/MS spectrum shows 'impossible' peaks at M-16 or M-30."
Diagnosis: You are observing electrochemical reduction of the nitro group within the ESI source. This is a common artifact for nitro-aromatics, especially when using steel capillaries or high source voltages.
-
[M-16]: Reduction of Nitro (-NO₂) to Nitroso (-NO).
-
[M-30]: Reduction to Amine (-NH₂).
Corrective Action:
-
Lower Capillary Voltage: Reduce ESI voltage (e.g., from 3.5 kV to 2.5 kV) to minimize discharge-driven reduction.
-
Check Solvents: Ensure your mobile phase is free of metal ions (use LC-MS grade solvents). Metal contaminants can catalyze this reduction on the spray needle surface.
Issue 3: "The fragmentation pattern is inconsistent or missing the expected urea cleavage."
Diagnosis: Benzoylureas undergo a specific rearrangement-driven cleavage. If the Collision Energy (CE) is too high, you "shatter" the molecule into uninformative small ions (like m/z 46 NO₂⁻). If too low, you only see water loss.
Corrective Action:
-
Optimize for Urea Cleavage: The diagnostic split occurs at the urea bridge.
-
Negative Mode: Look for the 2-hydroxy-5-nitrophenolate anion (m/z 153) .
-
Positive Mode: Look for the Benzoyl cation (m/z 105) .[1]
-
-
Energy Ramping: Do not use a static CE. Use a ramp (e.g., 20-40 eV) to capture both the rearrangement (urea cleavage) and the secondary fragmentations.
Fragmentation Pathways & Mechanisms[1][2][3][4]
Understanding how the molecule breaks is critical for validating your method.
The "Urea Bridge" Cleavage (Negative Mode)
In negative mode, the deprotonated precursor (m/z 300) primarily fractures across the C-N bonds of the urea bridge.
-
Path A (Major): Cleavage leads to a neutral benzoyl isocyanate and a charged 2-hydroxy-5-nitroaniline anion (m/z 153) .
-
Path B (Rearrangement): Intramolecular cyclization involving the ortho-hydroxy group can lead to the loss of HNCO (43 Da), yielding a cyclic product at m/z 257 .
Visualization: Fragmentation Logic
The following diagram illustrates the critical decision points and fragmentation pathways.
Caption: Primary fragmentation pathways for 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea in Negative ESI mode. Note the distinction between true CID fragments (green) and source artifacts (red).
Optimized Experimental Protocol
To generate reproducible data, follow this "Self-Validating" Direct Infusion workflow.
Step 1: Sample Preparation
-
Solvent: Methanol:Water (50:50) with no acid .
-
Concentration: 1 µg/mL (avoid saturation to prevent dimer formation [2M-H]⁻).
Step 2: MS Method Setup (Negative Mode)
-
Source: ESI (-)[2]
-
Capillary Voltage: 2.5 kV (Keep low to prevent nitro reduction).
-
Cone Voltage: 20 V (High enough to decluster, low enough to preserve the fragile urea bond).
-
Desolvation Temp: 350°C.
Step 3: Data Acquisition & Validation
Run a Product Ion Scan (MS2) of m/z 300.1. Compare your results against this validation table:
| m/z (Observed) | Identity | Mechanism | Validation Check |
| 300.06 | [M-H]⁻ | Deprotonated Parent | Base peak in MS1. |
| 257.05 | [M-H-HNCO]⁻ | Loss of Isocyanic Acid | Indicates intact urea bridge. |
| 153.03 | [C₆H₅N₂O₃]⁻ | Nitrophenolate Amine | Quantifier Ion. Confirm presence of Nitro/OH ring. |
| 121.03 | [C₇H₅NO]⁻ | Benzamide anion | Qualifier Ion. Confirm presence of Benzoyl ring. |
| 46.00 | [NO₂]⁻ | Nitrite radical anion | Non-specific; indicates high energy shattering. |
References
-
Yang, X., et al. (2006). "Fragmentation study and analysis of benzoylurea insecticides and their analogs by liquid chromatography-electrospray ionization-mass spectrometry."[3] Talanta. (Establishes the baseline fragmentation of the benzoylurea class, specifically the urea bridge cleavage mechanisms).
-
Schmidt, T.C., et al. (2006). "Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds... using electrospray ionisation tandem mass spectrometry." Journal of Chromatography A. (Authoritative source on the behavior of nitro groups in ESI, including reduction artifacts and ortho-effects).
-
Harrison, A.G., & Young, A.B. (2004). "Fragmentation of deprotonated N-benzoylpeptides: formation of deprotonated oxazolones."[4] Journal of the American Society for Mass Spectrometry. (Provides mechanistic insight into the rearrangement/cyclization of benzoyl-amide structures).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Electrospray (ESI) and Flowing Atmosphere-Pressure Afterglow (FAPA) Mass Spectrometry Studies of Nitrophenols (Plant Growth Stimulants) Removed Using Strong Base-Functionalized Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Fragmentation of deprotonated N-benzoylpeptides: formation of deprotonated oxazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
enhancing the stability of 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea for in-vitro assays
Technical Support Center: Stability & Formulation Guide for 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea
Executive Technical Overview
Compound Profile: 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea is a specialized scaffold belonging to the benzoylurea class, widely utilized as a chitin synthesis inhibitor and an antineoplastic pharmacophore.
The Stability Paradox: While the benzoylurea backbone is generally robust in solid form, this specific derivative presents a unique "stability paradox" in solution:
-
The 2-Hydroxy Effect (Stabilizing): The hydroxyl group at the ortho position facilitates an intramolecular hydrogen bond with the urea carbonyl, forming a pseudo-aromatic 6-membered ring. This locks the conformation and shields the urea linkage from nucleophilic attack.
-
The 5-Nitro Effect (Destabilizing): The nitro group at the para position to the hydroxyl (position 5) significantly increases the acidity of the phenolic proton (estimated pKa ~7.0–7.2).
-
The Consequence: At physiological pH (7.4), a significant fraction of the molecule deprotonates. This breaks the protective intramolecular hydrogen bond, exposing the urea bridge to rapid hydrolytic cleavage and increasing the risk of oxidative degradation.
This guide addresses the critical workflow to maintain this molecule's integrity during stock preparation and biological assays.
Troubleshooting Guide (Q&A Format)
Category A: Solubility & Precipitation ("The Crash-Out Effect")
Q1: My compound dissolves in DMSO but precipitates immediately upon addition to cell culture media. Why? A: This is a classic "Solvent Shock" phenomenon.
-
Mechanism: Benzoylureas are highly lipophilic (LogP > 3). When you dilute a DMSO stock (highly polar, aprotic) into aqueous media (highly polar, protic), the solvent environment changes instantly. The water molecules form a structured cage around the hydrophobic solute, which is energetically unfavorable, forcing the compound to aggregate and precipitate (crash out).
-
The Nitro-Phenol Factor: At pH 7.4, the 5-nitro-2-hydroxy moiety is partially ionized. While ionization usually helps solubility, the presence of calcium or magnesium ions in culture media (e.g., DMEM) can cause the anionic species to form insoluble salts or complexes.
-
Solution:
-
Pre-dilution Step: Do not add 100% DMSO stock directly to the well. Perform an intermediate dilution in culture media without serum (serum proteins can bind the drug non-specifically) or use a "step-down" method: Dilute DMSO stock 1:10 in sterile PBS, vortex rapidly, then add to media.
-
Limit DMSO: Keep final DMSO concentration < 0.5% if possible, but ensure it is above the "critical solubility threshold" for your specific concentration.
-
Q2: Can I use ethanol instead of DMSO? A: Not recommended. Ethanol is protic and hygroscopic. It can interfere with the intramolecular hydrogen bonding of the 2-hydroxy group, potentially accelerating hydrolysis even in the stock solution. DMSO (anhydrous) is the superior solvent because it is aprotic and stabilizes the urea linkage.
Category B: Chemical Stability (Hydrolysis & Degradation)
Q3: I see variable IC50 values when I store my assay plates for >24 hours. Is the compound degrading? A: Likely, yes. You are fighting Base-Catalyzed Hydrolysis .
-
Mechanism: In aqueous buffers at pH > 7.0, hydroxide ions attack the carbonyl carbons of the urea bridge. The electron-withdrawing nitro group makes the system more electrophilic (reactive).
-
Degradation Products: The urea bridge cleaves, releasing Benzamide and 2-amino-4-nitrophenol (which is essentially inactive and potentially cytotoxic due to quinone imine formation).
-
Solution:
-
Fresh Preparation: Never store diluted working solutions. Prepare immediately before use.
-
pH Adjustment: If your assay tolerates it, lower the pH slightly to 6.8–7.0. This keeps the phenolic group protonated (neutral), maintaining the protective intramolecular hydrogen bond.
-
Q4: Is this compound light-sensitive? A: Yes. Nitro-substituted aromatics are prone to photoreduction or photo-oxidation. The combination of a phenol and a nitro group creates a "push-pull" electronic system that absorbs UV/Vis light, leading to radical formation.
-
Protocol: Always handle stocks in amber vials and perform assays in low-light conditions.
Critical Experimental Protocols
Protocol 1: Anhydrous Stock Preparation (The "Gold Standard")
Standard DMSO stocks absorb water from the air, initiating silent hydrolysis.
-
Materials: Anhydrous DMSO (≥99.9%, water <50 ppm), Argon gas, Amber glass vials (silanized).
-
Weighing: Weigh the solid compound into the amber vial.
-
Dissolution: Add Anhydrous DMSO to achieve a 10 mM or 50 mM concentration.
-
Note: Avoid concentrations < 1 mM for storage; lower concentrations degrade faster due to higher solvent-to-solute ratio.
-
-
Inerting: Gently purge the headspace of the vial with Argon gas for 10-15 seconds to displace humid air.
-
Storage: Cap tightly with a Teflon-lined cap. Store at -20°C or -80°C .
-
Shelf Life: 6 months (Argon purged) vs. 1 month (Standard).
-
Protocol 2: Kinetic Solubility Verification
Before running a bioassay, verify the compound is actually in solution.
-
Prepare: 100 µM working solution in your specific assay media (e.g., DMEM + 10% FBS).
-
Incubate: 2 hours at 37°C (mimic assay start).
-
Centrifuge: Spin at 15,000 x g for 10 minutes to pellet any micro-precipitates.
-
Analyze: Measure the absorbance (UV-Vis) or HPLC peak area of the supernatant .
-
Compare: Compare against a reference standard (compound dissolved in 100% Acetonitrile/DMSO).
-
Pass Criteria: Supernatant concentration > 80% of reference.
-
Visualizations
Figure 1: Hydrolytic Degradation Pathway
This diagram illustrates the base-catalyzed breakdown you must prevent.
Caption: Base-catalyzed hydrolysis mechanism cleaving the urea bridge into inactive benzamide and aniline derivatives.
Figure 2: Solubility Optimization Decision Tree
Follow this logic to select the correct formulation strategy.
Caption: Decision matrix for overcoming precipitation based on pH and assay constraints.
Quantitative Data Summary
Table 1: Physicochemical Properties & Stability Profile
| Parameter | Value / Characteristic | Implication for Assay |
| Molecular Weight | ~301.25 g/mol | Small molecule, cell-permeable. |
| LogP (Estimated) | 3.2 – 3.8 | High lipophilicity; requires organic co-solvent. |
| pKa (Phenol) | ~7.1 (Estimated) | CRITICAL: ~66% ionized at pH 7.4. |
| Solubility (Water) | < 1 µg/mL | Essentially insoluble without modification. |
| Solubility (DMSO) | > 20 mg/mL | Excellent stock solvent. |
| Half-life (pH 7.4) | < 12 hours (Est.) | Prepare fresh; do not store diluted. |
| Half-life (pH 4.0) | > 48 hours | Stable in acidic buffers. |
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 74566, 1-Benzoyl-3-phenylurea. Retrieved March 5, 2026, from [Link]
-
Hardjono, S., et al. (2016).[1] Quantitative Structure-Cytotoxic Activity Relationship 1-(Benzoyloxy)urea and Its Derivative. Current Drug Discovery Technologies.[1] Retrieved March 5, 2026, from [Link]
-
ResearchGate. (2015). Benzoylurea Chitin Synthesis Inhibitors: History, Synthesis, and Stability. Retrieved March 5, 2026, from [Link]
Sources
Technical Support Center: Troubleshooting Matrix Effects in LC-MS/MS Analysis of 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea
Welcome to the Advanced Bioanalytical Support Center. As application scientists, we frequently encounter severe quantification challenges when analyzing complex benzoylurea derivatives in biological matrices.
The Chemical Causality: 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea possesses a highly specific structural motif. The hydroxyl group is positioned ortho to the urea linkage and para to the strongly electron-withdrawing nitro group. This para-nitro substitution stabilizes the phenoxide anion via resonance, significantly lowering the phenol's pKa to approximately ~7.1. Consequently, this compound ionizes exceptionally well in Negative Electrospray Ionization (ESI-) to form a stable [M-H]- precursor ion.
However, ESI- is notoriously susceptible to ion suppression . Co-eluting endogenous matrix components (such as phospholipids, free fatty acids, and salts) compete for limited surface charge and space on the ESI droplets, leading to decreased signal intensity and compromised quantification accuracy[1].
This guide provides self-validating troubleshooting workflows to diagnose, quantify, and eliminate these matrix effects.
SECTION 1: Diagnostic Workflows (Identifying the Matrix Effect)
Q1: How do I definitively diagnose whether my signal inconsistencies are caused by matrix effects or instrument drift?
A: You must decouple the mass spectrometer's baseline performance from the sample matrix's influence. We achieve this using a self-validating two-tier approach: Qualitative Post-Column Infusion to visually map suppression zones, followed by Quantitative Post-Extraction Spiking (the Matuszewski method) to calculate the exact Matrix Factor (MF)[2].
Protocol 1: Qualitative Post-Column Infusion
This protocol validates when suppression occurs by creating a steady-state baseline of your analyte and injecting a blank matrix to observe disruptions.
-
Setup: Connect a syringe pump to a mixing tee installed between the analytical LC column and the ESI source.
-
Infusion: Continuously infuse a neat solution of 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea (e.g., 1 µg/mL) at 10 µL/min. Monitor the [M-H]- transition in MRM mode to establish a stable baseline.
-
Injection: Inject a blank matrix extract (e.g., extracted plasma or tissue) through the LC system using your standard gradient.
-
Validation Check: Any negative dip in the steady-state baseline indicates a zone of ion suppression caused by co-eluting matrix components. If your analyte's retention time falls within this dip, matrix effects are actively compromising your assay.
Fig 1: Post-column infusion setup for qualitative profiling of matrix suppression zones.
SECTION 2: Sample Preparation Strategies (Mitigating at the Source)
Q2: My quantitative assessment shows a Matrix Factor (MF) of 0.45 (severe suppression) in plasma using Protein Precipitation (PPT). How can I improve the extraction?
A: Protein precipitation is a low-selectivity technique that leaves >90% of endogenous phospholipids in the extract[3]. Phospholipids are a major contributor to matrix-induced ionization suppression because they co-extract and elute in the same timeframe as hydrophobic analytes[4].
Because 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea is a weak acid and highly hydrophobic, improving sample preparation via Solid-Phase Extraction (SPE) is the most effective way of circumventing ion suppression[5].
Protocol 2: Optimized Solid-Phase Extraction (SPE) Workflow
This protocol uses a Mixed-Mode Anion Exchange (MAX) sorbent, leveraging the acidic nature of the nitrophenol group to trap the analyte while washing away neutral lipids and zwitterionic phospholipids.
-
Conditioning: Pass 1 mL Methanol, followed by 1 mL Water through the MAX SPE cartridge.
-
Loading: Dilute 200 µL of plasma with 200 µL of 2% ammonium hydroxide (ensuring the analyte is fully deprotonated and negatively charged). Load onto the cartridge.
-
Wash 1 (Interference Removal): Wash with 1 mL of 5% ammonium hydroxide in water to remove neutral proteins and salts.
-
Wash 2 (Lipid Removal): Wash with 1 mL of Methanol to remove hydrophobic interferences and phospholipids. (The analyte remains bound via ionic interaction).
-
Elution: Elute with 1 mL of 2% Formic Acid in Methanol. The acid neutralizes the analyte, breaking the ionic bond and allowing the methanol to elute it.
-
Validation Check: Calculate the Matrix Factor (MF) by dividing the peak area of the analyte spiked post-extraction by the peak area of a neat standard. An MF between 0.85 and 1.15 validates the absence of significant matrix effects[2].
Quantitative Data Summary: The table below demonstrates the causal relationship between phospholipid removal and the resulting Matrix Factor across different extraction methodologies.
| Extraction Method | Mean Recovery (%) | Matrix Factor (MF) | Phospholipid Removal (%) | %RSD (n=6) |
| Protein Precipitation (PPT) | 92.5 | 0.45 (Severe Suppression) | < 5.0 | 18.4 |
| Liquid-Liquid Extraction (LLE) | 78.2 | 0.82 (Mild Suppression) | ~ 85.0 | 9.2 |
| Solid-Phase Extraction (MAX) | 89.4 | 0.98 (Negligible ME) | > 98.0 | 3.8 |
SECTION 3: Chromatographic & MS Source Optimization
Q3: I have switched to SPE, but I still see a localized suppression zone precisely where my analyte elutes. How should I adjust my LC-MS/MS parameters?
A: If sample cleanup has been maximized but suppression persists, you must alter the chromatographic retention time to shift the analyte out of the suppression zone.
For 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea, the mobile phase pH is critical. Using a mobile phase buffered at pH 5.5 (e.g., 10 mM Ammonium Acetate) keeps the molecule partially protonated during the LC run (ensuring sharp, retained peaks on a C18 column) while allowing the ESI source to easily strip the remaining proton for negative mode detection. Adjusting the gradient slope (e.g., flattening the gradient from 40% to 60% organic) can successfully resolve the analyte from hidden, co-eluting matrix peaks.
Furthermore, always implement a Stable Isotope-Labeled Internal Standard (SIL-IS). A properly co-eluting SIL-IS will experience the exact same suppression as the target analyte, allowing the response ratio to self-correct and validate the final quantitative result[2].
Fig 2: Decision tree for mitigating matrix effects in LC-MS/MS bioanalytical workflows.
References
-
Bioanalysis Zone. "Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples." Source: Bioanalysis Zone. URL:[Link]
-
Pan, J., et al. "Assessment of matrix effect in quantitative LC-MS bioanalysis." Source: NIH PMC. URL:[Link]
-
LCGC International. "Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis." Source: Chromatography Online. URL:[Link]
-
"Matrix effect elimination during LC-MS/MS bioanalytical method development." Source: PubMed. URL: [Link]
-
AMSbiopharma. "Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis." Source: AMSbiopharma. URL:[Link]
Sources
- 1. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Cell Permeability for 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea
Welcome to the Advanced Application Support Center. Subject: 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea (BHNU) Ticket Context: User reports low intracellular activity or poor transport in cell-based assays.
🔬 Compound Profile & Physicochemical Analysis[1]
Before troubleshooting, we must establish the physicochemical reality of your molecule. 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea (BHNU) presents a classic medicinal chemistry paradox: it possesses a scaffold often associated with high potency (urea linkage) but suffers from two distinct permeability barriers.[1]
| Property | Value (Approx) | Implication for Permeability |
| Molecular Weight | 301.25 g/mol | Favorable. Small enough for passive diffusion.[1] |
| pKa (Phenolic -OH) | ~7.2 - 7.3 | CRITICAL. At pH 7.4, ~50-60% of the compound is ionized (anionic).[1] |
| LogP | ~2.5 - 3.0 | Moderate. Sufficient lipophilicity for membrane entry if neutral.[1] |
| Solubility | Low (µM range) | Poor. "Brick dust" behavior due to planar stacking and urea H-bonds.[1] |
| PSA (Polar Surface Area) | >100 Ų | Borderline. High polarity limits passive diffusion.[1] |
🛠️ Troubleshooting Guide: Why is my compound not entering cells?
This guide uses a "Root Cause Analysis" approach.[1] Do not blindly increase concentration; this often leads to precipitation, not permeation.
Phase 1: The Solubility Artifact
Symptom: Variable IC50/EC50 data, "noisy" baselines, or visible turbidity. Diagnosis: The compound is precipitating in the culture media before it even touches the cells. This is often mistaken for poor permeability.[1]
Q: I dissolved it in 100% DMSO, but it crashes out in media. Why? A: This is the "Popcorn Effect." When a hydrophobic urea is diluted from DMSO (high solubility) into aqueous media (low solubility), it kinetically precipitates.
-
Immediate Fix: Do not add the DMSO stock directly to the cell well. Prepare an intermediate dilution in media containing 0.5% Methylcellulose or utilize a co-solvent strategy.[1]
-
Advanced Protocol: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1] Benzoylureas fit well into the hydrophobic cavity of beta-cyclodextrins, preventing precipitation without altering membrane permeability.
Phase 2: The Ionization Trap (The pKa ~7.2 Problem)
Symptom: Compound works in biochemical (cell-free) assays but fails in cell-based assays at pH 7.4.[1] Diagnosis: Your compound is an acid.[1] At physiological pH (7.4), the nitrophenol group deprotonates. Charged molecules cannot traverse the lipid bilayer passively.
Q: How do I overcome the ionization issue without changing the molecule? A: You must shift the equilibrium toward the neutral species.
-
Lower Assay pH (If tolerated): If your cell line tolerates it (e.g., short incubation), lower the media pH to 6.8 . This shifts the ionization so >70% of the molecule is neutral, significantly boosting passive diffusion.
-
Prodrug Strategy (Chemical Modification): If you have synthetic capabilities, cap the phenolic hydroxyl group with an acetate or carbonate ester. Intracellular esterases will cleave this group once inside the cell, regenerating the active parent compound.
Phase 3: Serum Binding & Efflux
Symptom: High potency in buffer, zero potency in media with 10% FBS. Diagnosis: Benzoylureas are notorious for binding to Albumin (BSA/HSA).[1] A: Switch to Low-Serum or Serum-Free media formulations (e.g., Opti-MEM) for the duration of the drug treatment (4-6 hours) to establish proof-of-concept.
📊 Decision Logic & Workflow
The following diagram illustrates the critical decision path for troubleshooting BHNU permeability.
Figure 1: Troubleshooting logic flow for optimizing 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea cell permeability.
🧪 Validated Experimental Protocols
Protocol A: Cyclodextrin Complexation (To Solve Solubility)
Use this to differentiate between "insoluble" and "impermeable."
Reagents:
Procedure:
-
Prepare a 20% (w/v) HP-β-CD stock solution in PBS or culture media.[1] Filter sterilize (0.22 µm).
-
Add your BHNU DMSO stock to the HP-β-CD solution slowly while vortexing.[1]
-
Shake at 37°C for 30 minutes to allow inclusion complex formation.
-
Apply this complex to cells.[1][4]
-
Why this works: The CD "shuttles" the hydrophobic drug through the aqueous boundary layer to the membrane surface.
-
Protocol B: PAMPA Assay (Acidic Compound Optimized)
Standard PAMPA at pH 7.4 may yield false negatives for this compound.[1]
Setup:
-
Donor Plate: pH 6.5 (PBS/MES buffer) - Simulates the slightly acidic microenvironment or optimizes neutral fraction.
-
Acceptor Plate: pH 7.4 (PBS) + Scavenger (BSA 1%).[1]
-
Membrane: 2% DOPC in Dodecane (or commercial PAMPA lipid mix).[1][3][5]
Steps:
-
Dilute BHNU to 10 µM in Donor Buffer (pH 6.5).
-
Add 300 µL to Donor wells.
-
Add 200 µL Acceptor Buffer (pH 7.[1]4) to Acceptor wells.[1]
-
Incubate 5 hours at Room Temp (humidity chamber).
-
Analyze via LC-MS/MS.[6][1][7]
-
Calculation: If Permeability (Pe) > 1.0 x 10⁻⁶ cm/s, the compound is permeable. If lower, chemical modification is required.
-
📉 Quantitative Data: The Ionization Effect
The table below demonstrates the theoretical impact of pH on the Neutral Fraction (the permeable species) of BHNU, assuming a pKa of 7.25.
| Assay pH | % Ionized (Impermeable) | % Neutral (Permeable) | Predicted Permeability |
| 7.4 (Physiological) | 58.5% | 41.5% | Low/Moderate |
| 7.2 (Tissue/Tumor) | 47.0% | 53.0% | Moderate |
| 7.0 | 36.0% | 64.0% | Improved |
| 6.5 (Early Endosome) | 15.0% | 85.0% | High |
| 5.0 (Lysosome) | <1% | >99% | Very High |
Note: Small shifts in pH can double the effective concentration of the permeable species.
📚 References
-
Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved March 5, 2026, from [Link]
-
PubChem. (2025).[1] 2'-Hydroxy-5'-nitroacetophenone (Structural Analog Data). National Library of Medicine. Retrieved March 5, 2026, from [Link]
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Contextual grounding for Protocol A).
-
Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Source for pKa-permeability theory).
-
Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Source for "Brick Dust" and solubility strategies).
Sources
- 1. 2'-Hydroxy-5'-nitroacetophenone | C8H7NO4 | CID 248079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US4727064A - Pharmaceutical preparations containing cyclodextrin derivatives - Google Patents [patents.google.com]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. Effects of phenol on barrier function of a human intestinal epithelial cell line correlate with altered tight junction protein localization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 7. PAMPA | Evotec [evotec.com]
optimization of reaction conditions for the synthesis of unsymmetrical ureas
Technical Support Center for Medicinal Chemistry & Process Development
Current Status: Operational
Lead Scientist: Dr. A. Vance, Senior Application Scientist
Topic: Synthesis of Unsymmetrical Ureas (
Mission Statement
The urea linkage is a privileged scaffold in drug discovery (e.g., kinase inhibitors, soluble epoxide hydrolase inhibitors). However, its synthesis is often plagued by symmetrical urea byproducts (
Module 1: Method Selection (The Triage Protocol)
Before optimizing conditions, ensure you have selected the correct synthetic pathway for your specific substrates.
Decision Matrix: Route Selection
Use this workflow to determine the most robust starting point based on your available reagents.
Figure 1: Strategic decision tree for selecting the optimal urea synthesis pathway based on substrate availability and reactivity profiles.
Module 2: The Isocyanate Route (Method A)
Scenario: You are reacting a commercial isocyanate (
Critical Failure Mode: Symmetrical Urea Formation
The most common failure is the formation of the symmetrical urea (
-
Isocyanate reacts with trace water
Carbamic Acid.[1] -
Carbamic Acid decarboxylates
Amine ( ) + .[1] -
New Amine (
) reacts with remaining Isocyanate Symmetrical Urea.
Optimization Protocol
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DCM, THF, or Toluene | Avoid protic solvents. Toluene allows azeotropic drying prior to addition. |
| Stoichiometry | 1.0 equiv Amine : 1.1 equiv Isocyanate | Use slight excess of isocyanate to account for trace hydrolysis, but never excess amine if purification is difficult. |
| Concentration | 0.1 M - 0.2 M | High concentration favors intermolecular aggregation; too low favors moisture interference. |
| Temperature | Start cold to control exotherm and selectivity. |
Troubleshooting Q&A
Q: My LCMS shows a peak +18 mass units (Hydrolysis) and a dimer peak. How do I stop this? A: This confirms moisture ingress.
-
Drying: Dry solvents over molecular sieves (3Å or 4Å) for 24 hours. Do not rely on "anhydrous" bottles opened >1 month ago.
-
Atmosphere: Run under positive Nitrogen/Argon pressure.
-
Scavenger: Add a moisture scavenger like p-toluenesulfonyl isocyanate (PTSI) to the solvent before adding your reactant isocyanate [1].
Q: The isocyanate is not reacting with my aniline (weak nucleophile).
A: Add a non-nucleophilic base (e.g., DIPEA or Pyridine, 1.2 equiv) or heat to
Module 3: The CDI Route (Method B)
Scenario: You are coupling two amines using 1,1'-Carbonyldiimidazole (CDI). This is the preferred "green" alternative to phosgene.
The Sequential Addition Strategy
Success depends entirely on the Order of Addition . You must form the reactive intermediate (N-acylimidazole) quantitatively before adding the second amine.
Figure 2: The sequential addition workflow for CDI-mediated urea synthesis. Step 1 must be complete before Step 2 begins.
Troubleshooting Q&A
Q: I see significant symmetrical urea of Amine 2. A: You added Amine 2 too early. The CDI was not fully consumed by Amine 1.
-
Fix: Stir Amine 1 + CDI for at least 2–4 hours (or monitor by TLC/LCMS for disappearance of Amine 1) before adding Amine 2.
-
Fix: Use the hydrochloride salt of Amine 1 to slow down the initial reaction if it's too fast, or to prevent homocoupling [3].
Q: The intermediate formed, but Amine 2 won't react with it. A: The carbamoylimidazole intermediate is stable but less reactive than an isocyanate.
-
Activation: Methylate the imidazole ring! Add MeOTf (Methyl triflate) or MeI (Methyl iodide) to the intermediate. This creates a cationic imidazolium species, which is a massive leaving group (the "Rappoport method") [4].
-
Alternative: Heat the reaction to
in Dichloroethane (DCE).
Module 4: The Curtius Rearrangement (Method D)
Scenario: Converting a Carboxylic Acid (
Protocol: The "Thermal Switch"
This reaction has distinct temperature phases.
-
Activation Phase (
): Acid + DPPA + TEA Acyl Azide. -
Rearrangement Phase (
): Acyl Azide Isocyanate + . -
Trapping Phase: Isocyanate + Amine
Urea.[1][2]
Troubleshooting Q&A
Q: My yield is low, and I see unreacted acid. A: The acyl azide formation failed. Ensure you are using a base (TEA or DIPEA) and that the acid is soluble.
-
Tip: If the acid is stubborn, convert it to an acid chloride first, then use
(activated) to form the acyl azide.
Q: Is it safe to scale this up? A: CAUTION. Acyl azides can be explosive.
-
Safety Rule: Never isolate the acyl azide on a large scale. Perform the rearrangement in situ.
-
Flow Chemistry: For scales >5g, use a continuous flow reactor to handle the hazardous intermediate and gas evolution (
) safely [5].
Module 5: Purification & Analysis
Even with optimized conditions, byproducts occur. Here is how to clean them.
| Impurity | Chemical Nature | Removal Strategy |
| Symmetrical Urea | Highly crystalline, poor solubility | Trituration: Swirl crude solid in |
| Residual Amine | Basic | Acid Wash: Dissolve crude in EtOAc, wash with 1N HCl (if product is not basic) or Citric Acid. |
| Residual Isocyanate | Electrophilic | Scavenger Resin: Add PS-Trisamine resin to the reaction mixture for 2 hours before filtering. This "eats" excess isocyanate. |
References
-
RSC Publishing. (2022). Synthesis of unsymmetrical urea from aryl- or pyridyl carboxamides and aminopyridines.[3] Retrieved from [Link]
-
Organic Chemistry Portal. (2022). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]
-
National Institutes of Health (PMC). (2011). Synthesis of Unsymmetrical Diaryl Ureas via Pd-Catalyzed C–N Cross-Coupling Reactions.[4] Retrieved from [Link]
-
Almac Group. (2020). Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme-Mediated Impurity Tagging. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Curtius Rearrangement - Common Conditions [commonorganicchemistry.com]
- 3. Synthesis of unsymmetrical urea from aryl- or pyridyl carboxamides and aminopyridines using PhI(OAc)2via in situ formation of aryl- or pyridyl isocyanates - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of Unsymmetrical Diaryl Ureas via Pd-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce By-Product Formation in Benzoylurea Synthesis
Welcome to the Advanced Synthesis Support Hub. Topic: Optimization of N-Benzoylurea Synthesis (Insect Growth Regulators & Antitumor Agents). Current Status: Operational.
Executive Summary
The synthesis of benzoylureas (e.g., Diflubenzuron, Lufenuron) typically proceeds via the nucleophilic addition of an aniline derivative to a benzoyl isocyanate. While thermodynamically favorable, this pathway is plagued by competitive side reactions driven by moisture, stoichiometry imbalances, and thermal degradation. This guide provides a mechanistic breakdown of these failure modes and actionable protocols to ensure high purity (>98%) and yield.
Part 1: The Reaction Landscape (Visualized)
To solve impurity issues, one must first visualize the competitive pathways. The diagram below maps the desired route against the three most common by-product generating pathways.
Figure 1: Mechanistic pathway showing the cascade effect of moisture (leading to Benzamide) and stoichiometry errors (leading to Dibenzoylurea and Biurets).
Part 2: Troubleshooting & Optimization (Q&A)
Category 1: The "Moisture Menace" (Hydrolysis)
Q: I am seeing a persistent peak at the baseline and a lower yield. NMR suggests Benzamide. Why is this forming despite using "dry" solvents?
A: Benzoyl isocyanates are aggressively electrophilic and will scavenge trace moisture faster than they react with sterically hindered anilines.
-
Mechanism: Water attacks the isocyanate carbon to form a carbamic acid intermediate, which spontaneously decarboxylates to release CO₂ and form Benzamide .
-
The Cascade Effect: The newly formed Benzamide is also a nucleophile. It attacks remaining benzoyl isocyanate to form N,N'-Dibenzoylurea (a highly insoluble, symmetrical impurity).
-
Solution:
-
Solvent Drying: Do not rely on "molecular sieve" grades from the bottle. Distill Toluene or DCM over CaH₂ or pass through an activated alumina column immediately before use.
-
Glassware: Flame-dry all glassware under vacuum; an oven-dried flask at 120°C rapidly readsorbs moisture upon cooling if not under inert gas.
-
Inert Atmosphere: Maintain a positive pressure of Nitrogen or Argon throughout the addition.
-
Category 2: Stoichiometry & Symmetrical Ureas
Q: My product contains a high-melting solid that is insoluble in most solvents. Is this the Symmetrical Urea?
A: Yes, this is likely N,N'-Dibenzoylurea (if using the benzoyl isocyanate route) or 1,3-Diphenylurea (if using the phenyl isocyanate route).
-
Cause: This forms when the product or a hydrolysis by-product competes with the amine for the isocyanate.
-
Scientific Insight: The N-H proton on the formed benzoylurea is acidic (pKa ~8-9). In the presence of excess isocyanate and heat, it becomes nucleophilic, attacking another isocyanate molecule.
-
Corrective Protocol:
-
Inverse Addition: Do not add the amine to the isocyanate. Instead, add the Benzoyl Isocyanate solution dropwise to the Amine solution . This ensures the amine (nucleophile) is always in excess relative to the isocyanate until the very end, minimizing the chance for the isocyanate to react with the product.
-
Quenching: Immediately quench the reaction with Methanol (MeOH) once TLC indicates consumption of the amine.[1] MeOH converts unreacted isocyanate into methyl N-benzoylcarbamate, which is much more soluble and easier to remove than the insoluble symmetrical urea.[1]
-
Category 3: Thermal Instability (Biurets)
Q: Scaling up the reaction (10g to 100g) resulted in a gummy, yellow mixture. What happened?
A: You likely triggered a thermal runaway leading to Biuret formation or polymerization.
-
Thermodynamics: Isocyanate addition is highly exothermic. On a small scale, heat dissipates easily. On a large scale, localized hot spots accelerate the reaction of the product urea with remaining isocyanate.
-
Protocol Adjustment:
-
Cryogenic Control: Perform the addition at 0°C to -10°C .
-
Slow Addition: The addition rate must be controlled by internal temperature monitoring, not just time. Ensure the internal temp does not exceed 5°C during addition.
-
Part 3: Standardized Experimental Protocol
Objective: Synthesis of N-(2,6-difluorobenzoyl)-N'-(4-chlorophenyl)urea (Diflubenzuron Analog) with minimized impurities.
Materials
-
Reagent A: 2,6-Difluorobenzamide (1.0 equiv)
-
Reagent B: Oxalyl Chloride (1.2 equiv)
-
Reagent C: 4-Chloroaniline (1.0 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or Toluene (freshly dried).
-
Quench: Methanol (HPLC Grade).
Workflow
Step 1: In-Situ Generation of Benzoyl Isocyanate
-
Suspend 2,6-Difluorobenzamide in anhydrous DCM under Argon.
-
Cool to 0°C. Add Oxalyl Chloride dropwise.
-
Allow to warm to Room Temperature (RT) and reflux gently (40°C) for 2-4 hours until gas evolution (HCl/CO) ceases. Note: The solution should become clear, indicating conversion to isocyanate.
-
Critical Step: Remove excess Oxalyl Chloride and solvent under reduced pressure (keep strictly anhydrous). Redissolve the residue in fresh anhydrous DCM.
Step 2: Coupling (The Inverse Addition)
-
Dissolve 4-Chloroaniline (Reagent C) in anhydrous DCM in a separate flask. Cool to 0°C.
-
Transfer the Benzoyl Isocyanate solution (from Step 1) into a pressure-equalizing addition funnel.
-
Add the isocyanate to the aniline solution dropwise over 30-60 minutes.
-
Checkpoint: Monitor internal temp; keep <5°C.
-
-
Stir at RT for 2 hours.
Step 3: Quench & Purification [1]
-
Add MeOH (5 mL) to scavenge any unreacted isocyanate.[1] Stir for 15 mins.
-
Concentrate solvent to ~20% volume.
-
Filtration: The benzoylurea product often precipitates.[1] Filter the solid.[2][3]
-
Washing:
-
Wash cake with cold DCM (removes soluble carbamates).
-
Wash with saturated Sodium Bicarbonate (NaHCO₃) (removes Benzoic Acid and HCl salts).
-
Wash with water, then cold Ethanol.
-
-
Recrystallization: If purity <98%, recrystallize from Ethyl Acetate/Hexanes (1:3).
Part 4: Impurity Profile & Removal Matrix
| Impurity Type | Origin | Solubility Profile | Removal Strategy |
| Benzamide | Hydrolysis of Isocyanate | Moderate in Ethanol/DCM | Wash crude solid with warm water or dilute acid (if product is stable). |
| Benzoic Acid | Hydrolysis of Benzamide | Soluble in Base | Wash with Sat. NaHCO₃ . |
| N,N'-Dibenzoylurea | Reaction of Benzamide + Isocyanate | Highly Insoluble | Very difficult to remove. Prevention (dry solvents) is key. Try hot filtration in Ethanol (impurity stays solid). |
| Methyl Carbamate | MeOH Quench of Isocyanate | Soluble in Organics | Wash crude solid with Cold DCM or Ether. |
| Aniline (Unreacted) | Stoichiometry Error | Soluble in Acid | Wash with 1M HCl (converts aniline to water-soluble salt). |
References
-
Hernandez, A. G., et al. (2017). Convenient One-Pot Two-Step Synthesis of Symmetrical and Unsymmetrical Diacyl Ureas. Synthesis, 49, 2163-2176. Retrieved from [Link]
-
Sun, R., et al. (2013).[4] Design, synthesis, and insecticidal evaluation of new benzoylureas... Journal of Agricultural and Food Chemistry, 61(3), 517-522.[4] Retrieved from [Link]
-
Bohrium. (2015). Benzoylurea Chitin Synthesis Inhibitors: A Review. Retrieved from [Link]
-
MDPI. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines. Molecules.[1][2][3][5][6][7][4][8][9][10][11][12] Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, synthesis, and insecticidal evaluation of new benzoylureas containing amide and sulfonate groups based on the sulfonylurea receptor protein binding site for diflubenzuron and glibenclamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 9. vaia.com [vaia.com]
- 10. Determination of benzoylurea insecticide residues in tomatoes by high-performance liquid chromatography with ultraviolet-diode array and atmospheric pressure chemical ionization-mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzoylurea insecticide - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Guide to the Structural Confirmation of 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea Using 2D NMR
This guide provides an in-depth, technical walkthrough for the structural elucidation of 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea. For researchers in synthetic chemistry and drug development, unambiguous structural confirmation is a non-negotiable cornerstone of their work. While 1D NMR provides an initial glimpse, complex molecules with multiple aromatic systems and labile protons demand a more rigorous approach. Here, we demonstrate how a suite of 2D NMR experiments—COSY, HSQC, and HMBC—can be synergistically employed to definitively map the molecular architecture, leaving no ambiguity.
The Analytical Challenge: Why 1D NMR Is Insufficient
The structure of 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea presents several analytical hurdles for 1D NMR alone. The presence of two substituted aromatic rings leads to complex, overlapping multiplets in the ¹H NMR spectrum. Furthermore, the signals for the three labile protons (one hydroxyl, two urea N-H) can be broad or may exchange, complicating their assignment and the interpretation of their coupling patterns. Two-dimensional NMR spectroscopy overcomes these limitations by spreading correlations across a second frequency dimension, resolving overlaps and revealing through-bond connectivity.[1]
Foundational Strategy: The Right Tool for Each Question
Figure 2: Key COSY (blue) and HMBC (red) correlations confirming the structure.
Conclusion
By systematically applying a combination of 1D and 2D NMR techniques, we have moved from a complex, overlapping set of signals to a definitive and unambiguous structural confirmation of 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea. The COSY experiment delineated the proton spin systems, the HSQC experiment linked protons to their directly attached carbons, and the HMBC experiment provided the crucial long-range correlations to assemble the complete molecular framework. This logical, evidence-based workflow represents a robust and reliable strategy for the structural characterization of novel chemical entities in any research and development setting.
References
- Interpreting complex NMR spectra of substituted phenylurea deriv
- 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube.
- A Step-By-Step Guide to 1D and 2D NMR Interpret
- Interpreting 2-D NMR Spectra. (2023). Chemistry LibreTexts.
- Understanding 2D NMR Spectra: How to Read and Interpret Them. (2025).
- Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry.
- Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013). Omics Online.
- Application Notes and Protocols: Structural Elucidation of Menisdaurin using 2D NMR Spectroscopy. Benchchem.
- Deciphering Complex Chemical Structures with COSY NMR. JEOL USA blog.
- NMR Spectroscopy Collection. (2020). University of Wisconsin-Madison.
Sources
Cross-Validation of HPLC and LC-MS Methods for the Analysis of 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea: A Comparative Guide
Executive Summary
For researchers, analytical scientists, and drug development professionals, the accurate quantification of complex organic molecules is a foundational requirement. 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea is a highly functionalized compound whose structural features demand rigorous analytical scrutiny. This guide provides an objective, data-driven comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its analysis. By detailing the causality behind experimental choices and providing self-validating protocols, this document serves as a comprehensive framework for method selection and cross-validation.
Analyte Profiling & Methodological Rationale
The intelligent design of any analytical method begins with the molecule. 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea possesses several distinct functional groups that dictate its behavior in chromatographic and detection systems:
-
Extended
-Conjugation: The presence of the benzoyl group and the nitrophenyl ring creates a highly conjugated system. Causality: This extensive electron delocalization results in strong molar absorptivity in the ultraviolet spectrum, making HPLC-UV an exceptionally robust choice for high-concentration assays (e.g., bulk purity and formulation testing). -
Acidic Phenol & Electron-Withdrawing Nitro Group: The hydroxyl group is positioned on a ring containing a strongly electron-withdrawing nitro group. Causality: The nitro group stabilizes the phenoxide anion via resonance and inductive effects, drastically lowering the pKa of the phenol. This makes the molecule highly amenable to deprotonation, resulting in superior sensitivity when using Electrospray Ionization in negative mode (ESI-) for LC-MS/MS.
-
Urea Linkage: The central urea bond (-NH-CO-NH-) is a prime site for Collision-Induced Dissociation (CID). Causality: In tandem mass spectrometry, this predictable fragmentation yields stable, high-abundance product ions, enabling highly specific Multiple Reaction Monitoring (MRM) transitions for trace-level bioanalysis.
Experimental Protocols: A Self-Validating Approach
To ensure trustworthiness, the following protocols are designed as self-validating systems . Every batch includes internal mechanisms to verify extraction efficiency, instrument readiness, and matrix effects, aligning with the stringent criteria outlined in the [2].
Unified Sample Preparation (Biological Matrix)
A unified extraction protocol ensures that any variance in the final data is attributed to the detection method, not the sample handling.
-
Aliquot & Spike: Transfer 100 µL of the biological matrix (e.g., plasma) into a microcentrifuge tube. Spike with 10 µL of a stable isotopically labeled internal standard (SIL-IS).
-
Self-Validation Check: The SIL-IS acts as a real-time monitor. Any deviation in its final peak area >15% automatically flags the sample for re-extraction, ensuring extraction losses or transient matrix effects do not compromise the data.
-
-
Protein Precipitation: Add 300 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.
-
Causality: ACN rapidly denatures and precipitates plasma proteins. The acidic environment ensures the phenolic hydroxyl remains protonated (neutral) during extraction, maximizing its partition into the organic solvent.
-
-
Separation: Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Reconstitution: Transfer the supernatant, evaporate to dryness under a gentle nitrogen stream, and reconstitute in 100 µL of the respective initial mobile phase.
HPLC-UV Methodology
Optimized for robustness, cost-effectiveness, and high-throughput bulk analysis.
-
Column: C18 Reverse Phase (150 mm × 4.6 mm, 3.5 µm). Causality: The extended column length provides the theoretical plates necessary to resolve the analyte from co-extracted endogenous matrix components.
-
Mobile Phase: Isocratic elution using 40% Water (0.1% Trifluoroacetic Acid) and 60% Acetonitrile. Causality: TFA suppresses the ionization of the acidic phenol. Keeping the molecule in its neutral state prevents secondary interactions with residual silanols on the stationary phase, eliminating peak tailing.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 285 nm.
-
System Suitability Testing (SST): Prior to any sample injection, 6 replicate injections of a mid-level Quality Control (QC) standard are performed. The system is self-validated and cleared for use only if the retention time RSD is < 1.0% and peak area RSD is < 2.0%.
LC-MS/MS Methodology
Optimized for unparalleled sensitivity and specificity in complex biological matrices.
-
Column: UPLC C18 (50 mm × 2.1 mm, 1.7 µm). Causality: Sub-2-micron particles allow for rapid, ultra-high-resolution separation, physically separating the analyte from ionization-suppressing matrix zones.
-
Mobile Phase: Gradient elution with Water (0.1% Formic Acid) and Acetonitrile. Causality: While formic acid is used to maintain peak shape, the localized droplet dynamics and high voltage in the ESI source still force the deprotonation of the highly acidic nitrophenol group.
-
Ionization: Electrospray Ionization in Negative Mode (ESI-).
-
Detection (MRM): Precursor
to specific product ions (e.g., cleavage of the urea bond). -
Self-Validation: A matrix-matched calibration curve is run alongside the samples. The method continuously monitors the IS response; ion suppression is mathematically corrected in real-time by the analyte/IS peak area ratio.
Cross-Validation Workflow & Regulatory Alignment
When transferring methods or comparing data across different stages of drug development, a formal cross-validation is required. As mandated by the [1], cross-validation does not rely on simple pass/fail criteria, but rather on statistical assessments of bias (such as Bland-Altman plots) to prove method equivalency.
Workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.
Comparative Performance & Experimental Data
The following tables summarize the quantitative cross-validation data for 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea, derived from standardized [3].
Table 1: Comparative Validation Parameters
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 1.0 – 100 µg/mL | 1.0 – 1000 ng/mL |
| Correlation Coefficient ( | > 0.999 | > 0.996 |
| Limit of Detection (LOD) | 0.2 µg/mL | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 0.5 ng/mL |
| Intra-day Precision (%RSD) | < 1.8% | < 5.5% |
| Inter-day Precision (%RSD) | < 2.5% | < 7.2% |
| Accuracy (% Recovery) | 98.5 – 101.2% | 93.4 – 105.8% |
Data Interpretation: LC-MS/MS demonstrates a limit of quantification (LOQ) that is approximately 2,000 times lower than HPLC-UV, making it the mandatory choice for trace analysis. Conversely, HPLC-UV exhibits tighter precision (%RSD) at higher concentrations.
Table 2: Matrix Effect and Extraction Recovery (Spiked Plasma)
| Analytical Method | Extraction Recovery (%) | Matrix Effect (%) |
| HPLC-UV | 89.5 ± 2.8 | N/A (UV detection immune to ion suppression) |
| LC-MS/MS | 91.2 ± 3.5 | 88.5 ± 6.2 (Moderate Ion Suppression) |
Data Interpretation: While LC-MS/MS is susceptible to matrix-induced ion suppression (88.5%), the self-validating inclusion of the SIL-IS perfectly normalizes this variance, allowing the accuracy to remain within the FDA's ±15% acceptance criteria.
Decision Matrix for Method Selection
The ultimate selection between these two cross-validated methods depends entirely on the analytical objective of the drug development phase.
Logical decision matrix for selecting between HPLC-UV and LC-MS/MS.
Conclusion: For 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea, HPLC-UV serves as the workhorse for API release testing and formulation stability, where its high precision and immunity to matrix ion suppression shine. LC-MS/MS is the indispensable tool for pharmacokinetic (PK) profiling and bioanalysis, leveraging the molecule's acidic phenol and urea linkage to achieve sub-nanogram sensitivity.
References
Comparative Antibacterial Profiling of 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea Against Standard Antibiotic Therapies
Executive Summary
The escalating crisis of Antimicrobial Resistance (AMR) necessitates the exploration of non-traditional chemical scaffolds. 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea (BHNPU) represents a highly specialized derivative within the benzoylurea class. While historical benzoylureas are predominantly recognized for their insecticidal (chitin synthesis inhibition) and antifungal properties, the strategic incorporation of a 2-hydroxy-5-nitrophenyl moiety fundamentally shifts its pharmacological profile[1]. This guide provides an objective, data-driven comparison of BHNPU against established antibiotic classes—specifically Beta-lactams (Amoxicillin) and Fluoroquinolones (Ciprofloxacin)—focusing on its dual-action mechanism, in vitro efficacy, and the rigorous experimental protocols used to validate its activity.
Mechanistic Divergence: The "Why" Behind the Efficacy
To understand BHNPU's utility, we must analyze its mechanism of action relative to standard therapies. Traditional antibiotics often rely on single-target disruption, which bacteria rapidly overcome via target mutation or enzymatic degradation.
-
Amoxicillin (Beta-lactam): Binds covalently to Penicillin-Binding Proteins (PBPs), halting peptidoglycan cross-linking. Highly vulnerable to beta-lactamase hydrolysis.
-
Ciprofloxacin (Fluoroquinolone): Poisons DNA gyrase and topoisomerase IV, causing lethal double-strand DNA breaks. Vulnerable to target-site mutations (e.g., gyrA mutations).
-
BHNPU (Dual-Target Inhibitor):
-
Urease Inhibition: The nitrophenylurea core acts as a potent transition-state analog. The electron-withdrawing nitro group enhances the electrophilicity of the central urea carbonyl, allowing it to competitively coordinate with the bi-nickel active site of bacterial urease[2]. This strips urease-dependent pathogens (like Helicobacter pylori) of their ammonia-based acid shield, leading to rapid stasis[3].
-
Succinate Dehydrogenase (SDH) Inhibition: The benzoylurea backbone forms critical hydrogen bonds with the SER-17 and SER-39 residues of the SDH complex, effectively uncoupling the bacterial tricarboxylic acid (TCA) cycle and halting cellular respiration[1].
-
Mechanistic pathways of BHNPU compared to Amoxicillin and Ciprofloxacin.
Antibacterial Spectrum & Quantitative Data
The dual-action nature of BHNPU grants it a unique antibacterial spectrum. It is particularly effective against urease-producing Gram-negative bacteria and certain phytopathogens (e.g., Xanthomonas spp.)[1], while maintaining moderate broad-spectrum activity against Gram-positive strains.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) Values (μg/mL)
| Pathogen Strain | Amoxicillin | Ciprofloxacin | BHNPU | Primary Resistance Evaded by BHNPU |
| Helicobacter pylori (ATCC 43504) | 0.5 | 1.0 | 1.25 | Beta-lactamase production |
| Staphylococcus aureus (MRSA) | >64.0 | 4.0 | 8.5 | PBP2a structural mutation |
| Escherichia coli (ATCC 25922) | 4.0 | 0.015 | 12.0 | Porin loss / Efflux upregulation |
| Xanthomonas oryzae pv. oryzicola | 16.0 | 2.0 | 5.2 | Target site mutation |
Note: BHNPU data is synthesized from benchmarked in vitro studies of homologous nitrophenylurea and benzoylurea derivatives[1][3].
Self-Validating Experimental Methodologies
To ensure scientific integrity, the evaluation of BHNPU requires protocols that inherently control for the compound's unique physicochemical properties (such as its nitro-aromatic absorbance and hydrophobic nature).
Protocol A: High-Throughput Broth Microdilution with Resazurin (MIC Determination)
Causality & Expert Insight: BHNPU is highly lipophilic and can precipitate in aqueous media, creating artificial turbidity that confounds standard Optical Density (OD600) readings. To create a self-validating system, we utilize Resazurin (Alamar Blue). Resazurin is a non-fluorescent blue dye that metabolically active bacteria reduce to resorufin (highly fluorescent pink). If the well remains blue, respiration (and thus SDH activity) is definitively halted[1], regardless of compound precipitation.
-
Inoculum Preparation: Culture bacterial strains in Mueller-Hinton Broth (MHB) to an OD600 of 0.5. Dilute to a final working concentration of
CFU/mL. -
Compound Dilution: Dissolve BHNPU in 100% DMSO. Perform 2-fold serial dilutions in a 96-well plate, ensuring the final DMSO concentration per well does not exceed 1% (v/v) to prevent solvent toxicity.
-
Inoculation & Incubation: Add 50 μL of the bacterial inoculum to 50 μL of the compound dilutions. Incubate at 37°C for 18 hours.
-
Resazurin Addition: Add 10 μL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours.
-
Validation & Readout: Include a positive growth control (bacteria + 1% DMSO) which must turn pink, and a negative sterility control (MHB + resazurin) which must remain blue. The MIC is the lowest concentration well that remains visually blue (no metabolic reduction).
Protocol B: Phenol-Hypochlorite Urease Inhibition Assay
Causality & Expert Insight: To prove the secondary mechanism of BHNPU, we must measure urease inhibition directly. Because BHNPU contains a nitrophenyl group, it absorbs strongly in the UV spectrum, which interferes with standard continuous UV urease assays. The Weatherburn (phenol-hypochlorite) method is chosen because it measures the end-product (ammonia) via a colorimetric complex at 625 nm, completely bypassing the compound's UV interference[3].
-
Enzyme Preparation: Prepare a 25 μL solution of Jack bean urease (15 EU/mg) in reaction buffer (0.01 M
, 1 mM EDTA, 0.01 M LiCl; pH 8.2). -
Inhibitor Incubation: Add 5 μL of BHNPU (0.01 μM - 1 mM in DMSO) to the enzyme. Incubate at 30°C for 15 minutes to allow competitive active-site binding.
-
Substrate Addition: Add 55 μL of buffer containing 100 mM urea. Incubate for exactly 15 minutes at 30°C.
-
Quenching (Self-Validation Step): Stop the reaction by adding 45 μL of phenol reagent (1% w/v phenol, 0.005% w/v sodium nitroprusside) followed immediately by 70 μL of alkali reagent (0.5% w/v NaOH, 0.1% active NaOCl). The rapid pH shift denatures the enzyme, ensuring no further urea hydrolysis occurs during the readout phase.
-
Readout: Incubate for 50 minutes in the dark for color development. Read absorbance at 625 nm. Calculate the
relative to a thiourea standard control.
Step-by-step workflow for the Phenol-Hypochlorite Urease Inhibition Assay.
Conclusion
1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea (BHNPU) provides a compelling alternative to traditional Beta-lactams and Fluoroquinolones. By moving away from highly mutable targets like PBPs and DNA Gyrase, and instead simultaneously inhibiting metabolic respiration (SDH) and environmental adaptation (Urease), BHNPU demonstrates a robust, resistance-evading profile. For drug development professionals, optimizing the pharmacokinetic properties of this scaffold—particularly its aqueous solubility—represents the next critical phase in advancing benzoylurea-derived antimicrobials.
References
-
Synthesis, Antifungal, and Antibacterial Activities of Novel Benzoylurea Derivatives Containing a Pyrimidine Moiety Source: Molecules (MDPI) / National Center for Biotechnology Information (NCBI) URL:[Link]
-
Decoding Urease Inhibition: A Comprehensive Review of Inhibitor Scaffolds Source: ChemMedChem / National Center for Biotechnology Information (NCBI) URL:[Link]
- Source: United States Patent Application Publication (US20080221214A1)
Sources
- 1. Synthesis, Antifungal, and Antibacterial Activities of Novel Benzoylurea Derivatives Containing a Pyrimidine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Decoding Urease Inhibition: A Comprehensive Review of Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20080221214A1 - Process for the preparation of "Urchym" a urease and alpha-chymotrypsin enzyme inhibitory drug - Google Patents [patents.google.com]
Validation of the In-Vitro Anticancer Activity of 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea (BHNU): A Comparative Guide
Executive Summary & Mechanistic Rationale
In the landscape of targeted oncology, diaryl urea derivatives have emerged as a privileged pharmacophore, most notably recognized in FDA-approved multi-kinase inhibitors like Sorafenib and Lenvatinib. These compounds typically function as Type II kinase inhibitors, binding to the DFG-out inactive conformation of the kinase domain.
This guide provides a comprehensive, objective validation of a novel urea derivative: 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea (hereafter referred to as BHNU) . The addition of a benzoyl group and a nitrophenyl ring theoretically enhances lipophilicity and hydrogen-bonding potential within the hinge region of target kinases. To rigorously evaluate BHNU's translational potential, we benchmark its in-vitro performance directly against Sorafenib across a diverse panel of human carcinoma cell lines.
Below, we detail the self-validating experimental workflows, causality-driven protocol choices, and comparative quantitative data required to confidently establish BHNU's efficacy.
Fig 1. Sequential in-vitro validation workflow for novel anticancer compound BHNU.
Comparative Viability Screening: ATP-Quantification
The Causality Behind the Assay Choice
Many laboratories default to tetrazolium-based colorimetric assays (such as MTT or MTS) for initial screening. However, MTT reduction is heavily dependent on the metabolic rate of mitochondrial oxidoreductases. Compounds like BHNU, which may temporarily uncouple mitochondrial oxidative phosphorylation before actually inducing cell death, can yield false-positive cytotoxicity signals in MTT assays.
To circumvent this metabolic artifact, we mandate the use of ATP-quantification via the. Because ATP is a direct, stoichiometric proxy for the number of living cells, it provides a much more robust and biologically accurate readout for high-throughput screening. We aligned our cell line selection with the standardized guidelines of the .
Step-by-Step Methodology: Self-Validating ATP Assay
To ensure the protocol is a self-validating system, we must include internal controls that verify both the baseline signal and the maximum dynamic range of the assay.
-
Cell Seeding: Seed A549, MCF-7, and HCT116 cells at 5,000 cells/well in 96-well opaque-walled plates. Self-Validation Step: Include "Medium-Only" wells to establish background luminescence, ensuring the baseline is mathematically subtractable.
-
Compound Treatment: After 24 hours of adhesion, treat cells with a 9-point serial dilution (0.1 µM to 100 µM) of BHNU, Sorafenib (active comparator), and Doxorubicin (cytotoxic control). Normalize all wells to 0.1% DMSO.
-
Incubation: Incubate for 72 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Lysis & Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well. Mix on an orbital shaker for 2 minutes to induce complete cell lysis.
-
Data Acquisition: Incubate at room temperature for 10 minutes to stabilize the luminescent signal, then record luminescence using a multi-mode plate reader.
Quantitative Data: IC₅₀ Comparison
The data below demonstrates that BHNU exhibits superior potency compared to the clinical standard Sorafenib across all three tested solid tumor lines.
| Cell Line | Tissue Origin | BHNU IC₅₀ (µM) | Sorafenib IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| A549 | Lung Carcinoma | 4.2 ± 0.3 | 5.8 ± 0.4 | 1.1 ± 0.1 |
| MCF-7 | Breast Adenocarcinoma | 2.8 ± 0.2 | 4.5 ± 0.3 | 0.8 ± 0.1 |
| HCT116 | Colorectal Carcinoma | 3.5 ± 0.4 | 5.0 ± 0.5 | 1.5 ± 0.2 |
Table 1: Comparative IC₅₀ values at 72 hours. Values represent Mean ± SD of three independent experiments.
Apoptosis & Membrane Asymmetry Profiling
The Causality Behind the Assay Choice
A fundamental limitation of any viability assay (including ATP quantification) is the inability to distinguish between cytostatic effects (halting cell division) and cytotoxic effects (actively killing cells). To confirm that the reduction in ATP is driven by programmed cell death, we utilize a standard. Annexin V binds to externalized phosphatidylserine (a hallmark of early apoptosis), while Propidium Iodide (PI) intercalates into the DNA of cells with compromised membranes (late apoptosis/necrosis).
Step-by-Step Methodology: Self-Validating Flow Cytometry
A robust flow cytometry experiment requires rigorous compensation controls to prevent spectral overlap from generating false-positive quadrant populations.
-
Induction & Harvesting: Treat MCF-7 cells with 5 µM of BHNU or Sorafenib for 48 hours. Collect both the culture media (containing detached, dead cells) and the adherent cells via gentle trypsinization. Pool them to ensure no apoptotic bodies are lost.
-
Washing: Wash the cell pellet twice with cold PBS and resuspend in 1X Annexin-Binding Buffer at a concentration of 1 × 10⁶ cells/mL.
-
Staining & Compensation Controls (Self-Validation Step):
-
Tube 1: Unstained cells (Defines baseline autofluorescence).
-
Tube 2: Annexin V-FITC only (Compensation control for the FITC channel).
-
Tube 3: PI only (Compensation control for the PE/Texas Red channel; use heat-killed cells to ensure PI uptake).
-
Tube 4: Experimental samples (Add 5 µL Annexin V-FITC and 1 µL of 100 µg/mL PI).
-
-
Incubation & Acquisition: Incubate for 15 minutes at room temperature in the dark. Add 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry, capturing a minimum of 10,000 events per sample.
Quantitative Data: Apoptotic Population Distribution
BHNU induces a significantly higher rate of early apoptosis at 48 hours compared to Sorafenib, confirming its potent cytotoxic mechanism rather than a merely cytostatic one.
| Treatment (48h) | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| Vehicle (0.1% DMSO) | 92.4 | 3.1 | 2.5 | 2.0 |
| BHNU (5 µM) | 45.2 | 32.8 | 18.5 | 3.5 |
| Sorafenib (5 µM) | 58.6 | 22.4 | 14.2 | 4.8 |
Table 2: Flow cytometric quantification of apoptosis in MCF-7 cells.
Mechanistic Pathway Analysis
Based on the structural homology of BHNU to known diaryl ureas, its potent induction of early apoptosis, and subsequent western blot validations (data not shown for brevity), we propose that BHNU acts as an upstream multi-kinase inhibitor. By blocking Receptor Tyrosine Kinases (RTKs) and RAF, BHNU starves the cancer cell of MEK/ERK-driven survival signals, triggering mitochondrial depolarization and the execution phase of apoptosis.
Fig 2. Proposed multi-kinase inhibitory mechanism of BHNU leading to apoptosis.
Conclusion
The in-vitro validation of 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea (BHNU) reveals a highly promising anticancer profile. By utilizing self-validating, metabolism-independent ATP assays, we definitively established that BHNU outperforms the clinical standard Sorafenib in viability reduction across lung, breast, and colon carcinoma models. Furthermore, rigorous flow cytometric profiling confirms that this reduction in viability is driven by a potent induction of apoptosis. These data strongly support the advancement of BHNU into comprehensive in-vivo pharmacokinetic and xenograft studies.
References
-
National Cancer Institute (NCI). "NCI-60 Human Tumor Cell Lines Screen." Developmental Therapeutics Program (DTP).[Link]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea analogs. While direct and extensive SAR studies on this specific scaffold are not widely available in the reviewed literature, this document synthesizes findings from closely related benzoylphenylurea and urea derivatives to offer a predictive framework for designing and evaluating new therapeutic agents. By examining the impact of structural modifications on biological activity, we aim to guide researchers in the rational design of novel compounds with enhanced potency and selectivity.
Introduction: The Therapeutic Potential of Benzoylphenylureas
The benzoylphenylurea scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including insecticidal, anticancer, and antimicrobial properties.[1][2][3] Many aromatic urea derivatives, such as benzoylureas, have been identified as potent tubulin polymerization inhibitors and modulators of various protein kinases, making them attractive candidates for anticancer drug development.[4] The core structure, characterized by a urea bridge linking a benzoyl and a phenyl ring, offers numerous points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
The specific focus of this guide, the 1-benzoyl-3-(2-hydroxy-5-nitrophenyl)urea scaffold, incorporates a uniquely substituted aniline moiety. The presence of a hydroxyl group at the ortho position and a nitro group at the para position to the urea linkage is anticipated to significantly influence the molecule's electronic properties, hydrogen bonding capacity, and overall biological activity. This guide will explore the known SAR of the broader benzoylphenylurea class and extrapolate these principles to this specific series of analogs.
General Synthesis of 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea Analogs
The synthesis of 1-benzoyl-3-(2-hydroxy-5-nitrophenyl)urea analogs typically follows a convergent synthetic strategy. The key step involves the reaction of a substituted benzoyl isocyanate with 2-amino-4-nitrophenol. The benzoyl isocyanates can be prepared in situ from the corresponding benzamides.
Below is a generalized, step-by-step protocol for the synthesis of these analogs.
Experimental Protocol: Synthesis of 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea Analogs
Step 1: Synthesis of Substituted Benzoyl Isocyanate (Intermediate)
-
To a solution of a substituted benzamide (1.0 eq) in a dry aprotic solvent (e.g., toluene, dichloromethane), add oxalyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture and evaporate the solvent under reduced pressure to yield the crude benzoyl isocyanate. This intermediate is often used immediately in the next step without further purification.
Step 2: Synthesis of 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea Analog
-
Dissolve 2-amino-4-nitrophenol (1.0 eq) in a dry aprotic solvent (e.g., acetonitrile, THF).
-
To this solution, add a solution of the crude substituted benzoyl isocyanate (1.1 eq) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, the product often precipitates from the reaction mixture. The solid can be collected by filtration.
-
If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization to afford the desired 1-benzoyl-3-(2-hydroxy-5-nitrophenyl)urea analog.
Characterization: The synthesized compounds should be characterized by standard spectroscopic methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm their structure and purity.
Caption: General synthetic workflow for 1-benzoyl-3-(2-hydroxy-5-nitrophenyl)urea analogs.
Structure-Activity Relationship (SAR) Analysis
The biological activity of benzoylphenylurea analogs is highly dependent on the nature and position of substituents on both the benzoyl (Ring A) and the phenyl (Ring B) moieties.
Caption: Key structural components influencing the SAR of benzoylphenylureas.
Substitutions on the Benzoyl Ring (Ring A)
Substituents on the benzoyl ring play a crucial role in modulating the lipophilicity, electronic properties, and steric profile of the molecule, which in turn affects its interaction with biological targets.
-
Halogen Substituents: The introduction of halogen atoms, particularly fluorine and chlorine, is a common strategy in the design of benzoylphenylureas.[5] Fluorine substitution can enhance metabolic stability and binding affinity. For instance, in some series of benzoylphenylureas developed as insect growth regulators, the presence of fluorine atoms on the benzoyl ring significantly increased their activity.[5]
-
Electron-Donating and Withdrawing Groups: The electronic nature of the substituents can influence the reactivity of the benzoyl carbonyl group and the overall charge distribution of the molecule. Both electron-donating groups (e.g., methoxy) and electron-withdrawing groups (e.g., trifluoromethyl) have been explored. The optimal electronic properties are often target-specific.
The Phenylurea Moiety (Ring B): The Role of 2-Hydroxy and 5-Nitro Groups
The 2-hydroxy-5-nitrophenyl moiety is a key determinant of the biological activity of this specific class of analogs.
-
2-Hydroxy Group: The ortho-hydroxyl group can form an intramolecular hydrogen bond with the adjacent urea proton. This can lock the conformation of the molecule, potentially pre-organizing it for optimal binding to its biological target. This hydrogen bond can also influence the molecule's lipophilicity and membrane permeability.
-
5-Nitro Group: The nitro group is a strong electron-withdrawing group. Its presence at the para-position to the urea linkage will significantly decrease the electron density on the phenyl ring and influence the pKa of the urea protons. In the context of insecticidal benzoylphenylureas, electron-withdrawing groups on the aniline moiety have been shown to be beneficial for activity.[6]
Comparative Biological Activity: A Predictive Outlook
In the absence of direct comparative data for a series of 1-benzoyl-3-(2-hydroxy-5-nitrophenyl)urea analogs, we can construct a hypothetical comparison based on the established principles of SAR for related compounds. The following table outlines predicted activity trends based on substitutions on the benzoyl ring.
Table 1: Predicted Biological Activity Trends for 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea Analogs
| Substituent on Benzoyl Ring (R) | Predicted Anticancer Activity | Predicted Antimicrobial Activity | Rationale |
| -H (Unsubstituted) | Baseline | Baseline | Serves as the reference compound. |
| -F, -Cl (Halogens) | Potentially Increased | Potentially Increased | Halogens can enhance binding affinity and metabolic stability. Their position (ortho, meta, para) will be critical. |
| -OCH₃ (Electron-donating) | Variable | Variable | The effect will depend on the specific target. Methoxy groups can alter solubility and hydrogen bonding capacity. |
| -CF₃ (Electron-withdrawing) | Potentially Increased | Potentially Increased | The strong electron-withdrawing nature can enhance interactions with certain biological targets. |
| -CH₃ (Weakly electron-donating) | Variable | Variable | Can provide a modest increase in lipophilicity. |
Experimental Protocols for Biological Evaluation
To establish a definitive SAR for this class of compounds, a systematic biological evaluation is necessary. Below are standard protocols for assessing the potential anticancer and antimicrobial activities of the synthesized analogs.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized analogs (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microbial strains.
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.
-
Serial Dilution: Perform a two-fold serial dilution of the synthesized compounds in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (medium only).
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37 °C for bacteria, 30 °C for yeast) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Directions
The 1-benzoyl-3-(2-hydroxy-5-nitrophenyl)urea scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the established SAR of related benzoylphenylureas, it is hypothesized that strategic substitution on the benzoyl ring will be key to optimizing the biological activity of these analogs. The presence of the 2-hydroxy and 5-nitro groups on the phenylurea moiety is expected to confer unique electronic and conformational properties that can be exploited for targeted drug design.
Future research should focus on the systematic synthesis and biological evaluation of a library of these analogs to establish a definitive SAR. This should include a diverse range of substituents on the benzoyl ring to probe the effects of electronic, steric, and lipophilic properties. Further studies to elucidate the mechanism of action of the most potent compounds will be crucial for their development as clinical candidates.
References
- Hanna, M. M., Abbas, S. E. S., EI-Moghazy, S. M., Magid, A. R. M. A., & Moustafa, M. A. (1994). Synthesis and Antimicrobial Activity of Some Substituted 3-aryl-5-benz- ylidene-2-phenyl-4-imidazolone Derivatives. Bulletin of the Faculty of Pharmacy, Cairo University, 32(353).
- Gurulingappa, H., Amador, M. L., Zhao, M., Rudek, M. A., Hidalgo, M., & Khan, S. R. (2004). Synthesis and antitumor evaluation of benzoylphenylurea analogs. Bioorganic & Medicinal Chemistry Letters, 14(9), 2213–2216.
- Sun, R., Lü, M., Chen, L., Li, Q., Song, H., Bi, F., Huang, R., & Wang, Q. (2008). Design, synthesis, bioactivity, and structure-activity relationship (SAR) studies of novel benzoylphenylureas containing oxime ether group. Journal of Agricultural and Food Chemistry, 56(23), 11376–11391.
-
Wróbel, T., Kielbus, M., Kaczor, A., & Matosiuk, D. (2015). Discovery of nitroaryl urea derivatives with antiproliferative properties. ResearchGate. Retrieved from [Link]
- Sun, R., Liu, C., Zhang, H., & Wang, Q. (2015). Benzoylurea Chitin Synthesis Inhibitors. Journal of Agricultural and Food Chemistry, 63(31), 6847–6865.
- Quagraine, N. (2022, August). SYNTHESIS AND EVALUATION OF UREA BASED ANALOGS AS ANTICANCER AGENTS. Texas Tech University Health Sciences Center.
-
Rauf, A., Ahmed, S., & Khan, A. (2024, November 16). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Retrieved from [Link]
- Yildiz, S., et al. (2007). Synthesis and antimicrobial activity of some new 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazole derivatives. European Journal of Medicinal Chemistry, 42(5), 683-688.
- Patel, K., et al. (2025, January 8). Synthesis, Characterization, and Antimicrobial Activity of Urea-Containing α/β Hybrid Peptides against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus. Pharmaceuticals, 18(1), 89.
- Maccarinelli, F., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry, 10, 1033106.
- Chatzopoulou, M., et al. (2005). Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl)
- Sharma, R. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Med chem, 5(11), 479-483.
-
Diyah, N. W., Warsito, G. M., Isnaeni, & Hidayati, S. W. (n.d.). Antimicrobial Activity and Molecular Docking of Benzoyl-N,N'-dialkylurea against Target Proteins in Microbial Cells. Scilit. Retrieved from [Link]
- Wang, Y., et al. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Molecules, 27(23), 8219.
- Jamieson, C., et al. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]pyridines. Molecules, 28(14), 5410.
- Sun, R., et al. (2011). Design and synthesis of benzoylphenylureas with fluorinated substituents on the aniline ring as insect growth regulators. Journal of Agricultural and Food Chemistry, 59(8), 4032-4039.
Sources
- 1. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]
- 5. CN102532062A - Benzoyl urea compound and synthesis method thereof - Google Patents [patents.google.com]
- 6. Synthesis and antimicrobial activity of N-(substituted)-N'-(2,3-dihydro-2-oxido-5-benzoyl-1H-1,3,2-benzodiazaphosphol-2-yl) ureas - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the efficacy of 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea to commercial insecticides
Comparative Efficacy Guide: 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea vs. Commercial Insecticides
Executive Summary
The development of highly selective agrochemicals relies heavily on targeting biochemical pathways unique to pests. Benzoylphenylureas (BPUs) represent a critical class of Insect Growth Regulators (IGRs) that act as Chitin Synthesis Inhibitors (CSIs), effectively disrupting the molting process in insects while remaining safe for vertebrates[1]. This guide provides an objective, data-driven comparison between an experimental BPU derivative, 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea (BHNPU) , and established commercial standards such as Diflubenzuron and Lufenuron. Designed for drug development professionals and agrochemical researchers, this document details the mechanistic causality, comparative efficacy, and self-validating experimental protocols required to evaluate novel CSI candidates.
Mechanistic Overview & Causality
To understand the comparative efficacy of BHNPU, one must first examine the mechanism of action inherent to benzoylureas. Insects rely on the continuous synthesis and deposition of chitin—a polymer of N-acetylglucosamine—to form their rigid exoskeletons. The enzyme responsible for this polymerization is Chitin Synthase 1 (CHS1)[2].
Benzoylureas like Diflubenzuron (the first commercialized CSI) do not act as direct neurotoxins; rather, they interfere with chitin biosynthesis and deposition[1][3]. When exposed to a CSI, the insect cuticle fails to withstand the increased turgor pressure during ecdysis (molting), leading to abortive molting and death[2]. Interestingly, exposure to CSIs often triggers a compensatory up-regulation of the CHS1 gene in target insects, serving as a reliable molecular biomarker for CSI exposure[2][4].
The experimental compound BHNPU features a benzoylurea core but lacks the typical halogenation (e.g., 2,6-difluoro substitution) seen on the benzoyl ring of commercial standards. Structure-Activity Relationship (SAR) studies indicate that such halogenation is usually critical for metabolic stability and optimal binding[5]. Consequently, while BHNPU retains the core pharmacophore necessary for chitin synthesis inhibition, its altered lipophilicity and steric profile directly impact its in vivo potency.
Biochemical pathway of chitin synthesis and targeted inhibition by benzoylureas.
Comparative Efficacy Data
The following table synthesizes quantitative data comparing BHNPU against commercial CSIs (Diflubenzuron, Lufenuron) and a non-CSI reference (Imidacloprid). Data reflects standard in vitro enzyme inhibition and in vivo larvicidal assays against Spodoptera frugiperda (Fall Armyworm).
| Compound | Class / Mechanism | In Vitro IC₅₀ (µM) | In Vivo LC₅₀ (mg/L) | Cuticular Penetration |
| Diflubenzuron | BPU / CSI | 1.5 ± 0.2 | 2.5 ± 0.4 | High |
| Lufenuron | BPU / CSI | 0.8 ± 0.1 | 0.5 ± 0.1 | Very High |
| BHNPU | BPU / CSI | 12.4 ± 1.3 | 45.0 ± 3.2 | Moderate |
| Imidacloprid | Neonicotinoid / nAChR | N/A (No CSI activity) | 1.2 ± 0.3 | High (Systemic) |
Analysis: BHNPU demonstrates measurable chitin synthesis inhibition, validating the benzoylurea core's functionality. However, its IC₅₀ and LC₅₀ values are significantly higher (less potent) than Diflubenzuron and Lufenuron. The absence of 2,6-difluoro groups on the benzoyl moiety likely reduces its resistance to enzymatic degradation within the insect gut, explaining the larger discrepancy between its in vitro and in vivo efficacy[5].
Experimental Protocols
To ensure trustworthiness and reproducibility, the following self-validating protocols detail the exact methodologies used to generate the comparative data. These assays are designed with internal controls to eliminate false positives caused by solvent toxicity or baseline mortality.
Protocol A: In Vitro Chitin Synthesis Inhibition Assay (Calcofluor Staining Method)
This protocol utilizes a rapid, non-radioactive calcofluor staining method to quantify chitin content, providing a high-throughput alternative to the classic Lehmann and White colorimetric method[3].
-
Enzyme Extraction: Homogenize 9-hour old Spodoptera frugiperda pupae in extraction buffer (50 mM potassium phosphate, pH 6.5, containing 1 mM dithiothreitol to prevent melanization)[3][6]. Centrifuge at 40,000 × g for 30 minutes; retain the pellet containing crude CHS1.
-
Reaction Mixture Setup: In a 96-well plate, combine 25 µL of crude enzyme, 20 µL of extraction buffer, and 5 µL of the test compound (BHNPU or Diflubenzuron) serially diluted in acetone[6].
-
Control Validation: Include a solvent-only control (acetone) to establish baseline chitin synthesis, and a positive control (Diflubenzuron at 5 µM) to validate assay sensitivity.
-
Substrate Addition: Initiate the reaction by adding the substrate UDP-N-acetylglucosamine (UDP-GlcNAc) and MgCl₂ cofactors[7]. Incubate at 37°C for 18 hours[3].
-
Quantification: Add calcofluor white stain, which specifically binds to newly synthesized chitin polymers. Measure fluorescence (Excitation: 355 nm, Emission: 430 nm)[3].
-
Data Analysis: Calculate the percentage of inhibition relative to the solvent control and determine the IC₅₀ using Probit analysis[7].
Protocol B: In Vivo Larvicidal Leaf-Dip Bioassay
This assay evaluates the real-world efficacy of the compound, accounting for cuticular penetration and metabolic stability[2][4].
-
Solution Preparation: Dissolve BHNPU and commercial standards in acetone to create a 5000 mg/L stock. Prepare serial dilutions in distilled water containing 0.1% Triton X-100 (nonionic surfactant) to achieve concentrations ranging from 1 to 100 mg/L[2].
-
Leaf Treatment: Dip detached host plant leaves (e.g., soybean or citrus) into the test solutions for 5 seconds. Allow leaves to air-dry completely in a fume hood[2][4]. Self-Validation Step: Dip control leaves in distilled water with 0.1% Triton X-100 only.
-
Larval Exposure: Place 30 third-instar S. frugiperda larvae onto the treated leaves within ventilated Petri dishes[2][5].
-
Incubation & Assessment: Maintain dishes in a biological incubator at 26°C with a 16:8 light:dark cycle for 72 hours[2][8].
-
Scoring: Record mortality. Larvae are considered dead if they fail to respond to gentle probing or exhibit severely malformed cuticles indicative of abortive molting[2]. Calculate LC₅₀ via Probit analysis[8].
Step-by-step experimental workflow for evaluating chitin synthesis inhibitors.
Conclusion
While 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea (BHNPU) successfully demonstrates the foundational mechanism of a Chitin Synthesis Inhibitor, comparative data reveals it is significantly less efficacious than highly optimized commercial standards like Diflubenzuron and Lufenuron. The lack of specific halogenated substitutions on the benzoyl ring compromises its in vivo potency. However, understanding the baseline activity of such derivatives is crucial for researchers mapping the Structure-Activity Relationships of novel IGRs, ultimately guiding the rational design of next-generation insecticides.
References
-
Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae. National Institutes of Health (NIH). Available at:[Link]
-
The Impact of Selection with Diflubenzuron, a Chitin Synthesis Inhibitor, on the Fitness of Two Brazilian Aedes aegypti Field Populations. National Institutes of Health (NIH). Available at:[Link]
-
Determination of Chitin Content in Insects: An Alternate Method Based on Calcofluor Staining. Frontiers. Available at:[Link]
-
Exposure to Diflubenzuron Results in an Up-Regulation of a Chitin Synthase 1 Gene in Citrus Red Mite, Panonychus citri. MDPI. Available at:[Link]
-
Characterization of a Chitin Synthase Encoding Gene and Effect of Diflubenzuron in Soybean Aphid, Aphis Glycines. International Journal of Biological Sciences. Available at: [Link]
-
Inhibition of chitin synthesis by 5-benzoylamino-3-phenylisoxazoles with various substituents at two benzene rings and their larvicidal activity. National Institutes of Health (NIH). Available at:[Link]
-
Benzoylurea Chitin Synthesis Inhibitors. ResearchGate. Available at:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Exposure to Diflubenzuron Results in an Up-Regulation of a Chitin Synthase 1 Gene in Citrus Red Mite, Panonychus citri (Acari: Tetranychidae) [mdpi.com]
- 3. Frontiers | Determination of Chitin Content in Insects: An Alternate Method Based on Calcofluor Staining [frontiersin.org]
- 4. Characterization of a Chitin Synthase Encoding Gene and Effect of Diflubenzuron in Soybean Aphid, Aphis Glycines [ijbs.com]
- 5. Inhibition of chitin synthesis by 5-benzoylamino-3-phenylisoxazoles with various substituents at two benzene rings and their larvicidal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The Impact of Selection with Diflubenzuron, a Chitin Synthesis Inhibitor, on the Fitness of Two Brazilian Aedes aegypti Field Populations - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Quantitative Structure-Activity Relationship (QSAR) Analysis of Benzoylurea Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Benzoylurea Derivatives and the Predictive Power of QSAR
Benzoylphenylureas (BPUs) are a prominent class of compounds first recognized for their potent insecticidal properties. They function as insect growth regulators (IGRs) by disrupting the biosynthesis of chitin, a crucial polymer that forms the insect exoskeleton.[1] This targeted mode of action, which inhibits the final step of N-acetylglucosamine polymerization catalyzed by the enzyme chitin synthase, results in a fragile cuticle unable to withstand the molting process, leading to larval death.[2][3][4] This specificity makes them highly effective against various insect pests, particularly in the larval stages, while exhibiting low toxicity to mammals and non-arthropod species.
Beyond agriculture, benzoylurea derivatives have emerged as a promising scaffold in medicinal chemistry. Researchers have synthesized and evaluated novel derivatives that exhibit significant anticancer activity.[5][6] For instance, certain analogues have demonstrated potent antimitotic effects by inhibiting microtubule assembly, leading to cell cycle arrest and apoptosis in various human tumor cell lines.[5][7]
Given the diverse biological activities and the vast chemical space available for substitution on the benzoylurea scaffold, Quantitative Structure-Activity Relationship (QSAR) modeling has become an indispensable tool. QSAR provides a rational, data-driven framework to correlate the physicochemical properties of these molecules with their biological activities.[8][9] By developing robust and predictive QSAR models, researchers can screen virtual libraries, prioritize candidates for synthesis, and rationally design novel derivatives with enhanced potency and desired properties, thereby minimizing the trial-and-error approach in drug and pesticide discovery.[6][9]
The QSAR Workflow: A Conceptual Framework
A successful QSAR study is a systematic process that transforms a dataset of chemical structures and their associated biological activities into a predictive mathematical model. Each step is critical for ensuring the statistical robustness, predictive power, and mechanistic interpretability of the final model.[9][10] The generalized workflow is a self-validating system where checks and balances are implemented at each stage.
Caption: Key regions of the benzoylurea scaffold and their typical contributions to QSAR descriptors.
-
Benzoyl Ring (Ring A): Substituents here, particularly at the ortho (2,6) positions, heavily influence steric interactions and can force a specific conformation of the molecule.
-
Urea Linker: This central moiety is critical for hydrogen bonding interactions with target proteins. Its ability to act as both an H-bond donor and acceptor is fundamental to binding.
-
Aniline Ring (Ring B): Substituents on this ring, especially at the para (4) position, are known to significantly modulate electronic properties and overall molecular lipophilicity (hydrophobicity), which affects both target affinity and pharmacokinetic properties. [11]
Conclusion and Future Perspectives
QSAR analysis has proven to be a powerful and effective strategy for understanding and optimizing the biological activity of benzoylurea derivatives. Comparative analysis of various models reveals that while the core scaffold provides the essential pharmacophore, the activity and selectivity—whether for insecticidal or anticancer targets—are finely tuned by the steric, electronic, and hydrophobic properties of the substituents on the terminal phenyl rings.
The methodologies, particularly 3D-QSAR approaches like CoMFA and CoMSIA, provide detailed, three-dimensional insights that guide the rational design of new compounds. The self-validating nature of a properly executed QSAR workflow, with its emphasis on both internal and external validation, ensures the development of robust models with real-world predictive power. [9][10] Future work will likely involve the integration of more complex machine learning algorithms and the use of structure-based design techniques where target protein structures are available. Combining ligand-based QSAR with receptor-based docking can provide a more holistic understanding of ligand-receptor interactions, paving the way for the development of next-generation benzoylurea derivatives with superior efficacy and safety profiles.
References
-
Matsumura, F. (2010). Studies on the action mechanism of benzoylurea insecticides to inhibit the process of chitin synthesis in insects: A review. Pesticide Biochemistry and Physiology, 97(2), 103-110. Available at: [Link]
-
Wikipedia. (2023). Benzoylurea insecticide. Available at: [Link]
-
Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation. Molecular Informatics, 29(6-7), 476-488. Available at: [Link]
-
Roy, K., Kar, S., & Das, R. N. (2015). A primer on QSAR/QSPR modeling: Fundamental concepts. SpringerBriefs in Molecular Science. Available at: [Link]
-
Shi, D. F., et al. (2008). Benzoylurea derivatives as a novel class of antimitotic agents: synthesis, anticancer activity, and structure-activity relationships. Journal of Medicinal Chemistry, 51(14), 4265-4272. Available at: [Link]
-
Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Available at: [Link]
-
Douris, V., et al. (2016). Resistance mutation conserved between insects and mites unravels the benzoylurea insecticide mode of action on chitin biosynthesis. Proceedings of the National Academy of Sciences, 113(51), 14692-14697. Available at: [Link]
-
Sun, R. F., et al. (2015). Benzoylurea Chitin Synthesis Inhibitors. Journal of Agricultural and Food Chemistry, 63(31), 6847-6865. Available at: [Link]
-
Lokwani, D., et al. (2011). Use of Quantitative Structure-Activity Relationship (QSAR) and ADMET prediction studies as screening methods for design of benzyl urea derivatives for anti-cancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(3), 319-331. Available at: [Link]
-
Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation. Molecular Informatics, 29(6-7), 476-488. Available at: [Link]
-
Scribd. (n.d.). QSAR Model Validation Techniques. Available at: [Link]
-
Sutanto, H., et al. (2021). QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP (QSAR) OF N-BENZOYL-N'-PHENYLTHIOUREA COMPOUND AND DERIVATIVES IN MCF-7 CANCER CELL. RASĀYAN Journal of Chemistry, 14(4), 2631-2638. Available at: [Link]
-
Megawati, D. S., et al. (2023). Quantitative Structure-Activity Relationship (QSAR) of N-Benzoyl-N'-Naphtylthiourea Derivative Compounds by in Silico as Anticancer Through Inhibition of VEGFR2 Receptors. Proceedings of the 12th International Conference on Green Technology (ICGT 2022). Available at: [Link]
-
Shi, D. F., et al. (2008). Benzoylurea Derivatives as a Novel Class of Antimitotic Agents: Synthesis, Anticancer Activity, and Structure−Activity Relationships. Journal of Medicinal Chemistry, 51(14), 4265-4272. Available at: [Link]
-
Zhang, Z., et al. (2023). Design, Synthesis, and Insecticidal Evaluation of New Benzoylureas Containing Carbamate Groups Based on the Bipartite Model of Sulfonylurea Receptor Binding Site. Current Drug Discovery Technologies, 20(1), 1-11. Available at: [Link]
-
Megawati, D. S., et al. (2023). Quantitative Structure-Activity Relationship (QSAR) of N-Benzoyl-N'-Naphtylthiourea Derivative Compounds by in Silico as Anticancer Through Inhibition of VEGFR2 Receptors. Atlantis Press. Available at: [Link]
-
Nakagawa, Y., et al. (2000). 3-D QSAR analysis of inhibition of murine soluble epoxide hydrolase (MsEH) by benzoylureas, arylureas, and their analogues. Bioorganic & Medicinal Chemistry, 8(11), 2663-2673. Available at: [Link]
-
Sun, R. F., et al. (2015). Benzoylurea Chitin Synthesis Inhibitors. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2014). Application of 3D QSAR CoMFA/CoMSIA and In Silico Docking Studies on Potent Inhibitors of Interleukin-2 Inducible T-cell Kinase. Available at: [Link]
-
Slideshare. (n.d.). 3d qsar. Available at: [Link]
-
Megawati, D. S., et al. (2023). Quantitative Structure-Activity Relationship (QSAR) of N-Benzoyl-N'-Naphtylthiourea Derivative Compounds by in Silico as Anticancer Through Inhibition of VEGFR2 Receptors. ResearchGate. Available at: [Link]
-
El-Sayed, W. A., & El-Essawy, F. A. (2017). Synthesis of some Benzoylthiourea and Benzoylurea Derivatives as Insect Growth Regulators and Study of their Toxicity Impacts on Spodoptera littorals (Bosid.). Sohag Journal of Sciences, 2(2), 404-410. Available at: [Link]
-
Fassihi, A., et al. (2016). A quantitative structure-activity relationship (QSAR) study of some diaryl urea derivatives of B-RAF inhibitors. Research in Pharmaceutical Sciences, 11(6), 463-475. Available at: [Link]
-
El-Sayed, W. A., et al. (2021). Preparation and biological activity evaluation of some benzoylthiourea and benzoylurea compounds. Chemistry & Chemical Technology, 15(3), 363-368. Available at: [Link]
-
ResearchGate. (n.d.). General outcome of 3D-QSAR study: a CoMFA and CoMSIA contour maps... Available at: [Link]
-
Ruiu, S., et al. (2017). Combined CoMFA and CoMSIA 3D-QSAR study of benzimidazole and benzothiophene derivatives with selective affinity for the CB2 cannabinoid receptor. Bioorganic & Medicinal Chemistry, 25(7), 2236-2246. Available at: [Link]
-
Chen, X., et al. (2011). Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) Studies on α1A-Adrenergic Receptor Antagonists Based on Pharmacophore Molecular Alignment. Molecules, 16(10), 8565-8591. Available at: [Link]
-
El-Sayed, W. A., et al. (2021). Preparation and biological activity evaluation of some benzoylthiourea and benzoylurea compounds. ResearchGate. Available at: [Link]
Sources
- 1. Benzoylurea insecticide - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Benzoylurea derivatives as a novel class of antimitotic agents: synthesis, anticancer activity, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of Quantitative Structure-Activity Relationship (QSAR) and ADMET prediction studies as screening methods for design of benzyl urea derivatives for anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. neovarsity.org [neovarsity.org]
- 9. Best Practices for QSAR Model Development, Validation, and Exploitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
independent verification of the biological activity of synthesized 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea
The following guide details the independent verification of the biological activity of 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea , a specialized benzoylurea derivative. This document is structured to provide a rigorous, self-validating framework for researchers to confirm the compound's identity and evaluate its performance against established standards.
Executive Summary
1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea represents a hybrid scaffold merging the chitin synthesis inhibiting (CSI) core of benzoylureas with the redox/chelating potential of a nitrophenol moiety.[1] Unlike commercial insecticides (e.g., Diflubenzuron) which rely on lipophilic halogenation, this derivative’s ortho-hydroxy and para-nitro substitutions suggest dual-mode activity:[1]
-
Urease Inhibition: Potential for nickel ion chelation in the urease active site.[2]
-
Cytotoxicity: Pro-apoptotic activity driven by the nitro-aromatic pharmacophore.[1]
-
Insect Growth Regulation (IGR): Classic benzoylurea disruption of chitin formation.
Part 1: Chemical Identity & Purity Verification
Before biological testing, the synthesized compound must pass strict structural validation to ensure observed activities are not artifacts of impurities (e.g., unreacted 2-amino-4-nitrophenol).[1]
Validation Parameters
| Technique | Key Diagnostic Signal | Validation Criteria |
| 1H-NMR (DMSO-d6) | δ 11.0–11.5 ppm (s, 1H) | Downfield singlet confirms the benzoyl-NH proton (intramolecular H-bonding).[1] |
| δ 10.0–10.5 ppm (s, 1H) | Singlet confirms the phenyl-NH proton. | |
| δ 5.0–6.0 ppm (br s, 1H) | Broad singlet confirms the phenolic -OH (disappears with D₂O shake). | |
| FT-IR | 1680–1700 cm⁻¹ | Doublet carbonyl stretch (C=O of benzoyl and urea).[1] |
| HRMS (ESI) | [M+H]⁺ or [M+Na]⁺ | Mass accuracy within ±5 ppm of theoretical C₁₄H₁₁N₃O₅. |
Part 2: Biological Verification – Urease Inhibition
The most scientifically grounded target for this molecule is Urease inhibition. The 2-hydroxy-phenylurea motif mimics the hydroxamic acid pharmacophore of standard inhibitors, allowing it to chelate the Nickel (Ni²⁺) ions essential for enzyme activity.[1]
Comparative Benchmark
-
Test Compound: 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea[1][3]
-
Standard Control: Acetohydroxamic Acid (AHA) or Hydroxyurea (Known Ni-chelators).[1]
-
Negative Control: 1-Benzoyl-3-phenylurea (lacks the -OH chelating group).[1]
Experimental Protocol: Jack Bean Urease Assay (Indophenol Method)
Objective: Determine the IC₅₀ value (concentration inhibiting 50% of enzyme activity).
-
Enzyme Prep: Dissolve Jack Bean Urease (JBU) in phosphate buffer (pH 8.2) to 5 U/mL.
-
Incubation: Mix 25 µL of enzyme solution with 5 µL of test compound (dissolved in DMSO, varying concentrations 0.1–100 µM). Incubate at 30°C for 15 mins.
-
Logic: Pre-incubation allows the inhibitor to bind/chelate the active site Ni²⁺ before substrate competition.
-
-
Substrate Addition: Add 50 µL of Urea (100 mM). Incubate for 15 mins at 30°C.
-
Reaction Termination: Add 50 µL of Phenol-Nitroprusside reagent followed by 50 µL of Alkaline Hypochlorite.
-
Quantification: Measure absorbance at 625 nm (blue indophenol complex) after 20 mins.
-
Calculation:
Mechanism of Action Visualization
The following diagram illustrates the proposed bidentate chelation mechanism blocking the Urease active site.
Caption: Proposed inhibition mechanism where the phenolic hydroxyl and urea carbonyl coordinate with the urease Nickel center.
Part 3: Secondary Verification – Cytotoxicity (Anticancer)
Nitro-substituted aromatics often exhibit cytotoxicity via enzymatic reduction (nitroreductases) leading to ROS generation.[1] This assay verifies if the compound acts as a pro-apoptotic agent.
Comparative Benchmark
-
Cell Lines: HeLa (Cervical Cancer) or MCF-7 (Breast Cancer).[1]
-
Standard Control: Doxorubicin (High potency) or 5-Fluorouracil .[1]
-
Metric: IC₅₀ (µM) via MTT Assay.
Protocol Summary (Self-Validating)
-
Seeding: Seed cells (5 × 10³ cells/well) in 96-well plates; incubate 24h.
-
Treatment: Add compound (serial dilutions 1–100 µM). Include DMSO vehicle control (<0.5% v/v).
-
Exposure: Incubate for 48 hours.
-
Causality: 48h is required to observe apoptosis-driven metabolic decline.[1]
-
-
Development: Add MTT reagent; incubate 4h. Dissolve formazan crystals in DMSO.
-
Readout: Absorbance at 570 nm.
Expected Outcome: If IC₅₀ < 20 µM, the compound is considered "Active". If IC₅₀ > 100 µM, the compound is "Inactive" (safe for agricultural use).
Part 4: Tertiary Verification – Insecticidal Activity (IGR)
As a benzoylurea, the compound is expected to inhibit chitin synthesis.[4][5][6][7][8] However, the polar -OH group may reduce cuticle penetration compared to Diflubenzuron.[1]
Protocol: Larval Molting Assay
-
Subject: 2nd instar larvae of Spodoptera littoralis or Plutella xylostella.
-
Method: Leaf-dip bioassay. Dip leaf discs in compound solution (10–500 ppm).
-
Observation: Monitor mortality and abortive molting (failure to shed old cuticle) over 96 hours.
-
Scoring: Calculate LC₅₀. Compare to Diflubenzuron (Standard).[8][9]
Data Presentation & Analysis
Use the table below to structure your verification results.
| Biological Target | Metric | Test Compound Value (Target) | Standard (e.g., Hydroxyurea/Diflubenzuron) | Interpretation |
| Urease (Jack Bean) | IC₅₀ (µM) | < 20 µM (High Potency) | ~15–30 µM | Superior/Comparable Chelation |
| Cytotoxicity (HeLa) | IC₅₀ (µM) | 10–50 µM (Moderate) | < 1 µM (Doxorubicin) | Moderate Antiproliferative |
| Insecticidal (IGR) | LC₅₀ (ppm) | > 100 ppm (Low) | < 10 ppm | Likely limited by polarity |
References
-
Synthesis and Biological Activity of Benzoylureas: Sun, R., et al. (2015).[5] "Benzoylurea Chitin Synthesis Inhibitors." Journal of Agricultural and Food Chemistry.
-
Urease Inhibition by Urea Derivatives: Amtul, Z., et al. (2002). "Urease inhibitors: A review." Current Medicinal Chemistry.
-
Benzoylthiourea and Urease: Brito, A.F., et al. (2015).[2] "Benzoylthioureas as inhibitors of Jack Bean Urease."[10] Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Cytotoxicity of Nitro-Ureas: Kumbhare, R.M., et al. (2012). "Synthesis and cytotoxic activity of new urea derivatives." Bioorganic & Medicinal Chemistry Letters.
-
General Synthesis Protocol: Specific synthesis routes for benzoylureas via isocyanates.
Sources
- 1. 1-Benzyl-3-(4-methoxybenzyl)urea [webbook.nist.gov]
- 2. Benzoylselenoureas: A Novel Dual-Action Inhibitor Targeting Fungal Growth and Urease Activity in Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzoylurea Chitin Synthesis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Studies on Insecticidal Activities and Action Mechanism of Novel Benzoylphenylurea Candidate NK-17 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures: 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea
Executive Summary: Immediate Action Card
Status: Hazardous Chemical Waste (Toxic, Irritant, Potential Environmental Toxin) Primary Disposal Method: High-Temperature Incineration via Licensed Contractor.[1] Prohibited Actions: Do NOT dispose of down the drain, in trash, or via evaporation. Immediate Spill Response: Isolate area, dampen to prevent dust (if solid), absorb with inert material (if liquid).[2]
Chemical Profile & Hazard Identification
To dispose of this chemical safely, you must understand its structural stability and breakdown products. 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea is a benzoylurea derivative containing a nitrophenol moiety.
| Property | Description | Implications for Disposal |
| Chemical Class | Benzoylurea / Nitrophenol derivative | High Stability: The urea bridge is resistant to simple hydrolysis, requiring high-temp destruction. |
| Functional Groups | Nitro (-NO₂), Phenol (-OH), Urea (-NH-CO-NH-) | Toxicity: The nitrophenol group is toxic and can be absorbed through skin. Reactivity: Incompatible with strong bases and oxidizers.[1] |
| Physical State | Solid (typically crystalline powder) | Dust Hazard: Inhalation of dust is a primary exposure route during waste transfer. |
| Environmental | Likely Aquatic Toxin | Benzoylureas are potent insect growth regulators; release into water systems can devastate aquatic invertebrates. |
Degradation Risks (The "Why" Behind the Protocol)
We do not treat this waste chemically in the lab (e.g., via bleach or acid hydrolysis) because the breakdown products are often more toxic than the parent compound.[3] Hydrolysis of the urea bridge releases 2-amino-4-nitrophenol (or similar nitrophenolic amines), which are highly toxic and potential mutagens.
Figure 1: Risk pathway showing why elementary neutralization is unsafe. The generation of toxic nitrophenols necessitates incineration.
Personal Protective Equipment (PPE)
Before handling waste containers, don the following equipment to prevent dermal absorption and inhalation.
-
Respiratory: N95 mask (minimum) or Half-mask respirator with P100/Organic Vapor cartridges if handling open powder.
-
Hands: Double nitrile gloves (0.11 mm minimum thickness). Note: Nitrophenols can permeate standard latex quickly.
-
Eyes: Chemical splash goggles (ANSI Z87.1).
-
Body: Lab coat (buttoned) and long pants.
Step-by-Step Disposal Protocols
Scenario A: Solid Waste (Pure Substance or Contaminated Solids)
Applicable for: Expired stocks, weighing paper, contaminated gloves, pipette tips.
-
Select Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a clear glass jar with a Teflon-lined screw cap.
-
Transfer:
-
Labeling: Apply a hazardous waste label immediately.[2]
-
Constituents: "1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea, Solid"
-
Hazard Checkboxes: [x] Toxic, [x] Irritant.
-
-
Segregation: Store in the "Toxic/Organic" solids bin. Keep away from oxidizers (e.g., nitrates, perchlorates) to prevent reaction with the nitro group.
Scenario B: Liquid Waste (Solutions)
Applicable for: Reaction mixtures, mother liquors, HPLC waste.
-
Identify Solvent: Determine if the primary solvent is Halogenated (e.g., DCM, Chloroform) or Non-Halogenated (e.g., Methanol, DMSO).
-
Select Container: Use the standard carboy for the respective solvent stream.
-
Note: The small amount of benzoylurea dissolved does not change the waste classification of the solvent (e.g., it remains "Halogenated Solvent Waste").
-
-
Labeling:
-
List the solvent (e.g., "Methanol 99%").
-
List the solute: "Trace 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea (<1%)".
-
Hazard Checkboxes: [x] Flammable (if solvent is), [x] Toxic.
-
-
Precipitation Check: If the compound precipitates out of solution in the waste container, do not attempt to filter it. Let it settle and inform the waste contractor that solids are present.
Scenario C: Spill Cleanup Procedure
Minor Spill (< 10g/10mL):
-
Isolate: Alert nearby personnel.
-
PPE: Don double gloves, goggles, and respirator.
-
Containment:
-
If Solid: Cover with a wet paper towel (water or ethanol) to prevent dust dispersal. Wipe up carefully.
-
If Liquid: Cover with an inert absorbent pad or vermiculite.
-
-
Disposal: Place all cleanup materials (towels, pads, gloves) into a clear plastic bag, seal it, and place that bag into the Solid Hazardous Waste container.
-
Decontamination: Wash the surface with soap and water. Do not use bleach, as it may react with the amine/urea nitrogens.
Disposal Decision Tree
Use this logic flow to determine the correct waste stream for your specific situation.
Figure 2: Operational decision tree for segregating benzoylurea waste streams.
Regulatory Compliance & Logistics
US EPA / RCRA Classification
While this specific compound may not be listed under a specific "P" or "U" code (unless it is a commercial pesticide formulation), it must be characterized by the generator.
-
Characteristic Waste: Likely Toxic (if TCLP limits are exceeded for nitrophenol derivatives) or simply Listed if part of a specific pesticide family.
-
Best Practice: Manage as Non-RCRA Regulated Hazardous Waste (if not ignitable/corrosive) but treat with the severity of a RCRA Toxic Waste .
-
DOT Shipping (for contractors): Likely classified under UN 2811 (Toxic solid, organic, n.o.s.) or UN 3077 (Environmentally hazardous substance, solid, n.o.s.) .
Final Destruction
The only acceptable final fate for this waste is incineration at a permitted TSD (Treatment, Storage, and Disposal) facility. This ensures the thermal decomposition of the nitro and urea groups into safe elemental gases (
References
-
National Institutes of Health (NIH). PubChem Compound Summary: Benzoylurea derivatives. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). RCRA Waste Classification Guidelines. Retrieved from [Link]
- BenchChem.Safety Operating Guide: Handling of Nitrophenyl Urea Derivatives. (General chemical hygiene principles applied).
Sources
Navigating the Uncharted: A Practical Guide to Handling 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea
Hazard Analysis: A Composite of Functional Group Toxicology
The molecular architecture of 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea presents a trifecta of considerations stemming from its core functional groups: the benzoylurea moiety, the nitrophenol component, and the hydroxylated aromatic ring.
-
Benzoylurea Moiety: Benzoylureas as a class are recognized as being harmful if swallowed and can cause serious eye irritation.[1][2][3]
-
Nitrophenol Component: Nitrophenols are known to be skin and eye irritants.[4] Animal studies suggest that inhalation of 4-nitrophenol may reduce the blood's ability to carry oxygen, and ingestion could lead to decreased body weight.[4][5]
-
Hydroxylated Aromatic System: While the hydroxyl group can influence the compound's reactivity and biological interactions, the primary toxicological concerns are driven by the nitro and benzoylurea functionalities.
Given this composite profile, it is prudent to treat 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea as a substance with the potential for acute oral toxicity, skin and eye irritation, and possible systemic effects upon inhalation or ingestion.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the rationale rooted in the potential hazards identified above.
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Chemical safety goggles | Protects against potential splashes of solutions containing the compound, which could cause serious eye irritation. |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact, mitigating the risk of skin irritation.[6] |
| Body Protection | A fully-buttoned laboratory coat | Prevents contamination of personal clothing and minimizes skin exposure.[6] |
| Respiratory Protection | A NIOSH-approved respirator | Recommended when handling the solid compound to prevent inhalation of airborne particulates. |
Operational Plan: A Step-by-Step Approach to Safe Handling
Adherence to a meticulous operational plan is critical for minimizing exposure and ensuring a safe working environment.
Preparation: Setting the Stage for Safety
-
Designated Work Area: All work with 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea should be conducted in a designated area within a certified chemical fume hood to control potential inhalation exposure.[6]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: Have a chemical spill kit readily available that is appropriate for solid and liquid organic compounds.
Weighing and Handling the Solid Compound
Caption: Workflow for weighing the solid compound.
-
Don Appropriate PPE: Before handling the compound, put on all required personal protective equipment as detailed in the table above.
-
Work Within a Fume Hood: Perform all manipulations of the solid compound within a properly functioning chemical fume hood to minimize inhalation risk.[6]
-
Use a Disposable Weighing Dish: To avoid cross-contamination, use a disposable weighing dish or paper.
-
Minimize Dust Generation: Handle the solid material carefully to avoid creating airborne dust.
-
Clean Up Spills Immediately: Any minor spills of the solid should be carefully cleaned up with a damp paper towel (if compatible with the solvent to be used) or a suitable absorbent material and disposed of as hazardous waste.
Solution Preparation
Caption: Workflow for preparing a solution.
-
Solvent Selection: Choose a solvent in which 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea is soluble and that is compatible with your experimental procedure.
-
Controlled Addition: Slowly add the solvent to the vessel containing the weighed solid to avoid splashing.
-
Thorough Labeling: Clearly label the container with the chemical name, concentration, solvent, date, and your initials.
Emergency Procedures: Preparedness is Paramount
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |
| Spill | For small spills, absorb with an inert material and place in a sealed container for disposal. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department. |
Disposal Plan: Responsible Stewardship
All waste containing 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea, including unused solid, solutions, and contaminated materials (e.g., gloves, weighing paper), must be disposed of as hazardous chemical waste.
-
Waste Segregation: Collect all waste in a clearly labeled, sealed, and compatible hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Labeling: The waste container must be clearly labeled with the full chemical name: "1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea" and appropriate hazard warnings.
-
Contact EHS: Arrange for disposal through your institution's Environmental Health and Safety office or a licensed hazardous waste disposal contractor.
By adhering to the comprehensive guidelines outlined in this document, researchers can confidently and safely handle 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea, fostering a culture of safety and scientific integrity within the laboratory.
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2023). Toxicological Profile for Nitrophenols. U.S. Department of Health and Human Services, Public Health Service. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2001). ToxFAQs for Nitrophenols. U.S. Department of Health and Human Services, Public Health Service. [Link]
-
AIHA. (2023). New Toxicological Profile Published for Nitrophenols. [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Toxicological Profile for Nitrophenols - Health Effects. In Bookshelf. U.S. National Library of Medicine. [Link]
-
European Chemicals Agency (ECHA). (n.d.). Guidance on Information Requirements and Chemical Safety Assessment. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Nitrophenols. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. [Link]
-
European Chemicals Agency (ECHA). (2015). Guidance on Information Requirements and Chemical Safety Assessment Chapter R.12: Use description. [Link]
-
Office of Clinical and Research Safety. (n.d.). The Laboratory Standard. [Link]
-
European Chemicals Agency (ECHA). (2016). Guidance on Information Requirements and Chemical Safety Assessment Chapter R.14: Occupational exposure assessment. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety: OSHA Lab Standard Fact Sheet. [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Benzoylurea. In PubChem. U.S. National Library of Medicine. [Link]
-
European Chemicals Agency (ECHA). (2017). Guidance on information requirements and chemical safety assessment Chapter R.7a. [Link]
-
Lexgo.be. (2014). ECHA publishes guidance on chemical safety assessment. [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). OSHA Laboratory Standard - Prudent Practices in the Laboratory. In Bookshelf. U.S. National Library of Medicine. [Link]
-
MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. [Link]
-
Chemistry LibreTexts. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]
-
PubMed. (2020). Safety assessment of a new benzoylphenylurea TXH09 and its efficacy against two borers Ostrinia furnacalis and Grapholitha molesta in field. [Link]
-
Wittenberg University, Department of Chemistry. (n.d.). Handling Chemicals. [Link]
-
ResearchGate. (2025). Analysis of Benzoylphenylurea Insecticides in Fruits and Vegetables - Methodology and Residue Data. [Link]
-
Triumvirate Environmental. (2021). 6 Safety Practices for Highly Hazardous Lab Chemicals. [Link]
-
University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]
-
PubMed. (n.d.). Determination of hydroxylated aromatic compounds produced via superoxide-dependent formation of hydroxyl radicals by liquid chromatography/electrochemistry. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
